cis-2-Aminocyclobutanecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYWOJGABHCAO-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride: A Constrained Building Block for Advanced Chemical Synthesis
Introduction: The Significance of Conformational Constraint
In the landscape of modern drug discovery and materials science, the principle of conformational constraint has emerged as a powerful tool for imparting desirable properties to molecular entities. By restricting the rotational freedom of a molecule, researchers can enhance binding affinity to biological targets, improve metabolic stability, and pre-organize molecular scaffolds into predictable secondary structures. cis-2-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, embodies this principle. Its rigid, four-membered ring system locks the relative orientation of the amino and carboxylic acid functional groups into a specific cis configuration, making its hydrochloride salt a valuable and versatile building block for sophisticated chemical design.
This technical guide provides a comprehensive overview of cis-2-Aminocyclobutanecarboxylic acid hydrochloride for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on the scientific rationale behind its use in peptidomimetics and as a component for targeted protein degraders.
Physicochemical and Structural Properties
The hydrochloride salt of cis-2-Aminocyclobutanecarboxylic acid is typically a stable, solid compound, amenable to standard laboratory handling and storage conditions. Its core value lies in the predictable geometry of the cyclobutane ring.
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 551936-38-0 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Canonical SMILES | C1CN.Cl | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room Temperature | [1] |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public database spectrum for this specific salt is elusive, data from its derivatives and related structures provide a strong basis for expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid ring structure and the diastereotopic nature of the methylene protons.
Expected Chemical Shifts (in D₂O):
-
C1-H and C2-H: These methine protons, attached to the carbons bearing the carboxylic acid and amino groups, would likely appear as complex multiplets in the range of 3.5 - 4.2 ppm . The specific shifts and coupling constants are highly sensitive to the puckering of the cyclobutane ring.
-
Cyclobutane Ring CH₂ Protons: The four methylene protons on C3 and C4 will appear as distinct, coupled multiplets, typically in the upfield region of 1.8 - 2.8 ppm .[5] Due to the cis relationship and ring strain, significant geminal and vicinal coupling would be observed.
¹³C NMR Spectroscopy
Expected Chemical Shifts (in D₂O):
-
Carbonyl Carbon (C=O): ~175 - 180 ppm
-
C1 and C2 (CH-COOH and CH-NH₃⁺): ~50 - 60 ppm
-
C3 and C4 (Ring CH₂): ~20 - 35 ppm
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
N-H Stretch (Ammonium Salt): A broad band, often with fine structure, centered around 3000-3200 cm⁻¹ , overlapping with the O-H and C-H stretches.
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ .[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹ .
-
N-H Bend (Amine Salt): A medium to strong band around 1500-1600 cm⁻¹ .[6]
Synthesis and Manufacturing
The synthesis of enantiomerically pure cis-2-aminocyclobutane-1-carboxylic acid is a non-trivial process that requires stereocontrolled methodologies. A key strategy involves the elaboration of a suitable cyclobutane precursor, followed by standard functional group manipulations.
Protocol: Stereoselective Synthesis of the Parent Amino Acid
The following protocol is adapted from a published stereoselective synthesis of the parent amino acid, which can then be converted to the hydrochloride salt.[7] This multi-step sequence demonstrates a robust pathway to access this valuable building block.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Steps (Conceptual):
-
Cyclobutane Ring Formation: A common starting point involves a [2+2] cycloaddition to form a suitably substituted cyclobutane or cyclobutene ring.
-
Functionalization: The ring is then functionalized to introduce precursors for the amino and carboxylic acid groups with the desired cis stereochemistry. This can involve steps like epoxidation, ring-opening, and oxidation/reduction sequences.
-
Resolution: If a racemic synthesis is performed, the enantiomers are resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
-
Deprotection and Salt Formation: All protecting groups are removed, typically under acidic conditions. The final free amino acid is then dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl) to precipitate the desired hydrochloride salt. The product is then isolated by filtration and dried.
Core Applications in Research and Development
The unique conformational rigidity of cis-2-Aminocyclobutanecarboxylic acid makes it a powerful building block in two key areas of advanced chemical biology and drug discovery.
Peptidomimetics and Foldamers: Engineering Molecular Shape
Peptides are notoriously flexible and susceptible to enzymatic degradation, limiting their therapeutic potential. Incorporating rigid, non-natural amino acids like the cis-2-aminocyclobutane core is a proven strategy to overcome these limitations.
Causality of Experimental Choice: The cis configuration forces the peptide backbone into a specific, predictable geometry. High-resolution NMR studies have revealed that oligomers containing the (1S,2S)-2-aminocyclobutane-1-carboxylic acid residue adopt a well-defined, extended strand-like structure .[8] This is a direct consequence of the fixed spatial relationship between the points of chain entry and exit on the cyclobutane ring. This contrasts with other cyclic amino acids that might induce helical or turn motifs.[9][10]
This pre-organization allows researchers to:
-
Design Novel Secondary Structures: Create synthetic oligomers (foldamers) with predictable shapes that can mimic the surfaces of proteins.
-
Enhance Proteolytic Stability: The unnatural backbone is resistant to cleavage by proteases.
-
Improve Cell Penetration: The defined conformation and charge presentation can be optimized to create cell-penetrating peptides (CPPs) for intracellular drug delivery.[11]
Caption: The incorporation of cis-ACBC induces an ordered structure.
Targeted Protein Degradation: A Building Block for PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC consists of three parts:
-
A "warhead" ligand that binds the target protein.
-
An E3 ligase-recruiting ligand.
-
A chemical linker that connects the two.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13]
Rationale for Use: this compound is commercially supplied as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTAC linkers.[1] The rationale is compelling:
-
Structural Rigidity: The cyclobutane ring provides a rigid, sp³-rich scaffold, which can help to optimize the spatial orientation of the two ends of the PROTAC molecule. This reduces the entropic penalty of binding and can lead to more potent and selective degraders.
-
Vectorial Control: The defined cis stereochemistry provides precise control over the exit vectors from the linker core, allowing for systematic exploration of the geometric requirements for ternary complex formation.
-
Synthetic Versatility: The amino and carboxylic acid groups serve as versatile handles for chemical ligation, allowing it to be readily incorporated into longer linker chains using standard peptide coupling chemistry.
Caption: Role of a rigid linker containing cis-ACBC in a PROTAC.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is more than a simple amino acid; it is a sophisticated design element for the modern chemist. Its inherent conformational rigidity provides a powerful means to control molecular architecture, leading to the development of highly structured peptidomimetics and offering a promising scaffold for the next generation of targeted protein degraders. As researchers continue to push the boundaries of molecular design, the strategic application of such constrained building blocks will undoubtedly play a pivotal role in the creation of novel therapeutics and advanced materials.
References
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Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Semantic Scholar. Available at: [Link].
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Folding peptides studied by NMR. SeRMN – NMR Service at UAB. Available at: [Link].
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Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. IRIS Institutional Research Information System. Available at: [Link].
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. Available at: [Link].
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cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, min 97%, 250 mg. Lab Alley. Available at: [Link].
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- Conti, P., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry.
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studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link].
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Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). National Center for Biotechnology Information. Available at: [Link].
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Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI. Available at: [Link].
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Linkers - Protein Degraders. Asinex. Available at: [Link].
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1H NMR Chemical Shift. Oregon State University. Available at: [Link].
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A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. ResearchGate. Available at: [Link].
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2-AMINOCYCLOBUTANECARBOXYLIC ACID, (1S,2S)-. precisionFDA. Available at: [Link].
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link].
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Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Available at: [Link].
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].
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A Technical Guide to the Synthesis of cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride
Introduction
cis-2-Aminocyclobutanecarboxylic acid is a conformationally constrained β-amino acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid cyclobutane scaffold makes it a valuable building block for the synthesis of peptidomimetics, therapeutic natural products, and novel biomimetic polymers.[1] The defined stereochemistry of the cis isomer, in particular, allows for precise control over the three-dimensional structure of larger molecules, influencing their biological activity and material properties. This guide provides an in-depth exploration of the primary synthetic routes to obtain cis-2-aminocyclobutanecarboxylic acid hydrochloride, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Two principal strategies for the synthesis of the target molecule will be discussed: a stereoselective approach employing a photochemical [2+2] cycloaddition, and a method involving the resolution of a racemic mixture of the cis-amino acid. Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and present key data to ensure scientific integrity and reproducibility.
Methodology 1: Stereoselective Synthesis via Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition is an elegant and powerful method for the construction of cyclobutane rings with a high degree of stereocontrol.[2] This approach is particularly advantageous for establishing the cis stereochemistry of the amino and carboxylic acid groups on the cyclobutane core. The key step involves the light-induced reaction between an alkene and a suitable reaction partner, often an enone or a derivative of uracil.[3][4]
Causality of Experimental Choices
The choice of a uracil derivative as the starting material is strategic. Uracil readily undergoes a [2+2] cycloaddition with ethylene upon photochemical activation, and the resulting bicyclic adduct serves as a masked form of the desired cis-2-aminocyclobutanecarboxylic acid. The subsequent steps are designed to unmask the amino and carboxyl functionalities in a controlled manner. The use of a chiral auxiliary on the uracil derivative can also impart enantioselectivity to the cycloaddition, leading to the formation of a single enantiomer of the final product.
Experimental Protocol
The following protocol outlines a representative synthesis of (±)-cis-2-aminocyclobutanecarboxylic acid hydrochloride via a photochemical [2+2] cycloaddition.
Step 1: Photochemical [2+2] Cycloaddition of Uracil and Ethylene
-
A solution of uracil (1 equivalent) in a suitable solvent (e.g., acetone or acetonitrile) is placed in a photochemical reactor equipped with a quartz immersion well and a high-pressure mercury lamp.
-
The solution is cooled to a low temperature (e.g., -78 °C) and ethylene gas is bubbled through the solution.
-
The reaction mixture is irradiated with UV light (typically around 254 nm) while maintaining a continuous flow of ethylene. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude bicyclic adduct.
Step 2: Hydrolytic Ring Opening and Reduction
-
The crude adduct from the previous step is subjected to acidic or basic hydrolysis to open the bicyclic ring system and expose the carboxylic acid and a masked amino group.
-
The resulting intermediate is then reduced, for example, by catalytic hydrogenation, to yield the racemic cis-2-aminocyclobutanecarboxylic acid.
Step 3: Formation of the Hydrochloride Salt
-
The crude amino acid is dissolved in a minimal amount of water or a suitable organic solvent.
-
Concentrated hydrochloric acid is added dropwise to the solution until the pH is acidic (typically pH 1-2).
-
The solution is then concentrated under reduced pressure to induce crystallization of the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield (±)-cis-2-aminocyclobutanecarboxylic acid hydrochloride.[5]
Data Summary
| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |
| 1 | Uracil, Ethylene | UV irradiation (254 nm), -78 °C | 50-70% | [3][4] |
| 2 | HCl or NaOH, H₂, Pd/C | Reflux, then hydrogenation | 70-90% | [3] |
| 3 | Concentrated HCl | 0 °C to room temperature | >90% | [5] |
Reaction Pathway Visualization
Caption: Photochemical [2+2] cycloaddition route.
Methodology 2: Synthesis via Resolution of a Racemic Mixture
An alternative and often highly practical approach to obtaining enantiomerically pure cis-2-aminocyclobutanecarboxylic acid begins with the synthesis of a racemic mixture of the cis isomer, followed by resolution using a chiral resolving agent.[6][7] This method is particularly useful when a stereoselective synthesis is difficult to achieve or when both enantiomers of the final product are desired.
Causality of Experimental Choices
The core principle of this strategy lies in the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. Diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. The choice of resolving agent is critical; chiral amines such as (R)- or (S)-α-phenylethylamine are commonly used for the resolution of acidic compounds like N-protected amino acids.[6][7] Once the diastereomers are separated, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure amino acids.
Experimental Protocol
The following protocol details the synthesis of enantiomerically pure this compound starting from a racemic mixture.
Step 1: Synthesis of Racemic N-Protected-cis-2-Aminocyclobutanecarboxylic Acid
-
A suitable starting material, such as cyclobutanone, is converted to the racemic cis-2-aminocyclobutanecarboxylic acid through a multi-step sequence, which may involve reactions like the Strecker synthesis or other established methods.
-
The amino group of the racemic amino acid is then protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to facilitate the subsequent resolution step.
Step 2: Resolution of the Racemic N-Protected Amino Acid
-
The racemic N-protected cis-2-aminocyclobutanecarboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
One equivalent of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, is added to the solution.
-
The mixture is heated to reflux to ensure complete salt formation and then allowed to cool slowly to room temperature.
-
The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.
-
The filtrate, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.
Step 3: Liberation of the Enantiomerically Pure N-Protected Amino Acid
-
The isolated diastereomeric salt is treated with an acid (e.g., dilute HCl) to break the salt and liberate the N-protected amino acid.
-
The N-protected amino acid is extracted into an organic solvent, and the aqueous layer containing the protonated resolving agent is discarded.
-
The organic layer is dried and the solvent is evaporated to yield the enantiomerically pure N-protected cis-2-aminocyclobutanecarboxylic acid.
Step 4: Deprotection and Formation of the Hydrochloride Salt
-
The N-protecting group is removed under appropriate conditions (e.g., acidolysis with HCl in dioxane for a Boc group, or hydrogenolysis for a Cbz group).
-
The deprotection step directly yields the desired enantiomerically pure this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Summary
| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |
| 1 | Racemic amino acid, (Boc)₂O | Basic conditions | >90% | |
| 2 | (R)-(+)-α-phenylethylamine | Methanol, reflux then cool | 40-50% (per enantiomer) | [6][7] |
| 3 | Dilute HCl | Room temperature | >95% | [6] |
| 4 | HCl in dioxane or H₂, Pd/C | Room temperature | >95% | [8] |
Experimental Workflow Visualization
Caption: Resolution of a racemic mixture workflow.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: a stereoselective photochemical [2+2] cycloaddition and the resolution of a racemic mixture. The choice of method will depend on the specific requirements of the researcher, including the need for a particular enantiomer, scalability, and available starting materials. The photochemical route offers an elegant approach to directly establish the desired cis stereochemistry, while the resolution method provides a robust and versatile pathway to both enantiomers. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis of this important constrained β-amino acid, empowering further research and development in the fields of medicinal chemistry and materials science.
References
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Fernandes, C., Pereira, E., Faure, S., & Aitken, D. J. (2009). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry, 74(7), 2872–2878. [Link]
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How to convert amino acid to its hydrochloride? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Chang, Z., Boyaud, F., Guillot, R., Boddaert, T., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527–534. [Link]
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A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. (2018). The Journal of Organic Chemistry, 83(1), 527-534. [Link]
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Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. (2009). The Journal of Organic Chemistry, 74(7), 2872-2878. [Link]
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. (n.d.). Retrieved January 20, 2026, from [Link]
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A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
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Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Retrieved January 20, 2026, from [Link]
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How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (n.d.). Retrieved January 20, 2026, from [Link]
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Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Introduction: The Significance of Constrained Scaffolds in Drug Design
An In-depth Technical Guide to the Stereoselective Synthesis of cis-2-Aminocyclobutanecarboxylic Acid
Cyclobutane-containing amino acids (CBAAs) represent a fascinating and highly valuable class of unnatural amino acids.[1] Their rigid four-membered ring structure introduces significant conformational constraints when incorporated into peptides, making them powerful tools for the design of peptidomimetics with well-defined secondary structures and enhanced metabolic stability.[2][3] Among these, cis-2-aminocyclobutanecarboxylic acid (cis-ACBC) is a particularly important building block. The cis relationship between the amino and carboxylic acid functional groups dictates a specific spatial arrangement that can induce unique folding patterns in peptide chains. However, the synthesis of enantiomerically pure cis-ACBC presents a considerable stereochemical challenge, requiring precise control over the relative and absolute configuration of two contiguous stereocenters on the strained cyclobutane core.
This technical guide provides a comprehensive overview of the key stereoselective strategies for the synthesis of cis-2-aminocyclobutanecarboxylic acid, intended for researchers, chemists, and professionals in the field of drug development. The focus is on the causality behind experimental choices, providing not just protocols but also the scientific rationale for achieving high stereocontrol.
Strategic Approaches to Stereocontrol
The synthesis of cis-ACBC hinges on methodologies that can construct the cyclobutane ring with the desired relative stereochemistry or effectively resolve a mixture of stereoisomers. The most prominent and successful strategies include photochemical [2+2] cycloadditions, the use of chiral auxiliaries for diastereomeric resolution, and enzymatic kinetic resolution.
Strategy 1: Photochemical [2+2] Cycloaddition
The [2+2] photocycloaddition is one of the most powerful and direct methods for constructing cyclobutane rings.[4][5] This reaction involves the light-induced union of two olefinic components to form a four-membered ring.[6] A key advantage of this approach, particularly in intramolecular variants, is its inherent propensity to form cis-fused ring systems, directly establishing the required stereochemistry for cis-ACBC.[7][8]
A highly effective application of this strategy involves the intramolecular photocycloaddition of an unsaturated γ-lactam with ethylene.[8] This key step forges the cyclobutane ring with exclusive cis selectivity. Subsequent manipulation of the lactam provides the target amino acid.
Caption: Workflow for cis-ACBC synthesis via photocycloaddition.
Experimental Protocol: Synthesis of Racemic cis-2-Aminocyclobutanecarboxylic Acid via Photocycloaddition [8][9]
This protocol outlines the synthesis starting from a suitable precursor, highlighting the key photochemical step.
Step 1: Photochemical [2+2] Cycloaddition
-
A solution of the starting unsaturated γ-lactam (e.g., a derivative of uracil) in a suitable solvent (e.g., acetone) is prepared in a quartz reaction vessel.
-
The solution is purged with ethylene gas and cooled to a low temperature (e.g., -78 °C).
-
The mixture is irradiated with a medium-pressure mercury lamp (λ > 254 nm) while maintaining a continuous flow of ethylene.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude cis-fused bicyclic lactam.
Step 2: Hydrolytic Ring Opening
-
The crude bicyclic lactam is dissolved in an aqueous acid solution (e.g., 6M HCl).
-
The mixture is heated at reflux for several hours to effect hydrolysis of the lactam and other protecting groups.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is purified, often by ion-exchange chromatography, to isolate the racemic cis-2-aminocyclobutanecarboxylic acid.
| Parameter | Typical Conditions/Results | Reference |
| Reaction Type | Photochemical [2+2] Cycloaddition | [8] |
| Key Reactants | Unsaturated γ-lactam, Ethylene | [8][9] |
| Stereoselectivity | Highly cis-selective | [8] |
| Overall Yield | ~52% (for a two-step sequence) | [9] |
| Key Advantage | Direct formation of the cis stereochemistry | [4] |
Strategy 2: Chiral Auxiliary-Mediated Diastereomeric Resolution
When a synthetic route produces a racemic mixture of the desired cis-amino acid, chiral auxiliaries offer a robust and reliable method for obtaining both enantiomers in high purity.[10] This strategy involves covalently attaching a single-enantiomer chiral molecule (the auxiliary) to the racemic amino acid. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like column chromatography or crystallization.[11]
A widely used class of chiral auxiliaries for this purpose are the Evans oxazolidinones.[10][11] After separation, the auxiliary can be cleaved under non-destructive conditions, yielding the enantiomerically pure cis-ACBC derivatives and allowing for the recovery of the auxiliary.
Caption: Resolution of racemic cis-ACBC using a chiral auxiliary.
Experimental Protocol: Resolution of Racemic Boc-cis-ACBC [11]
This protocol describes the separation of enantiomers from a racemic N-Boc-protected cis-ACBC starting material.
Step 1: Derivatization with Chiral Auxiliary
-
To a solution of racemic N-Boc-cis-ACBC (1.0 eq) in anhydrous THF at 0 °C, add a coupling agent (e.g., pivaloyl chloride) followed by a base (e.g., triethylamine).
-
In a separate flask, treat the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with a strong base (e.g., n-butyllithium) in THF at -78 °C to form the lithium salt.
-
Transfer the activated amino acid solution to the lithium salt of the auxiliary at -78 °C and allow the reaction to proceed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the crude product to yield the mixture of diastereomeric N-acylated oxazolidinones.
Step 2: Diastereomer Separation and Auxiliary Cleavage
-
Separate the diastereomers using silica gel flash column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
To cleave the auxiliary from a separated diastereomer, dissolve it in a THF/water solution at 0 °C.
-
Add aqueous hydrogen peroxide followed by lithium hydroxide and stir until the reaction is complete.
-
Work up the reaction to isolate the enantiomerically pure N-Boc-cis-ACBC. The chiral auxiliary can be recovered from the reaction mixture.
| Parameter | Typical Conditions/Results | Reference |
| Auxiliary Type | Chiral Oxazolidin-2-one | [11] |
| Separation Method | Flash Column Chromatography | [11] |
| Cleavage Condition | LiOH / H₂O₂ | [11] |
| Outcome | Access to both enantiomers in pure form | [11] |
| Key Advantage | High enantiomeric purity, auxiliary is recoverable | [10] |
Strategy 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is an elegant and environmentally benign strategy that leverages the high stereoselectivity of enzymes. In this process, an enzyme, typically a lipase or protease, selectively acts on one enantiomer of a racemic mixture, converting it into a different compound. This leaves the unreacted enantiomer in high enantiomeric excess.
For resolving cis-ACBC derivatives, Candida antarctica lipase B (CAL-B) is highly effective. It can selectively hydrolyze one enantiomer of a racemic ester of cis-ACBC, allowing for the easy separation of the resulting carboxylic acid (from one enantiomer) and the unreacted ester (the other enantiomer).[12]
Caption: General scheme for enzymatic kinetic resolution of cis-ACBC ester.
Experimental Protocol: CAL-B Catalyzed Resolution of Racemic cis-ACBC Ethyl Ester [12]
Step 1: Enzymatic Hydrolysis
-
Dissolve the racemic ethyl ester of N-protected cis-ACBC in a suitable buffer solution (e.g., phosphate buffer) or an organic solvent (e.g., tert-butyl methyl ether).
-
Add the lipase (e.g., immobilized CAL-B).
-
Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the immobilized enzyme.
Step 2: Product Separation
-
Acidify the filtrate to a low pH (e.g., pH 2) with aqueous HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer will contain the unreacted ester enantiomer.
-
The aqueous layer can be extracted separately to isolate the hydrolyzed carboxylic acid enantiomer.
-
Both products can be further purified and deprotected as needed.
| Parameter | Typical Conditions/Results | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | [12] |
| Substrate | Racemic N-protected cis-ACBC ester | [12] |
| Enantioselectivity (E-factor) | High (E > 200) | [12] |
| Outcome | High enantiomeric excess (>99% ee) for both acid and ester | [12] |
| Key Advantage | Mild reaction conditions, high selectivity, green chemistry |
Conclusion
The stereoselective synthesis of cis-2-aminocyclobutanecarboxylic acid is a critical endeavor for advancing peptide science and medicinal chemistry. The choice of synthetic strategy depends on the specific requirements of the research, available starting materials, and desired scale. Photochemical [2+2] cycloaddition offers a direct and elegant route to the racemic cis scaffold. For obtaining enantiomerically pure compounds, both chiral auxiliary-mediated resolution and enzymatic kinetic resolution stand out as powerful and reliable methods. Each approach provides a robust pathway to this valuable constrained amino acid, enabling the exploration of novel peptidomimetics and therapeutic agents.
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Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]
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García-López, V., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3561. [Link]
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Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis, 12(16), 10191–10197. [Link]
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Knight, J. G., et al. (2012). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 77(23), 10790–10803. [Link]
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A Technical Guide to the NMR Spectral Analysis of cis-2-Aminocyclobutane-1-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 20, 2026
Abstract
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride. As a constrained β-amino acid, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding its precise structural features through NMR spectroscopy is paramount for its application in peptide synthesis and as a scaffold in novel therapeutics. This guide will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established principles of NMR spectroscopy and data from analogous structures.
Introduction: The Structural Significance of a Constrained β-Amino Acid
cis-2-Aminocyclobutane-1-carboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The cyclobutane ring imposes significant constraints on the molecule's torsional angles, making it a valuable tool for probing receptor-binding conformations and for the design of peptidomimetics with enhanced stability and specific secondary structures. The hydrochloride salt form ensures solubility in aqueous media and protonation of the amino group, which significantly influences the electronic environment and, consequently, the NMR spectrum.
Accurate interpretation of the NMR spectrum is crucial for confirming the cis stereochemistry and for identifying the distinct chemical environments of each proton and carbon atom within the molecule. This guide will provide the foundational knowledge for researchers to confidently analyze and utilize the NMR data of this important synthetic building block.
Theoretical Principles: Predicting the NMR Spectrum
Due to the lack of a publicly available, experimentally verified NMR spectrum for cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, this guide will present a detailed prediction of the expected ¹H and ¹³C NMR spectra. This prediction is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of data from structurally related compounds such as other cyclobutane derivatives and cyclic amino acid hydrochlorides.[1][2]
The puckered nature of the cyclobutane ring leads to a non-planar geometry, resulting in axial and equatorial-like positions for the substituents and protons. This conformational preference significantly impacts the observed coupling constants.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the constrained nature of the cyclobutane ring and the presence of two functional groups. The chemical shifts are influenced by the inductive effects of the protonated amino group (-NH₃⁺) and the carboxylic acid group (-COOH), as well as by anisotropic effects.[3]
Molecular Structure and Proton Numbering
Caption: Structure of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H1 | ~3.5 - 3.8 | Multiplet | J(H1,H2), J(H1,H4a), J(H1,H4b) | Alpha to the electron-withdrawing carboxylic acid group, expected to be downfield. |
| H2 | ~3.8 - 4.1 | Multiplet | J(H2,H1), J(H2,H3a), J(H2,H3b) | Alpha to the electron-withdrawing protonated amino group, expected to be the most downfield of the ring protons. |
| H3a, H3b | ~2.2 - 2.8 | Multiplet | Geminal and vicinal couplings | Methylene protons adjacent to the C2 carbon. Diastereotopic and will exhibit complex splitting. |
| H4a, H4b | ~2.0 - 2.6 | Multiplet | Geminal and vicinal couplings | Methylene protons adjacent to the C1 carbon. Diastereotopic and will exhibit complex splitting. |
| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | - | Exchangeable protons, typically broad and downfield. |
| -COOH | ~10.0 - 12.0 | Broad Singlet | - | Exchangeable proton of the carboxylic acid, highly deshielded.[4] |
Rationale: The predictions are based on the known effects of substituents on cyclobutane rings. The protons alpha to the electron-withdrawing groups (H1 and H2) will be shifted downfield. The proton alpha to the -NH₃⁺ group (H2) is expected to be further downfield than the proton alpha to the -COOH group (H1). The methylene protons (H3 and H4) will be in the more shielded region of the spectrum and will likely appear as complex, overlapping multiplets due to geminal and vicinal couplings. The cis relationship between H1 and H2 will influence their coupling constant.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~45 - 55 | Alpha to the carboxylic acid group. |
| C2 | ~50 - 60 | Alpha to the protonated amino group. |
| C3 | ~20 - 30 | Methylene carbon. |
| C4 | ~20 - 30 | Methylene carbon. |
| C=O | ~170 - 180 | Carbonyl carbon of the carboxylic acid.[4] |
Rationale: The carbons directly attached to the electronegative substituents (C1 and C2) will be deshielded and appear downfield. The methylene carbons (C3 and C4) will be in the more upfield aliphatic region. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain a high-resolution NMR spectrum of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. D₂O is often preferred for amino acid hydrochlorides due to its ability to dissolve the salt and mimic a physiological environment. However, the acidic proton of the carboxylic acid and the ammonium protons will exchange with deuterium and will not be observed in D₂O. DMSO-d₆ will allow for the observation of all protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which is set to 0.00 ppm. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference.
Experimental Workflow
Caption: A streamlined workflow for NMR data acquisition and processing.
Spectrometer Parameters
-
¹H NMR:
-
Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
Interpretation and Structural Validation
A detailed analysis of the acquired spectra will allow for the unambiguous assignment of all signals and confirmation of the cis stereochemistry.
-
¹H NMR Analysis: The multiplicities and coupling constants of the signals for H1 and H2 will be critical for confirming the cis configuration. In a puckered cyclobutane ring, the vicinal coupling constant between two cis protons is typically in the range of 8-11 Hz, while the trans coupling can be smaller. The complex splitting patterns of the methylene protons should be analyzed using simulation software if necessary.
-
¹³C NMR Analysis: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule (five in this case). The chemical shifts will be consistent with the predicted values, confirming the presence of the different carbon environments.
-
2D NMR Analysis: COSY will show correlations between H1 and H2, H1 and the H4 protons, and H2 and the H3 protons. HSQC will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
Conclusion
The NMR spectral analysis of cis-2-aminocyclobutane-1-carboxylic acid hydrochloride is a powerful tool for its structural elucidation and quality control. While a publicly available spectrum is not readily accessible, a detailed prediction based on established NMR principles provides a strong foundation for researchers working with this compound. By following the recommended experimental protocols and applying a thorough analytical approach, scientists can confidently verify the structure and stereochemistry of this important molecule, facilitating its application in drug discovery and development.
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The Multifaceted Biological Activities of cis-2-Aminocyclobutanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Constrained Scaffold
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced potency, selectivity, and metabolic stability is perpetual. Conformationally constrained amino acids have emerged as a powerful tool in this endeavor, offering a means to rigidify peptide backbones and orient pharmacophoric elements in a precise three-dimensional space. Among these, the cis-2-aminocyclobutanecarboxylic acid scaffold has garnered significant attention as a versatile building block for a diverse array of biologically active molecules. Its unique stereochemistry and constrained cyclobutane ring impart specific conformational preferences that can lead to potent and selective interactions with various biological targets. This technical guide provides an in-depth exploration of the biological activities of cis-2-aminocyclobutanecarboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and application of this promising class of compounds. We will delve into their roles as modulators of glutamate receptors, enzyme inhibitors, and as strategic components in the design of stabilized bioactive peptides, providing not only a theoretical framework but also actionable experimental insights to accelerate discovery.
I. Modulation of Glutamatergic Neurotransmission: A Dual-Faceted Approach
The glutamatergic system is the principal excitatory neurotransmitter network in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. Derivatives of cis-2-aminocyclobutanecarboxylic acid have been identified as potent modulators of two key glutamate receptor subtypes: NMDA receptors and metabotropic glutamate receptors.
A. Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor
NMDA receptors are ionotropic glutamate receptors that, upon activation, permit the influx of Ca²⁺, triggering a cascade of intracellular signaling events.[1][2] Overactivation of these receptors can lead to excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[3] Consequently, NMDA receptor antagonists are of significant therapeutic interest.
Derivatives of 1-aminocyclobutanecarboxylic acid have been shown to act as potent and selective antagonists at the NMDA receptor.[4] These compounds typically function as competitive antagonists, binding to the glutamate recognition site on the GluN2 subunit of the receptor complex. This binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of cations and downstream signaling. The constrained cyclobutane ring is thought to position the amino and carboxyl groups in an optimal orientation for high-affinity binding to the glutamate site.[5]
Diagram 1: NMDA Receptor Antagonism by cis-2-Aminocyclobutanecarboxylic Acid Derivatives
Caption: Competitive antagonism of the NMDA receptor by a cis-2-aminocyclobutanecarboxylic acid derivative.
The potency of these derivatives as NMDA receptor antagonists can be quantified by their ability to inhibit NMDA-induced responses in neuronal preparations. The following table summarizes representative data for potent derivatives.
| Compound ID | 3-Substituent | In Vitro Potency (vs. D-AP5) | Anticonvulsant Activity | Reference |
| 4b | 2'-carboxyethyl | More potent | Parallels NMDA antagonism | [4] |
| 24 | 2'-phosphonoethyl | More potent | Parallels NMDA antagonism | [4] |
| 35 | 2'-carboxyethyl moiety | More potent | Parallels NMDA antagonism | [4] |
| 40 | 2'-phosphonoethyl moiety | More potent | Parallels NMDA antagonism | [4] |
Note: D-AP5 is a standard competitive NMDA receptor antagonist.
A common and functionally relevant method to assess NMDA receptor antagonism is to measure the anticonvulsant activity of the compounds in animal models. The audiogenic seizure-susceptible DBA/2 mouse model is frequently employed.
Workflow: Anticonvulsant Activity in DBA/2 Mice
Caption: Workflow for assessing in vivo anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Acclimatization: House audiogenic seizure-susceptible DBA/2 mice in a controlled environment with a regular light-dark cycle and ad libitum access to food and water for at least one week prior to experimentation.
-
Compound Preparation: Dissolve the cis-2-aminocyclobutanecarboxylic acid derivative in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid) to the desired concentrations.
-
Administration: Administer the test compound or vehicle control via intracerebroventricular (i.c.v.) injection to ensure direct central nervous system exposure.
-
Pre-treatment Interval: Allow a pre-determined time (e.g., 15-30 minutes) for the compound to distribute within the brain.
-
Seizure Induction: Place each mouse individually into a sound-attenuating chamber and expose it to a high-intensity auditory stimulus (e.g., a bell or siren at ~110 dB) for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the mice for the occurrence and severity of seizures, typically characterized by a sequence of wild running, clonic seizures, tonic seizures, and potentially respiratory arrest.
-
Data Analysis: Record the percentage of mice in each treatment group that are protected from each phase of the seizure. Compare the results between the compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., Fisher's exact test).
Causality Insight: The i.c.v. route of administration is chosen to bypass the blood-brain barrier, providing a direct measure of the compound's central activity and confirming that the observed anticonvulsant effect is due to its action within the CNS. The parallelism between in vitro NMDA receptor antagonist potency and in vivo anticonvulsant activity provides strong evidence for the mechanism of action.[4]
B. Positive Allosteric Modulation of the Metabotropic Glutamate Receptor 4 (mGluR4)
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[6] mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals and its activation leads to a decrease in neurotransmitter release.[7][8] Positive allosteric modulators (PAMs) of mGluR4 are of therapeutic interest for conditions characterized by excessive glutamate release, such as Parkinson's disease.[8]
Certain derivatives of cis-2-aminocyclohexanecarboxylic acid, a closely related scaffold, have been identified as potent and selective PAMs of mGluR4.[9] While direct evidence for cis-2-aminocyclobutanecarboxylic acid derivatives is emerging, the principles of action are analogous. PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site.[7] This binding does not activate the receptor directly but enhances its sensitivity to glutamate.[10] Consequently, in the presence of a PAM, a lower concentration of glutamate is required to elicit a response. The signaling cascade initiated by mGluR4 activation involves the Gαi/o subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release from the presynaptic terminal.[7]
Diagram 2: mGluR4 Positive Allosteric Modulation
Caption: Workflow for quantifying mGluR4 PAM activity in a cell-based assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the human mGluR4 receptor.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation of Adenylyl Cyclase: Add forskolin to the cells to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This establishes a signal window against which inhibition can be measured.
-
Compound Addition: Add the cis-2-aminocyclobutanecarboxylic acid derivative (the putative PAM) at a range of concentrations, along with a fixed, sub-maximal concentration of glutamate (typically the EC₂₀, the concentration that gives 20% of the maximal response).
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow the compounds to interact with the receptors and modulate the cAMP response.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP signal against the logarithm of the PAM concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Causality Insight: The use of a fixed, sub-maximal concentration of glutamate is critical. It ensures that the observed effect is due to potentiation of the glutamate response, the hallmark of a PAM, rather than direct agonist activity of the test compound. Comparing the response in the presence and absence of the PAM allows for the quantification of its allosteric modulatory effect.
II. Enzyme Inhibition: Targeting Fungal Respiration
Beyond the nervous system, derivatives of aminocyclobutanecarboxylic acid have shown promise as potent enzyme inhibitors, particularly in the field of antifungal drug discovery.
A. Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. [11]It links the Krebs cycle to oxidative phosphorylation by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool. [12][13]Inhibition of SDH disrupts this vital process, leading to a shutdown of cellular energy production and ultimately, fungal cell death.
Several 1-aminocyclobutanecarboxylic acid derivatives have been identified as effective succinate dehydrogenase inhibitors (SDHIs). [14]These molecules act as non-competitive inhibitors, binding to the ubiquinone binding site (Qp site) of the SDH complex. [14]This binding event physically obstructs the access of ubiquinone to its reduction site, thereby halting the flow of electrons from succinate and disrupting the entire electron transport chain. The conformational rigidity imparted by the cyclobutane scaffold is a key structural feature that contributes to the high affinity of these inhibitors for the Qp site.
Diagram 3: Inhibition of Succinate Dehydrogenase (Complex II)
Caption: A cis-2-aminocyclobutanecarboxylic acid derivative blocks the ubiquinone binding site of SDH, halting electron transport.
The efficacy of these SDHIs is determined by their ability to inhibit the growth of pathogenic fungi. The half-maximal effective concentration (EC₅₀) is a standard measure of this activity.
| Compound ID | Fungal Species | Antifungal Activity (EC₅₀, mg/L) | Comparison to Standards | Reference |
| A21 | Rhizoctonia solani | 0.03 | Higher than Boscalid, comparable to Fluxapyroxad | [14] |
| A21 | Botrytis cinerea | 0.04 | Higher than Boscalid and Fluxapyroxad | [14] |
| A20 | Porcine SDH (in vitro) | IC₅₀ = 3.73 µM | Comparable potency to Fluxapyroxad | [14] |
Note: Boscalid and Fluxapyroxad are commercial SDHI fungicides.
The antifungal activity of novel cis-2-aminocyclobutanecarboxylic acid derivatives can be determined using a mycelial growth inhibition assay.
Workflow: Mycelial Growth Inhibition Assay
Caption: Workflow for determining the EC₅₀ of an antifungal compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Create a series of dilutions from this stock.
-
Media Amendment: While the PDA is still molten (approximately 45-50°C), add the appropriate volume of each compound dilution to create a range of final concentrations in the agar. Also, prepare a solvent control plate containing only the solvent.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani). Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measurement: After a set incubation period (e.g., 48-72 hours), when the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treated group. Plot the inhibition percentage against the compound concentration and use probit analysis to determine the EC₅₀ value.
Causality Insight: This assay provides a direct measure of the compound's ability to inhibit fungal growth. Correlating the EC₅₀ values from this assay with IC₅₀ values from an isolated enzyme assay (like a succinate-DCPIP reductase assay) provides strong evidence that the observed antifungal activity is due to the specific inhibition of succinate dehydrogenase.
III. Peptidomimetic Applications: Enhancing Stability and Bioactivity
The incorporation of non-natural amino acids into peptides is a well-established strategy to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability. The rigid cyclobutane scaffold of cis-2-aminocyclobutanecarboxylic acid makes it an excellent building block for creating peptidomimetics with constrained conformations and enhanced resistance to proteolytic degradation.
Rationale and Application
By replacing a native amino acid in a bioactive peptide with a cis-2-aminocyclobutanecarboxylic acid derivative, it is possible to lock the peptide backbone into a specific conformation that may be more favorable for receptor binding. Furthermore, the non-natural structure of the cyclobutane ring can sterically hinder the approach of proteases, thereby preventing cleavage of adjacent peptide bonds and increasing the in vivo half-life of the peptide.
A crucial step in evaluating peptide analogs is to determine their stability in the presence of proteolytic enzymes, which can be simulated by incubation in human serum or plasma.
Workflow: Peptide Stability Assay in Human Serum
Caption: Workflow for determining the metabolic stability of a peptide analog in human serum.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the peptide analog in an appropriate buffer. Obtain pooled human serum and thaw it on ice, then pre-warm to 37°C.
-
Incubation: Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed human serum to achieve the desired final concentration. Incubate the mixture in a shaking water bath at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as cold acetonitrile or trichloroacetic acid (TCA). This will precipitate the serum proteins.
-
Protein Precipitation: Vortex the quenched sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation and quantification of the intact parent peptide from any degradation products.
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Normalize the peak area at each time point to the peak area at time zero (t=0) to calculate the percentage of peptide remaining. Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide in serum.
Causality Insight: Comparing the half-life of a peptide analog containing a cis-2-aminocyclobutanecarboxylic acid residue to that of the parent, unmodified peptide provides a direct measure of the stability enhancement conferred by the constrained, non-natural amino acid. A significantly longer half-life indicates successful protection against proteolytic degradation.
IV. Conclusion and Future Directions
The cis-2-aminocyclobutanecarboxylic acid scaffold represents a privileged structure in medicinal chemistry, enabling the development of derivatives with a remarkable breadth of biological activities. From fine-tuning neuronal communication through the modulation of glutamate receptors to disrupting the metabolism of pathogenic fungi by inhibiting succinate dehydrogenase, these conformationally constrained molecules offer a versatile platform for drug discovery. Their application as peptidomimetic building blocks further extends their utility, providing a robust strategy to enhance the therapeutic potential of peptide-based drugs.
The experimental protocols and workflows detailed in this guide provide a validated framework for the synthesis, characterization, and biological evaluation of novel cis-2-aminocyclobutanecarboxylic acid derivatives. As our understanding of the structure-activity relationships of this scaffold continues to grow, so too will the opportunities to design next-generation therapeutics with improved efficacy, selectivity, and drug-like properties. Future research will undoubtedly uncover new biological targets for this versatile chemical entity, further solidifying its place in the modern drug discovery arsenal.
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PubMed. (2023, June 21). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Retrieved from [Link]
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An In-depth Technical Guide to the Conformational Analysis of cis-2-Aminocyclobutanecarboxylic Acid Peptides
Abstract
The incorporation of conformationally constrained non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design and drug discovery. These unique building blocks pre-organize the peptide backbone, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. Among these, cis-2-aminocyclobutanecarboxylic acid (cis-ACBC) presents a fascinating case study in the interplay between local stereochemistry and global peptide architecture. This guide provides a comprehensive technical overview of the conformational analysis of peptides containing cis-ACBC, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of these modified peptides, explore the principal analytical techniques for their structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography—and discuss the synergistic role of computational modeling. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: The Significance of cis-ACBC in Peptide Design
Standard linear peptides often suffer from conformational flexibility, making them susceptible to enzymatic degradation and resulting in poor pharmacokinetic profiles. The introduction of cyclic constraints, such as that imposed by the cyclobutane ring of cis-ACBC, offers a robust solution to this challenge. The cis-stereochemistry of the amino and carboxylic acid groups on the cyclobutane ring forces a distinct puckering of the four-membered ring, which in turn dictates the local dihedral angles of the peptide backbone.
Unlike their trans-ACBC counterparts, which are known to induce helical folds, oligomers of cis-ACBC have a strong propensity to adopt extended, strand-like, or sheet-like structures.[1][2] This conformational preference is a direct consequence of the steric constraints imposed by the cyclobutane ring, which can favor the formation of inter-strand hydrogen bonds over intra-strand interactions.[3][4] Understanding and controlling this conformational behavior is paramount for the rational design of peptidomimetics with desired biological activities, from enzyme inhibitors to modulators of protein-protein interactions.[5]
Synthesis of cis-ACBC Containing Peptides
The foundation of any conformational analysis is the successful synthesis and purification of the target peptide. The incorporation of cis-ACBC into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc-protected cis-ACBC monomer.
Synthesis of Fmoc-cis-2-aminocyclobutanecarboxylic acid
A refined and efficient synthesis of enantiomerically pure cis-ACBC is a prerequisite.[6] The general strategy involves the preparation of a racemic cis-cyclobutane β-amino acid core, followed by derivatization with a chiral auxiliary to allow for diastereomeric separation. The separated diastereomer is then deprotected and subsequently protected with a fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The standard Fmoc-SPPS protocol is readily adaptable for the inclusion of cis-ACBC.[7] The workflow is a cyclical process of deprotection, coupling, and washing.
Experimental Protocol: Fmoc-SPPS of a cis-ACBC Containing Peptide
-
Resin Preparation: Select a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an activator such as hydroxybenzotriazole (HOBt).
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 15-30 minutes.[7] This exposes the free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling of Fmoc-cis-ACBC: Dissolve Fmoc-cis-ACBC and a coupling agent (e.g., HATU) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.5 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectrometer.
-
Data Analysis: Analyze the resulting spectrum. A strong negative band around 218 nm is characteristic of a β-sheet conformation, which is often observed for oligomers of cis-ACBC. [9]Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
X-ray Crystallography
While NMR and CD provide information about the peptide's conformation in solution, X-ray crystallography offers an atomic-resolution view of the peptide's structure in the solid state. Obtaining suitable crystals can be a significant challenge, but a successful crystal structure provides unambiguous conformational data. The crystal structure of a fluorinated cis-ACBC tetramer revealed a regular strand-like conformation with intermolecular hydrogen bonding networks, supporting the conclusions from solution-state studies. [3][4]
Computational Modeling
Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, are invaluable complements to experimental techniques. [10]They can be used to:
-
Explore the conformational landscape of a peptide and identify low-energy conformers.
-
Refine structures determined by NMR or X-ray crystallography.
-
Provide insights into the dynamics and stability of different conformations.
-
Aid in the interpretation of experimental data.
For cis-ACBC peptides, computational studies have supported the experimental findings of a preference for extended, strand-like structures. [3][4]It is important to note that the choice of force field can significantly impact the results of MD simulations, and care must be taken to select one that is well-parameterized for non-canonical amino acids.
Conclusion
The conformational analysis of peptides containing cis-2-aminocyclobutanecarboxylic acid requires a synergistic approach that combines meticulous synthesis, multi-faceted spectroscopic analysis, and supportive computational modeling. The inherent structural constraint of the cis-ACBC residue consistently promotes the formation of extended, strand-like, or sheet-like secondary structures, a stark contrast to the helical conformations often induced by its trans-isomer. This predictable conformational preference makes cis-ACBC a valuable tool for the design of peptidomimetics with defined architectures. By following the integrated experimental and computational workflows outlined in this guide, researchers can effectively elucidate the three-dimensional structures of cis-ACBC peptides, paving the way for the development of novel therapeutics and advanced biomaterials.
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Stepankova, V., et al. (2021). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. MDPI. [Link]
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Mould, A. P., et al. (2002). Analysis of peptide structure using NMR spectroscopy. Calculated... ResearchGate. [Link]
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Seto, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Mishra, N. & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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mechanism of action of cis-2-aminocyclobutanecarboxylic acid
An In-depth Technical Guide on the Core Mechanism of Action of cis-2-Aminocyclobutanecarboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative . In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose a likely mechanistic framework. As a conformationally restricted β-amino acid, cis-2-aminocyclobutanecarboxylic acid presents a unique scaffold for probing neurological targets. This guide outlines the probable interactions with GABAergic and glutamatergic systems, as well as neurotransmitter transporters. Detailed experimental protocols are provided to facilitate further investigation into its precise molecular interactions and downstream effects.
Introduction: The Significance of Conformational Restriction in Neuropharmacology
Cis-2-aminocyclobutanecarboxylic acid is a cyclic β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry.[1] The defining feature of this molecule is the cyclobutane ring, which locks the amino and carboxylic acid functional groups in a specific spatial orientation. This conformational rigidity is in stark contrast to endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glycine, which are highly flexible. The restricted conformation of cis-2-aminocyclobutanecarboxylic acid makes it a valuable tool for dissecting the specific conformational requirements of receptor binding sites and transporter recognition domains.[2] While direct pharmacological data on cis-2-aminocyclobutanecarboxylic acid is limited, the activities of structurally similar cyclic amino acids provide a foundation for inferring its likely mechanism of action.
Inferred Mechanisms of Action: A Hypothesis-Driven Exploration
Based on the pharmacology of related cyclic amino acids, the primary hypothesized mechanisms of action for cis-2-aminocyclobutanecarboxylic acid center on its potential interaction with major neurotransmitter systems in the central nervous system (CNS).
Modulation of the GABAergic System
The structural similarity of many cyclic amino acids to GABA suggests that cis-2-aminocyclobutanecarboxylic acid may act on the GABAergic system.[2]
Hypothesized Interaction:
-
GABA Receptor Agonism/Antagonism: The fixed spatial arrangement of the amino and carboxyl groups may allow for binding to GABAA or GABAB receptors. Depending on the precise fit within the binding pocket, it could act as an agonist, partial agonist, or antagonist.
-
Inhibition of GABA Transporters (GATs): By mimicking the structure of GABA, it could potentially bind to and inhibit the reuptake of GABA from the synaptic cleft by GATs, thereby prolonging GABAergic signaling.
Caption: Proposed interaction of cis-2-aminocyclobutanecarboxylic acid with the GABAergic synapse.
Interaction with the Glutamatergic System
The activity of some cyclic amino acid analogues at excitatory amino acid receptors suggests that cis-2-aminocyclobutanecarboxylic acid could also modulate glutamatergic neurotransmission.[3]
Hypothesized Interaction:
-
NMDA Receptor Modulation: Given that derivatives of 1-aminocyclobutanecarboxylic acid have shown antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, it is plausible that cis-2-aminocyclobutanecarboxylic acid could also interact with this receptor complex, potentially at the glycine co-agonist site or the glutamate binding site.[3]
Caption: Hypothesized modulation of the NMDA receptor by cis-2-aminocyclobutanecarboxylic acid.
Inhibition of Amino Acid Transporters
Studies on fluorinated derivatives of aminocyclobutanecarboxylic acid have demonstrated their transport via amino acid transporters, suggesting that cis-2-aminocyclobutanecarboxylic acid may also be a substrate or inhibitor of these transporters.
Hypothesized Interaction:
-
Inhibition of Glycine Transporters (GlyT1/GlyT2): As a constrained analogue of glycine, it may inhibit the reuptake of glycine, thereby modulating both inhibitory glycinergic neurotransmission and glutamatergic neurotransmission via the NMDA receptor.
-
Interaction with System L and System A Transporters: These transporters are responsible for the uptake of a wide range of amino acids. Inhibition or competition for these transporters could have broad effects on cellular metabolism and neurotransmitter synthesis.[4]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the , a series of in vitro and in vivo experiments are necessary.
Receptor Binding Assays
Objective: To determine the binding affinity of cis-2-aminocyclobutanecarboxylic acid for various neurotransmitter receptors.
Protocol: Radioligand Binding Assay for GABAA Receptors
-
Preparation of Membranes: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a high-affinity radioligand for the GABAA receptor (e.g., [3H]muscimol or [3H]gabazine) and varying concentrations of cis-2-aminocyclobutanecarboxylic acid.
-
Separation and Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of cis-2-aminocyclobutanecarboxylic acid that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data
| Target | Radioligand | Ki of cis-2-ACBC (µM) |
| GABAA Receptor | [3H]Muscimol | To be determined |
| GABAB Receptor | [3H]CGP54626 | To be determined |
| NMDA Receptor (Glycine Site) | [3H]DCKA | To be determined |
| Glycine Transporter 1 (GlyT1) | [3H]Org24598 | To be determined |
| Glycine Transporter 2 (GlyT2) | [3H]Org25543 | To be determined |
Functional Assays
Objective: To characterize the functional effect of cis-2-aminocyclobutanecarboxylic acid at its binding targets (e.g., agonist, antagonist, allosteric modulator).
Protocol: Electrophysiological Recording from Cultured Neurons
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips.
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record currents from individual neurons.
-
Drug Application: Apply known agonists of the target receptor (e.g., GABA for GABAA receptors) to elicit a current.
-
Co-application: Apply the agonist in the presence of varying concentrations of cis-2-aminocyclobutanecarboxylic acid to determine if it enhances or inhibits the agonist-induced current.
-
Direct Application: Apply cis-2-aminocyclobutanecarboxylic acid alone to determine if it directly activates the receptor.
Caption: Workflow for assessing the functional activity of cis-2-aminocyclobutanecarboxylic acid using patch-clamp electrophysiology.
Neurotransmitter Uptake Assays
Objective: To measure the effect of cis-2-aminocyclobutanecarboxylic acid on the uptake of neurotransmitters by their transporters.
Protocol: [3H]Glycine Uptake Assay in Synaptosomes
-
Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from rat brain tissue by homogenization and differential centrifugation.
-
Uptake Reaction: Incubate synaptosomes with [3H]glycine in the presence of varying concentrations of cis-2-aminocyclobutanecarboxylic acid.
-
Termination and Measurement: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the amount of [3H]glycine accumulated in the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of glycine uptake.
Conclusion and Future Directions
While the precise remains to be fully elucidated, its structure as a conformationally restricted β-amino acid strongly suggests activity within the central nervous system. The proposed interactions with GABAergic and glutamatergic systems, as well as neurotransmitter transporters, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically investigate and characterize the pharmacological profile of this intriguing molecule. Such studies will not only illuminate the specific actions of cis-2-aminocyclobutanecarboxylic acid but also contribute to a broader understanding of the structure-activity relationships of cyclic amino acids in neuropharmacology.
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- Jewett, M. C., et al. (2020). Unnatural cyclic amino acids push limits of ribosome. Chemistry World.
- Monn, J. A., et al. (1994). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 268(2), 673-680.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Szefczyk, M., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. [Journal Name, if available].
- BenchChem. (2025). A Comparative Analysis of Cis- vs. Trans-2-Amino-Cyclohex-3-Enecarboxylic Acid: An Inquiry into Biological Activity. BenchChem Technical Guides.
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- Goodman, M. M., et al. (2014). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 57(15), 6564-6576.
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-
PubChem. (n.d.). cis-2-Aminocyclobutanecarboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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- Lindsley, C. W., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Chemical Neuroscience, 1(6), 443-449.
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PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Integration of cis-2-Aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with Constrained Residues
In the landscape of modern drug discovery and chemical biology, the quest for novel peptide-based therapeutics with enhanced stability, potency, and target selectivity is perpetual. A key strategy in this endeavor is the incorporation of non-canonical amino acids that introduce specific conformational constraints into the peptide backbone. cis-2-Aminocyclobutanecarboxylic acid (c-ACBC) emerges as a compelling building block in this context. Its rigid cyclobutane ring system imparts a well-defined turn or bend in the peptide chain, influencing secondary structure and mitigating enzymatic degradation.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-cis-2-aminocyclobutanecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).
The unique structural rigidity of c-ACBC can be leveraged to design peptides with specific three-dimensional arrangements, which is crucial for modulating protein-protein interactions or fitting into enzyme active sites.[1][2] The cis-stereochemistry of the amino and carboxyl groups on the cyclobutane ring further dictates the spatial orientation of the peptide backbone, offering a predictable means to sculpt peptide conformation. This application note is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this constrained amino acid.
Scientific Rationale and Key Considerations
The successful integration of sterically hindered and conformationally restricted amino acids like c-ACBC into a growing peptide chain is not without its challenges. The cyclobutane scaffold presents significant steric hindrance around the reactive centers, which can impede both the coupling of the c-ACBC residue and the subsequent coupling of the next amino acid onto the c-ACBC's amino group. This necessitates a departure from standard SPPS protocols and a careful selection of reagents and reaction conditions.
The Challenge of Steric Hindrance
Standard coupling reagents may prove inefficient in promoting amide bond formation involving c-ACBC, leading to low yields and incomplete reactions.[3] The constrained nature of the cyclobutane ring can also slow down reaction kinetics. Therefore, the choice of coupling reagent is paramount for achieving high coupling efficiencies.
Conformational Impact on Peptide Synthesis
The incorporation of c-ACBC can induce a turn or kink in the peptide backbone. While this is desirable for the final peptide's structure, it can sometimes lead to aggregation of the growing peptide chain on the solid support, especially in longer or hydrophobic sequences.[4][5] This aggregation can hinder subsequent deprotection and coupling steps, leading to truncated or impure products.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the key stages of incorporating Fmoc-cis-2-aminocyclobutanecarboxylic acid into a peptide sequence via Fmoc-based SPPS.
Diagram of the General SPPS Cycle
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
A properly swollen resin is crucial for efficient synthesis, as it allows for the penetration of solvents and reagents to the reactive sites.
-
Resin Selection : For C-terminal carboxylic acids, 2-chlorotrityl chloride resin is recommended due to its acid lability, which allows for peptide cleavage while keeping side-chain protecting groups intact if desired.[6][7] For C-terminal amides, a Rink amide resin is the standard choice.[6]
-
Procedure :
-
Place the desired amount of resin (e.g., 100-200 mesh for manual or automated synthesis) into a suitable reaction vessel.[6]
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]
-
Drain the DCM.
-
Protocol 2: Loading of the First Amino Acid (Fmoc-cis-ACBC)
This protocol details the attachment of Fmoc-cis-2-aminocyclobutanecarboxylic acid to a 2-chlorotrityl chloride resin.
-
Reagents :
-
Swollen 2-chlorotrityl chloride resin
-
Fmoc-cis-2-aminocyclobutanecarboxylic acid (3 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (7.5 equivalents relative to resin loading)
-
Dry Dichloromethane (DCM)
-
Capping solution: DCM/Methanol/DIPEA (80:15:5 v/v/v)
-
-
Procedure :
-
Dissolve the Fmoc-cis-2-aminocyclobutanecarboxylic acid and DIPEA in dry DCM (approximately 10 mL per gram of resin).[8]
-
Add this solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
To cap any unreacted chloride sites on the resin, add the capping solution and agitate for 15-30 minutes.[8]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
Protocol 3: Iterative Deprotection and Coupling Cycles
This section outlines the critical steps of Fmoc deprotection and subsequent amino acid coupling.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[][10]
-
Reagents :
-
20% Piperidine in DMF (v/v)
-
-
Procedure :
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 20% piperidine/DMF solution for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine/DMF for an additional 10-15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[10]
-
Due to the steric hindrance of c-ACBC, a potent coupling reagent is required.
Diagram of Carboxyl Group Activation
Caption: Activation of the carboxylic acid group of an incoming amino acid.
-
Reagents :
-
Procedure :
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF or NMP. Allow this mixture to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For coupling onto the c-ACBC residue, a longer coupling time (up to 4 hours) or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).[13] A negative result (yellow beads) indicates a complete reaction.
-
After complete coupling, drain the solution and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Chemical Name | Key Advantages | Considerations |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Widely used, efficient, and cost-effective.[11] | Can cause racemization, especially with sensitive amino acids. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, good for hindered couplings.[12][14] | More expensive than HBTU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency, safer (non-explosive byproducts).[14] | Newer reagent, may be less readily available. |
| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Good for sterically hindered amino acids with potentially lower racemization.[14] | Less common than uronium-based reagents. |
Protocol 4: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
-
Reagents :
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v). The specific scavengers depend on the amino acids in the sequence.[13]
-
-
Procedure :
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Troubleshooting and Expert Insights
-
Incomplete Coupling : If the Kaiser test remains positive after the initial coupling, indicating free amines, a "double coupling" should be performed. This involves draining the reaction vessel and adding a fresh solution of activated amino acid.
-
Aggregation : For sequences prone to aggregation, consider using NMP instead of DMF as the solvent, as it can improve solvation of the growing peptide chain.[] Incorporating pseudoproline dipeptides at specific points in the sequence can also disrupt secondary structure formation during synthesis.[12]
-
Racemization : The risk of racemization is higher with sterically hindered amino acids. Using HATU or COMU as the coupling reagent can help mitigate this issue.[14] Additionally, minimizing the pre-activation time can reduce the opportunity for racemization to occur.[15]
Conclusion
The incorporation of cis-2-aminocyclobutanecarboxylic acid into peptides is a powerful tool for creating conformationally defined molecules with potentially enhanced biological properties. While its steric bulk presents challenges to standard SPPS protocols, these can be overcome through the careful selection of coupling reagents, optimized reaction times, and diligent monitoring of reaction completion. The protocols and insights provided in this guide offer a robust framework for the successful synthesis of peptides containing this unique and valuable building block.
References
-
University of California, Irvine, Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
ResearchGate. Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... Available from: [Link]
-
CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Available from: [Link]
-
PubMed. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Available from: [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]
-
ACS Publications. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available from: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available from: [Link]
-
Concept Life Sciences. Synthesis of complex cyclic peptide | Case Study. Available from: [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
ResearchGate. Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Available from: [Link]
-
ResearchGate. The Synthesis of Cyclic Peptides. Available from: [Link]
-
ACS Publications. Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Available from: [Link]
-
Peptides.com. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Available from: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
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Application Notes and Protocols for the Peptide Coupling of Boc-cis-2-aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of next-generation therapeutics with enhanced efficacy, stability, and target specificity.[1] Among these, conformationally constrained β-amino acids, such as Boc-cis-2-aminocyclobutanecarboxylic acid, offer a powerful tool to modulate peptide secondary structure. The rigid cyclobutane ring imparts a well-defined geometry upon the peptide backbone, a feature that can pre-organize the peptide into a bioactive conformation for receptor binding and can also confer resistance to enzymatic degradation.[2][3] Peptides incorporating cyclic β-amino acids have demonstrated a propensity to form stable, well-defined secondary structures, including various helices and extended strands, making them valuable building blocks in the design of foldamers and peptidomimetics.[2][4]
However, the very structural rigidity that makes these molecules attractive also presents significant synthetic challenges. The steric hindrance imposed by the cyclic backbone can impede the efficiency of standard peptide coupling protocols, necessitating carefully optimized conditions to achieve high yields and purity.[5] These application notes provide a comprehensive guide to the successful incorporation of Boc-cis-2-aminocyclobutanecarboxylic acid into peptide sequences, detailing the underlying chemical principles, optimized protocols, and troubleshooting strategies.
The Challenge: Overcoming the Steric Hindrance of a Cyclic β-Amino Acid
The primary obstacle in the coupling of Boc-cis-2-aminocyclobutanecarboxylic acid is the steric bulk surrounding the carboxylic acid moiety. This hindrance can significantly slow the rate of amide bond formation, leading to incomplete reactions and the accumulation of side products. Standard coupling reagents may prove insufficient, requiring the use of more potent activators to drive the reaction to completion.
The selection of the appropriate coupling reagent is therefore critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering higher reactivity for sterically demanding couplings.[6]
Key Considerations for Successful Coupling:
-
Potent Activating Reagent: A highly reactive coupling reagent is necessary to overcome the steric barrier.
-
Optimized Reaction Time: Longer coupling times may be required to ensure complete reaction.
-
Double Coupling: A second coupling step can be employed to drive the reaction to completion, especially for particularly difficult sequences.
-
Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction.
Recommended Coupling Reagents: A Comparative Overview
Modern peptide synthesis relies on a variety of in-situ activating reagents that convert the carboxylic acid into a more reactive species. For sterically hindered amino acids like Boc-cis-2-aminocyclobutanecarboxylic acid, uronium/aminium salt-based reagents are highly recommended due to their high reactivity and the formation of highly active esters.[6]
| Reagent Family | Example(s) | Activating Species | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HCTU | OAt- or O-6-ClBt-ester | High reactivity, fast kinetics, suitable for hindered amino acids.[6][7] | Higher cost, potential for guanidinylation side reaction with excess reagent.[6][8] |
| Phosphonium Salts | PyBOP, PyAOP | OBt- or OAt-ester | High reactivity, no guanidinylation side reaction, suitable for cyclization.[6][9] | Can be less reactive than corresponding uronium salts for some applications. |
| Carbodiimides | DIC, EDC | O-acylisourea | Cost-effective, well-established. | Often requires an additive (e.g., HOBt, Oxyma) to reduce racemization and improve efficiency; may be insufficient for highly hindered couplings.[9] |
Based on reported efficiencies for challenging couplings, HATU and HCTU are the preferred reagents for incorporating Boc-cis-2-aminocyclobutanecarboxylic acid.[7] They consistently outperform other reagents in terms of crude purity and reaction speed, especially for sterically hindered residues.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide or Wang resin). All procedures should be carried out in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for incorporating Boc-cis-2-aminocyclobutanecarboxylic acid. HATU forms a highly reactive OAt-active ester, which is particularly effective for coupling sterically hindered amino acids.
Caption: Workflow for HATU-mediated coupling of Boc-cis-2-aminocyclobutanecarboxylic acid.
Materials:
-
N-terminal deprotected peptide-resin
-
Boc-cis-2-aminocyclobutanecarboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF. Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual deprotection solution.
-
Activation Solution: In a separate reaction vessel, dissolve Boc-cis-2-aminocyclobutanecarboxylic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents).
-
Pre-activation: Gently agitate the activation solution at room temperature for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Negative Result (blue beads): The coupling is complete. Proceed to the next step in your synthesis.
-
Positive Result (yellow beads): The coupling is incomplete. Proceed to a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling Strategy for Incomplete Reactions
If the initial coupling is incomplete, a second coupling is strongly recommended to maximize the yield of the desired peptide.
Procedure:
-
Following the washing step (Step 5) of the first coupling, do not proceed with N-terminal deprotection.
-
Prepare a fresh activation solution as described in Protocol 1, Step 2.
-
Repeat the pre-activation and coupling steps (Protocol 1, Steps 3 and 4).
-
Wash the resin as described in Protocol 1, Step 5.
-
Perform a final Kaiser test to confirm the completion of the reaction.
Protocol 3: HCTU as a High-Performing Alternative
HCTU is a cost-effective alternative to HATU that demonstrates comparable efficiency for difficult couplings.[7] The protocol is very similar to the HATU procedure.
Caption: Mechanism of HCTU-mediated peptide coupling.
Materials:
-
N-terminal deprotected peptide-resin
-
Boc-cis-2-aminocyclobutanecarboxylic acid
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve Boc-cis-2-aminocyclobutanecarboxylic acid (3-5 eq) and HCTU (2.9-4.9 eq) in DMF. Add DIPEA (6-10 eq). Unlike with HATU, a separate pre-activation step is often not required; the solution can be added directly to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Monitoring: Follow Steps 5 and 6 from Protocol 1. If the reaction is incomplete, perform a double coupling as described in Protocol 2.
Troubleshooting and Final Considerations
-
Aggregation: For hydrophobic sequences prone to aggregation, consider using a more effective solvating agent like N-methylpyrrolidone (NMP) in place of DMF, or a mixture of solvents.
-
Racemization: While uronium/aminium salt-based reagents generally result in low racemization, the risk increases with prolonged activation times and the use of stronger bases.[10] For particularly sensitive applications, a weaker base such as 2,4,6-collidine could be substituted for DIPEA.
-
Reagent Quality: The success of these protocols is highly dependent on the quality and purity of the reagents. Ensure that coupling reagents are stored under anhydrous conditions to prevent hydrolysis.
By employing these optimized protocols and understanding the chemical principles behind the coupling of sterically hindered, conformationally constrained amino acids, researchers can successfully incorporate Boc-cis-2-aminocyclobutanecarboxylic acid into their peptide sequences, unlocking new possibilities in the design of novel therapeutics and research tools.
References
- Torres, O. et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Del Valle, J. R. et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.
- Katritzky, A. R. et al. (2009). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- National Center for Biotechnology Information. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- Hood, C. A. et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Csordás, F. et al. (2017). α/β‑Chimera peptide synthesis with cyclic β‑sugar amino acids: the efficient coupling protocol.
- Gellman, S. H. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Aapptec. (n.d.). Coupling Reagents.
- National Center for Biotechnology Information. (2019).
- Joechem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- National Center for Biotechnology Information. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Overcoming Sequence Complexity in Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro. (n.d.).
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (n.d.). PubMed.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Application Notes & Protocols for the Strategic Protection of cis-2-Aminocyclobutanecarboxylic Acid
Introduction: Navigating the Synthetic Challenges of a Constrained Scaffold
cis-2-Aminocyclobutanecarboxylic acid is a conformationally constrained β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclobutane framework can impart unique structural properties to peptides and small molecules, influencing their conformation, stability, and biological activity.[1][2] However, the synthetic utility of this bifunctional molecule is predicated on the precise and strategic use of protecting groups. The presence of both a nucleophilic amine and a carboxylic acid in a sterically demanding cis orientation necessitates a robust protection strategy to prevent undesirable side reactions, such as self-polymerization, and to enable regioselective functionalization.
This guide provides an in-depth analysis of protecting group strategies tailored for cis-2-aminocyclobutanecarboxylic acid. We move beyond simple procedural lists to explain the causality behind the selection of specific protecting groups, focusing on the principles of stability, selective cleavage, and orthogonality—the cornerstone of modern multi-step synthesis.[3][4] The protocols described herein are designed to be self-validating, providing researchers with reliable methods for the manipulation of this important synthetic intermediate.
Section 1: Protection of the Amino Group
The primary amino group is a potent nucleophile that must be masked to prevent acylation, alkylation, or other unwanted reactions during subsequent synthetic steps, particularly those involving activation of the carboxylic acid. The choice of the N-protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that will be employed in downstream steps.
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a broad range of non-acidic reagents.[5] It is readily cleaved under acidic conditions, which liberates the free amine while producing innocuous byproducts (tert-butyl cation, which becomes isobutylene, and CO₂).
Causality & Rationale: The Boc group is ideal for syntheses where subsequent steps involve base-catalyzed reactions (e.g., ester hydrolysis) or nucleophilic additions. Its removal with acids like trifluoroacetic acid (TFA) is clean and typically high-yielding. This acid-lability makes it "orthogonal" to base-labile or hydrogenation-labile protecting groups.[6]
Experimental Protocol: N-Boc Protection
This protocol details the protection of the amino group of cis-2-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
cis-2-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve cis-2-aminocyclobutanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq) solution.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Once the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified solution three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-cis-2-aminocyclobutanecarboxylic acid.
-
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and serves as an excellent orthogonal partner to acid-labile groups. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an aprotic solvent.
Causality & Rationale: The lability of the Fmoc group stems from the acidity of the proton at the C9 position of the fluorene ring. A base can abstract this proton, initiating an E1cB elimination that releases the free amine and dibenzofulvene. This deprotection mechanism is fundamentally different from the acid-catalyzed hydrolysis of the Boc group, ensuring high selectivity. This strategy is essential when the final product or other protecting groups on the molecule are acid-sensitive.
Experimental Protocol: N-Fmoc Protection
This protocol describes the protection of the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
-
Materials:
-
cis-2-Aminocyclobutanecarboxylic acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve cis-2-aminocyclobutanecarboxylic acid (1.0 equiv) in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 equiv) in acetone dropwise to the stirred amino acid solution.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours.
-
Upon reaction completion, dilute the mixture with water and wash with diethyl ether to remove impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in vacuo to obtain N-Fmoc-cis-2-aminocyclobutanecarboxylic acid.
-
Section 2: Protection of the Carboxylic Acid Group
Protecting the carboxylic acid as an ester prevents its participation in undesired reactions, such as acting as a nucleophile or being reduced. Esterification is also a prerequisite for many coupling reactions where the amine component is the intended nucleophile.
The Benzyl Ester: Hydrogenolysis-Labile Protection
The benzyl (Bn) ester is a robust protecting group that is stable to both acidic and basic conditions. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly selective method.
Causality & Rationale: The C-O bond benzylic to the aromatic ring is susceptible to cleavage by catalytic hydrogenation. This unique removal condition makes the benzyl ester orthogonal to both acid-labile (Boc, t-butyl ester) and base-labile (Fmoc, methyl/ethyl esters) protecting groups. This three-way orthogonality is a powerful tool in complex synthesis.
The tert-Butyl Ester: Acid-Labile Protection
The tert-butyl (tBu) ester shares the same acid-lability profile as the Boc group. It is stable to base and hydrogenation conditions but is readily cleaved by strong acids like TFA.
Causality & Rationale: The cleavage mechanism involves the formation of the stable tert-butyl cation. The use of a tBu ester in conjunction with an Fmoc group on the amine is the basis of the most common orthogonal strategy in SPPS.[4] However, it cannot be used if a Boc group is also present and needs to be retained, as both would be cleaved simultaneously by acid. The selective deprotection of a t-butyl ester in the presence of an N-Boc group can sometimes be achieved using specific Lewis acids, such as cerium(III) chloride, although this is substrate-dependent.[5]
Section 3: Orthogonal Protection Strategies in Action
The true power of protecting groups is realized when they are used in an orthogonal scheme, allowing for the selective deprotection and functionalization of one group in the presence of another.[7] For cis-2-aminocyclobutanecarboxylic acid, a common and highly effective orthogonal strategy is the combination of an N-Boc group and a benzyl ester.
This allows for three distinct synthetic pathways:
-
Amine Deprotection: Removal of the Boc group with acid to allow for N-acylation or N-alkylation.
-
Carboxyl Deprotection: Removal of the benzyl ester by hydrogenation to allow for amide bond formation.
-
Global Deprotection: Simultaneous removal of both groups.
Workflow: Synthesis and Selective Deprotection of an Orthogonally Protected Intermediate
Caption: Orthogonal protection and selective deprotection workflow.
Experimental Protocol: Benzyl Esterification of N-Boc Protected Intermediate
This protocol details the esterification of the carboxylic acid while the amine is protected.
-
Materials:
-
N-Boc-cis-2-aminocyclobutanecarboxylic acid (from Section 1.1)
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-cis-2-aminocyclobutanecarboxylic acid (1.0 equiv) in DMF.
-
Add cesium carbonate (0.5 equiv) and stir the mixture at room temperature for 30 minutes to form the cesium salt.
-
Add benzyl bromide (1.1 equiv) and stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography to yield the desired benzyl ester.
-
Section 4: Comparative Summary of Protecting Group Strategies
The selection of a protecting group is a critical decision in a synthetic campaign. The following table summarizes the key features of the groups discussed to aid in this decision-making process.
| Protecting Group | Functionality Protected | Lability | Common Deprotection Reagents | Orthogonal To |
| Boc | Amine | Acid-Labile | TFA, HCl in Dioxane | Fmoc, Benzyl, Cbz |
| Fmoc | Amine | Base-Labile | 20% Piperidine in DMF | Boc, t-Butyl, Benzyl, Cbz |
| Benzyl (Bn) | Carboxylic Acid | Hydrogenolysis | H₂, Pd/C | Boc, Fmoc, t-Butyl |
| tert-Butyl (tBu) | Carboxylic Acid | Acid-Labile | TFA, HCl in Dioxane | Fmoc, Benzyl, Cbz |
Conclusion
The successful synthesis and manipulation of cis-2-aminocyclobutanecarboxylic acid hinges on a well-designed and logical protecting group strategy. By understanding the distinct lability and stability profiles of common protecting groups like Boc, Fmoc, benzyl, and tert-butyl, researchers can construct orthogonal schemes that permit the selective unmasking and reaction of either the amino or carboxylic acid functionality. The protocols and strategic insights provided in this guide offer a robust framework for incorporating this valuable constrained amino acid into complex target molecules, empowering innovation in drug discovery and peptide science.
References
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
National Center for Biotechnology Information. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. PubMed Central. [Link]
-
Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(4), 253–257. [Link]
-
National Center for Biotechnology Information. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]
-
ResearchGate. (2016). Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
Royal Society of Chemistry. (2015). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2022). Progress in peptide and protein therapeutics: Challenges and strategies. PubMed Central. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
OpenStax. (2013). 2.3 Biological Molecules. Concepts of Biology. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
National Center for Biotechnology Information. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
National Center for Biotechnology Information. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Peptidomimetics with cis-2-Aminocyclobutanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Rationale for Rigidity in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics—molecules designed to mimic the structure and function of natural peptides—have become indispensable tools.[1] They offer a strategic solution to the inherent limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability.[1] A cornerstone of peptidomimetic design is the incorporation of non-proteinogenic amino acids, which can introduce novel structural and functional properties.[2]
Among these, cyclic non-natural amino acids are particularly powerful for imparting conformational rigidity. cis-2-Aminocyclobutanecarboxylic acid (c-ACBC) is a β-amino acid whose strained, four-membered ring severely restricts the rotational freedom of the peptide backbone.[3][4][5] This pre-organization into defined secondary structures can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[6] However, the very structural feature that makes c-ACBC so valuable—its steric bulk—also presents significant challenges during chemical synthesis, demanding specialized strategies to achieve efficient peptide bond formation.[7][8]
This guide provides a detailed exploration of the synthesis of c-ACBC-containing peptidomimetics, focusing on the underlying chemical principles, field-proven protocols, and critical parameters for success.
II. Core Synthetic Strategy: Navigating the Challenges of a Hindered Monomer
The successful incorporation of c-ACBC into a peptide sequence hinges on a robust synthetic strategy that addresses its steric hindrance. The most common and versatile approach is Solid-Phase Peptide Synthesis (SPPS), which simplifies purification and allows for the sequential addition of amino acids.
Caption: The principle of orthogonal protection in SPPS.
B. The Crucial Choice: Peptide Coupling Reagents for Hindered Systems
Standard peptide couplings can be sluggish or incomplete when incorporating a sterically demanding residue like c-ACBC. The choice of coupling reagent is therefore the most critical decision to ensure high yields and prevent the formation of deletion sequences. The goal is to rapidly form a highly reactive intermediate from the carboxylic acid of the incoming Fmoc-c-ACBC-OH.
Mechanism of Action: Most modern coupling reagents function by converting the carboxylic acid into a more reactive species (an active ester), which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
High-reactivity reagents are strongly recommended for incorporating c-ACBC. Below is a comparison of common coupling reagent classes.
| Reagent Class | Examples | Mechanism/Advantages | Field-Proven Insights & Cautions |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive OBt, OAt, or O-6-ClBt active esters in situ. HATU is particularly potent due to the electronic properties and anchimeric assistance of the HOAt leaving group. | HATU is the gold standard for hindered couplings. [9]It offers rapid kinetics and high efficiency. [9]Be aware that excess uronium reagents can cause a guanidinylation side reaction on the N-terminal amine. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form highly reactive active esters. [9] | Excellent alternative to HATU, as they do not cause guanidinylation. PyAOP is exceptionally reactive and stable. [9]They are a safe choice when "feeding" a slow reaction with excess reagent. |
| Carbodiimides | DIC, DCC | Activate the carboxylic acid to form an O-acylisourea, which can react directly or via an additive (e.g., OxymaPure, HOBt). | Generally less efficient for sterically hindered couplings when used alone. [8]Always use with an additive like OxymaPure to boost efficiency and suppress racemization. DIC is preferred for SPPS as its urea byproduct is soluble. [9] |
Recommendation: For the synthesis of c-ACBC peptidomimetics, HATU or PyAOP are the preferred coupling reagents to maximize efficiency and minimize deletion byproducts.
III. Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Manual SPPS Incorporation of Fmoc-cis-ACBC-OH
This protocol details a single coupling cycle for incorporating Fmoc-cis-ACBC-OH onto a growing peptide chain anchored to a Rink Amide resin.
Materials & Reagents:
-
Resin: Rink Amide MBHA resin (e.g., 100-200 mesh, ~0.5 mmol/g loading).
-
Protected Amino Acids: Fmoc-protected amino acids, including Fmoc-cis-2-aminocyclobutanecarboxylic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Place the resin (200 mg, 0.1 mmol) in a fritted syringe reaction vessel.
-
Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with fresh piperidine solution for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.
-
Self-Validation Check: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Activation and Coupling of Fmoc-cis-ACBC-OH:
-
In a separate vial, prepare the activation solution:
-
Fmoc-cis-ACBC-OH (134 mg, 0.4 mmol, 4 eq.)
-
HATU (148 mg, 0.39 mmol, 3.9 eq.)
-
-
Dissolve the solids in DMF (2 mL).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution. The solution may change color.
-
Causality Note: Using a slight excess of the amino acid and coupling reagent, along with a significant excess of base, helps drive the reaction to completion, overcoming the steric barrier of the c-ACBC monomer. [9]Extended coupling times are crucial.
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult sequences, this can be extended overnight.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Self-Validation Check: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive, a second coupling (recoupling) step is necessary.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Protocol 2: Cleavage, Deprotection, and Purification
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Drying: Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for 1 hour.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail (5 mL) to the dry resin in the reaction vessel.
-
Agitate at room temperature for 3 hours. The TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
-
Peptide Precipitation:
-
Filter the TFA solution away from the resin beads into a 50 mL centrifuge tube.
-
Wash the resin beads with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Add cold diethyl ether (~40 mL) to the TFA solution to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the white peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or NMR.
-
IV. References
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
-
Universitat Autònoma de Barcelona Research Portal. Hybrid cyclobutane/proline-containing peptidomimetics: The conformational constraint influences their cell-penetration ability.
-
PubMed. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
-
ElectronicsAndBooks. Cyclobutane-containing peptides.
-
ResearchGate. Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid....
-
BenchChem. Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis.
-
K. C. Nicolaou Group. Protecting Groups.
-
Wiley Online Library. Amino Acid-Protecting Groups.
-
Organic Chemistry Portal. Protective Groups.
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II.
-
ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.
-
Wikipedia. Protecting group.
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. file.globalso.com [file.globalso.com]
Application Note: cis-2-Aminocyclobutanecarboxylic Acid for Inducing β-Turns in Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of β-Turns in Peptide and Protein Function
In the intricate architecture of proteins and peptides, β-turns are indispensable secondary structural motifs. These compact, four-amino-acid residues reverse the direction of the polypeptide chain, enabling the formation of a globular and compact protein structure.[1][2][3] This directional change is crucial for a myriad of biological processes, including protein folding, stabilization of tertiary structures, and mediating intermolecular recognition events such as ligand-receptor and antibody-antigen interactions.[4][5][6]
The canonical β-turn is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[3] The two central residues (i+1 and i+2) dictate the geometry of the turn, with different types (e.g., Type I and Type II) defined by their distinct backbone dihedral angles (φ and ψ).[2] Given their pivotal role, the ability to engineer and stabilize β-turns in synthetic peptides is of paramount interest in drug discovery and development. Peptidomimetics that successfully replicate β-turn motifs can lead to compounds with enhanced biological activity, improved bioavailability, and increased metabolic stability.[4][6]
cis-2-Aminocyclobutanecarboxylic Acid: A Potent β-Turn Inducer
cis-2-Aminocyclobutanecarboxylic acid (c-ACBC) is a conformationally constrained, non-proteinogenic β-amino acid. Its rigid cyclobutane ring system imposes significant restrictions on the polypeptide backbone's flexibility when incorporated into a peptide sequence. This inherent rigidity pre-organizes the peptide backbone into a conformation that strongly favors the formation of a β-turn.
The cis stereochemistry of the amino and carboxyl groups on the cyclobutane ring is critical. It forces the peptide chain to adopt a sharp turn, closely mimicking the geometry of natural β-turns. This structural constraint reduces the entropic penalty associated with folding, thereby stabilizing the turn conformation.
Mechanism of β-Turn Induction
The incorporation of c-ACBC at either the i+1 or i+2 position of a potential β-turn sequence promotes the formation of a stable turn. The cyclobutane ring restricts the φ and ψ dihedral angles to values that are highly characteristic of β-turn conformations. This pre-organization facilitates the formation of the critical i to i+3 hydrogen bond that defines the β-turn structure.
Protocols for Peptide Synthesis and Characterization
Incorporation of c-ACBC into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of c-ACBC into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc/tBu chemistry.[7]
Materials:
-
Fmoc-cis-2-aminocyclobutanecarboxylic acid
-
Rink Amide or Wang resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of c-ACBC:
-
Pre-activate Fmoc-c-ACBC (1.5-3 equivalents) with HBTU/HOBt or HATU (1.5-3 equivalents) and DIPEA (3-6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test. Double coupling may be necessary for this sterically hindered amino acid.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
Structural Characterization of β-Turns
A combination of spectroscopic techniques is essential to unequivocally confirm the presence and define the geometry of the c-ACBC-induced β-turn.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
-
Key Experiments: 1D ¹H, 2D TOCSY, 2D ROESY/NOESY.
-
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O).
-
Acquire a series of 1D and 2D NMR spectra at a constant temperature.
-
Analysis:
-
Chemical Shift Analysis: The chemical shifts of the α-protons can be indicative of secondary structure.
-
Nuclear Overhauser Effect (NOE) Analysis: Look for specific short-range NOEs that are characteristic of β-turns.[8] A strong NOE between the amide proton of residue i+2 and the amide proton of residue i+3, and a strong NOE between the α-proton of residue i+2 and the amide proton of residue i+3 are indicative of a Type II β-turn.[8] A weak NOE between the α-proton of residue i+2 and the amide proton of residue i+3, along with a NOE between the amide proton of i+1 and i+2, suggests a Type I β-turn.[8]
-
Temperature Coefficient of Amide Protons: Measure the change in amide proton chemical shifts with temperature. A small temperature coefficient for the amide proton of residue i+3 suggests it is involved in a hydrogen bond and shielded from the solvent.[8]
-
³J(HN, Hα) Coupling Constants: These coupling constants can provide information about the φ dihedral angle.
-
-
3.2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.
-
Protocol:
-
Dissolve the peptide in a suitable solvent (e.g., water, buffer, or trifluoroethanol).
-
Record the CD spectrum, typically from 190 to 250 nm.
-
-
Analysis: The CD spectra of peptides containing β-turns are distinct from those of α-helices, β-sheets, or random coils.[9][10] A characteristic CD spectrum for a β-turn may show a positive band around 205-208 nm and a strong negative band around 190 nm.[11][12] However, the exact spectrum can vary depending on the type of β-turn and the surrounding amino acid sequence.[9]
3.2.3. X-ray Crystallography
For a definitive atomic-resolution structure, X-ray crystallography can be employed if the peptide can be crystallized.[13][14]
-
Protocol:
-
Screen for crystallization conditions using various precipitants, buffers, and temperatures.
-
Once suitable crystals are obtained, collect X-ray diffraction data.
-
Solve the crystal structure to visualize the precise conformation of the β-turn and the intramolecular hydrogen bonding pattern.[15]
-
Quantitative Data Summary
The following table summarizes typical experimental data that would confirm the presence of a c-ACBC-induced β-turn in a model peptide.
| Analytical Technique | Parameter | Expected Value/Observation for β-Turn |
| NMR Spectroscopy | NOE (dαN(i+2, i+3)) | Strong for Type II, weak for Type I |
| NOE (dNN(i+2, i+3)) | Strong for both Type I and II | |
| Temperature Coefficient of NH(i+3) | < -4.5 ppb/K | |
| ³J(HN, Hα) of i+1 and i+2 | Consistent with β-turn dihedral angles | |
| CD Spectroscopy | Molar Ellipticity [θ] | Positive band ~205-208 nm, strong negative band ~190 nm |
| X-ray Crystallography | Cα(i) - Cα(i+3) distance | < 7 Å |
| H-bond (CO(i)···HN(i+3)) | Present and with typical geometry | |
| Dihedral Angles (φ, ψ) of i+1, i+2 | Conforming to standard β-turn types |
Conclusion and Future Perspectives
cis-2-Aminocyclobutanecarboxylic acid is a highly effective tool for inducing and stabilizing β-turn conformations in synthetic peptides. Its rigid structure provides a reliable method for pre-organizing the peptide backbone, which is advantageous for the design of peptidomimetics with enhanced biological activity and stability. The protocols outlined in this application note provide a comprehensive guide for the incorporation of c-ACBC into peptides and the subsequent characterization of the induced β-turn structure. The ability to precisely control peptide conformation using constrained amino acids like c-ACBC will continue to be a valuable strategy in the development of novel peptide-based therapeutics.
References
- Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477.
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4954.
- Chou, K. C. (2000). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Protein and Peptide Letters, 7(5), 293-306.
- Gisin, B. F. (1973). The monitoring of solid phase peptide synthesis by picric acid titration. Analytical Biochemistry, 53(1), 60-64.
- Hollósi, M., Majer, Z., Zewdu, M., Mantsch, H. H., & Farkas, B. (1990). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Biopolymers, 30(9-10), 1061-1070.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Mantsch, H. H., Perczel, A., Hollósi, M., & Fasman, G. D. (1993). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Journal of Molecular Biology, 233(1), 17-30.
- Nowick, J. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(17), 4972-4973.
- Otter, A., Scott, P. G., & Kotovych, G. (1989). A ¹H-NMR study of the conformation of the peptide fragment 7-14 of substance P. Canadian Journal of Chemistry, 67(7), 1266-1273.
- Pearson Education. (2022). Beta Turns Explained: Definition, Examples, Practice & Video Lessons.
- Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in Protein Chemistry, 34, 167-339.
- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1-109.
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis. Pierce Chemical Co.
- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287-300.
- Wilmot, C. M., & Thornton, J. M. (1988). Analysis and prediction of the different types of β-turn in proteins. Journal of Molecular Biology, 203(1), 221-232.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Indian Institute of Science. (2010). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices.
- ACS Publications. (1978). Circular dichroism of β turns in peptides and proteins.
- IMSERC. (n.d.). Protein NMR. Secondary Structure. Beta Turn.
- National Center for Biotechnology Information. (n.d.). cis-2-Aminocyclobutanecarboxylic acid hydrochloride. PubChem.
Sources
- 1. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta Turns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Chime Test Page [chem.uwec.edu]
- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
- 9. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Strategy for Peptides Incorporating cis-2-Aminocyclobutanecarboxylic Acid
Abstract
The incorporation of non-proteinogenic amino acids, such as cis-2-aminocyclobutanecarboxylic acid (c-AcbC), into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. As a conformationally constrained β-amino acid, c-AcbC can enforce specific secondary structures, enhance proteolytic stability, and modulate biological activity. However, its unique structure also presents distinct challenges for analytical characterization. This guide provides a comprehensive, multi-modal strategy for the robust analysis of c-AcbC-containing peptides, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols and expert insights to guide researchers in confirming the purity, identity, and structure of these novel biomolecules.
Introduction: The Analytical Imperative for Non-Natural Peptides
cis-2-Aminocyclobutanecarboxylic acid is a cyclic β-amino acid that introduces a rigid four-membered ring into the peptide backbone. Unlike its flexible linear counterparts, the cyclobutane moiety restricts the available conformational space, influencing the peptide's overall fold. High-resolution NMR studies have suggested that peptides incorporating cis-cyclobutane residues tend to adopt extended, strand-like structures in solution.[1][2] This structural pre-organization is a powerful tool for designing peptides with tailored functions.
However, these unique characteristics necessitate a rigorous and integrated analytical approach. Standard peptide analysis workflows must be adapted to account for:
-
Altered Chromatographic Behavior: The hydrophobicity and rigidity of the c-AcbC residue can impact retention in reversed-phase chromatography.
-
Atypical Mass Fragmentation: The cyclobutane ring introduces alternative fragmentation pathways during tandem mass spectrometry, complicating traditional sequencing approaches.[3]
-
Complex NMR Spectra: The constrained ring system produces characteristic, and often complex, proton and carbon chemical shifts and coupling patterns that are key to structural confirmation.
This document outlines a validated workflow that addresses these challenges, ensuring the unambiguous characterization of c-AcbC-containing peptides from initial purity assessment to final structural elucidation.
The Integrated Analytical Workflow
A sequential and multi-technique approach is essential for the complete characterization of a novel peptide. No single technique can provide all the necessary information. The workflow below illustrates the logical progression from crude synthetic product to a fully characterized molecule.
Chromatographic Analysis: Purity Assessment and Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides.[4] The separation is based on the differential partitioning of peptides between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality: The incorporation of c-AcbC, a relatively hydrophobic and rigid moiety, typically increases the peptide's retention time compared to a similar peptide containing a small, linear amino acid like alanine. The choice of a shallow gradient is critical, as peptides, especially those with subtle differences, require more time to resolve.[5] Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it forms a neutral complex with the positively charged amine groups on the peptide, improving peak shape and retention.[6]
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector.
-
Column: Use a high-quality C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).
-
Column Temperature: 30-40°C to improve peak shape.
-
Injection Volume: 10-20 µL.
-
Gradient: A shallow gradient is recommended for optimal resolution. See Table 1 for a typical starting gradient.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
| Parameter | Setting | Rationale |
| Column | C18, 5 µm, 100-300 Å | General-purpose for a wide range of peptide hydrophobicities.[4] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30-40 °C | Reduces viscosity and can improve peak symmetry.[4] |
| Detection | 214 nm | Wavelength for maximum absorbance of the peptide amide bond. |
| Gradient | 5% to 65% B over 30 min | A shallow gradient (2%/min) is crucial for resolving closely eluting impurities.[5] |
| Table 1: Typical Starting Conditions for Analytical RP-HPLC of Peptides. |
Mass Spectrometric Characterization: Identity and Sequence
Mass spectrometry (MS) provides an exact molecular weight of the peptide, serving as the primary confirmation of its identity. When coupled with a fragmentation technique (tandem MS or MS/MS), it can also be used to verify the amino acid sequence.[8]
Expertise & Causality: For peptides containing β-amino acids like c-AcbC, standard fragmentation patterns (b- and y-ions) can be accompanied by atypical cleavage events. The relationship to Mannich bases can lead to characteristic eliminations of ammonia or retro-Mannich cleavage, which must be considered during spectral interpretation.[3] The cyclic nature of the c-AcbC side chain itself can lead to complex fragmentation within the residue. Therefore, while MS/MS is a powerful tool, it may not provide a complete, unambiguous sequence without complementary data, especially for novel structures.[9][10]
Protocol 2: LC-MS for Molecular Weight and Sequence Verification
-
System: Use an HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ the analytical HPLC conditions from Protocol 1, but replace TFA with 0.1% formic acid if higher MS sensitivity is required (TFA can cause ion suppression).
-
MS Acquisition - Full Scan (MS1):
-
Mode: Positive ion mode.
-
Scan Range: m/z 300–2000.
-
Data Analysis: Identify the [M+H]⁺, [M+2H]²⁺, and other common adducts (e.g., [M+Na]⁺). Compare the observed mass with the theoretical calculated mass of the peptide.
-
-
MS Acquisition - Tandem MS (MS/MS or MS2):
-
Method: Data-Dependent Acquisition (DDA). The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use sequencing software to match the fragment ions to the expected b- and y-ion series. Manually inspect the spectrum for mass differences corresponding to the c-AcbC residue and any unexpected fragmentation patterns.
-
| Ion Type | Formula | Description |
| Precursor Ion | [M+nH]ⁿ⁺ | The intact peptide with one or more protons attached. |
| b-ions | Acylium ions | Fragments containing the N-terminus. |
| y-ions | Ammonium ions | Fragments containing the C-terminus. |
| Internal Fragments | - | Fragments from two cleavages within the peptide backbone. |
| Immonium Ions | H₂N⁺=CHR | Characteristic low-mass ions indicative of specific amino acids. |
| Table 2: Common Ion Types Observed in Peptide MS/MS Spectra. |
NMR Spectroscopy: Definitive Structure Elucidation
While MS can confirm the sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides atomic-level information about the three-dimensional structure and conformation of the peptide in solution.[11]
Expertise & Causality: The constrained cis-stereochemistry of the c-AcbC residue results in unique proton environments. The chemical shifts of the cyclobutane ring protons and their scalar couplings (J-couplings) are highly diagnostic of the ring pucker and its orientation relative to the peptide backbone. 2D NMR experiments are essential for assigning these complex signals.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single amino acid's spin system.[12] This is critical for distinguishing the c-AcbC residue from others.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the key experiment for determining the peptide's secondary structure and sequential connectivity.[11]
Protocol 3: NMR Sample Preparation and Key Experiments
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a physiological pH, or deuterated methanol/DMSO for less soluble peptides).
-
Instrument: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.[13]
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and overall signal dispersion, which is an indicator of a folded structure.
-
2D TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms. This will reveal correlations between all J-coupled protons within each amino acid residue. Use this to identify the unique spin system of the c-AcbC residue.
-
2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms. This experiment is crucial for linking adjacent residues through space. Look for sequential NOEs (e.g., Hα(i) to HN(i+1)) to walk along the peptide backbone and confirm the sequence.
-
Data Analysis: Use specialized software (e.g., CARA, Sparky) to pick peaks and assign resonances. The pattern of NOEs, combined with chemical shift information and J-couplings, allows for the determination of the peptide's solution conformation.
| Proton Type | Typical ¹H Chemical Shift Range (ppm) | Comments |
| Amide (NH) | 7.5 - 9.0 | Dispersed shifts suggest stable hydrogen bonds and defined structure. |
| Aromatic (Trp, Tyr, Phe) | 6.5 - 8.0 | |
| Alpha (Hα) | 3.5 - 5.0 | Hα of c-AcbC will be distinct. |
| c-AcbC Ring Protons | 1.5 - 3.5 | Complex, overlapping multiplet patterns. 2D NMR is required for assignment. |
| Other Aliphatic | 0.8 - 4.0 | Side chains of other amino acids. |
| Table 3: General ¹H NMR Chemical Shift Ranges for Peptides. |
Conclusion
References
- Ngoka, L. C. M., & Gross, M. L. (1999). A nomenclature system for labeling cyclic peptide fragments. Journal of the American Society for Mass Spectrometry.
-
Schreiber, J. V., Quadroni, M., & Seebach, D. (1999). Sequencing of β-Peptides by Mass Spectrometry. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bandura, D. R., & Makarov, A. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
UAB, SeRMN – NMR Service at. (2017). Folding peptides studied by NMR. SeRMN – NMR Service at UAB. Available at: [Link]
-
UAB, SeRMN – NMR Service at. (n.d.). peptides. SeRMN – NMR Service at UAB. Available at: [Link]
- Macht, M., Fiedler, W., Kutscher, B., & Hoffmann, D. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica.
-
Majer, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. The Protein Protocols Handbook. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]
- Eckert, H., et al. (1985). The analysis of cyclic peptide sequence is more difficult than the analysis of linear peptide sequence.
- BenchChem. (2025). Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis. BenchChem.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
- Berlicki, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Peptide Science.
-
LCGC's CHROMacademy. (2019). The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]
- AAPPTec. (n.d.).
- Lazo, N. D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
- Le, H. T. T., et al. (2018). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Crystal Growth & Design.
Sources
- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. Sequencing of β-Peptides by Mass Spectrometry | CHIMIA [chimia.ch]
- 4. biovera.com.au [biovera.com.au]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. books.rsc.org [books.rsc.org]
- 9. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. rsc.org [rsc.org]
Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing cis-2-Aminocyclobutanecarboxylic Acid
Abstract & Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a rapidly expanding field, offering novel pharmacological properties by enhancing proteolytic stability, constraining conformation, and improving target affinity.[1] Among these, cis-2-aminocyclobutanecarboxylic acid (Ac4c) presents a unique structural motif. Its constrained cyclobutane ring imparts significant rigidity to the peptide backbone, which can be highly advantageous for locking in a bioactive conformation. However, this same rigidity, coupled with the potential for diastereomeric impurities, introduces specific and significant challenges for purification.
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of peptide purification, must be meticulously optimized to resolve the target Ac4c-containing peptide from closely related impurities such as deletion sequences, incompletely deprotected species, and particularly, diastereomers.[2][3] This application note provides a comprehensive guide and detailed protocols for the strategic development of an efficient and robust RP-HPLC purification method for these challenging peptides. We will delve into the causality behind methodological choices, from column selection and mobile phase optimization to gradient engineering, providing a framework for achieving high-purity peptides suitable for downstream applications, including structural studies and in vivo testing.[3]
The Chromatographic Challenge: Principles of Separation
The purification of Ac4c-peptides by RP-HPLC is governed by the hydrophobic interactions between the peptide and the non-polar stationary phase (typically C8 or C18 alkyl chains).[3] The peptide is adsorbed to the column in a highly aqueous mobile phase and selectively eluted by increasing the concentration of an organic solvent, such as acetonitrile (ACN).
The unique challenge with Ac4c-peptides stems from several factors:
-
Subtle Hydrophobicity Differences: The cyclobutane moiety adds a distinct hydrophobic character. However, impurities, such as a deletion sequence lacking a single canonical amino acid, may have a very similar overall hydrophobicity, making separation difficult.
-
Conformational Rigidity: The fixed conformation imparted by Ac4c can reduce the number of available interaction states with the stationary phase. While this can sometimes lead to sharper peaks, it can also make the peptide's retention behavior less predictable than that of a flexible linear analogue.
-
Diastereomer Resolution: The synthesis of Ac4c itself or its incorporation into the peptide can potentially generate diastereomeric species. These isomers possess identical mass and often exhibit only minute differences in their three-dimensional structure, demanding high-resolution chromatographic conditions for effective separation.[4][5]
The overall workflow for developing a purification method is an iterative process of analysis and optimization, as illustrated below.
Caption: General workflow for HPLC purification of Ac4c-peptides.
Method Development and Optimization Strategy
A systematic approach is crucial for efficiently developing a robust purification method. The goal is to maximize the resolution between the target peptide and its closest impurities before scaling up to a preparative column.[6]
Initial Analytical Scouting
Before any preparative work, the crude peptide mixture must be analyzed on a high-resolution analytical column (e.g., 4.6 mm ID). This initial analysis provides vital information about the complexity of the mixture and the approximate organic solvent concentration required for elution.
Rationale: Analytical HPLC is faster, consumes significantly less solvent and sample, and provides a high-resolution profile of impurities.[6] This is the foundation upon which the preparative method is built.
Column and Mobile Phase Selection
-
Stationary Phase: A wide-pore (300 Å) C18 or C8 silica-based column is the recommended starting point.[7] The wide pores ensure that the peptide can freely access the hydrophobic stationary phase. A C18 phase offers greater hydrophobicity and retention, which can be beneficial for resolving less hydrophobic impurities, while a C8 phase may provide different selectivity for more hydrophobic peptides.
-
Mobile Phase:
-
Aqueous (Solvent A): Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Organic (Solvent B): Acetonitrile (ACN) with 0.1% TFA.
-
Rationale: TFA acts as an ion-pairing agent, masking the charged silanol groups on the silica surface and forming a neutral complex with the peptide's basic residues. This minimizes undesirable ionic interactions, resulting in sharper, more symmetrical peaks.[8] ACN is the preferred organic modifier due to its low viscosity and UV transparency at the low wavelengths (210-220 nm) used for peptide detection.[9]
Gradient Engineering
For complex mixtures like crude peptides, gradient elution is essential.[7] The key to resolving closely eluting species, such as diastereomers, is often a shallow gradient.
Caption: Decision tree for optimizing HPLC method development.
Experimental Protocols
Materials and Reagents
-
Crude Peptide: Lyophilized powder of Ac4c-containing peptide.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: HPLC-grade Trifluoroacetic Acid (TFA).
-
HPLC System: A preparative HPLC system with gradient capability, a UV detector (220 nm), and a fraction collector.
-
Columns:
-
Analytical: Wide-pore (300 Å) C18, 5 µm, 4.6 x 250 mm.
-
Preparative: Wide-pore (300 Å) C18, 10 µm, 21.2 x 250 mm (or appropriate size for scale).
-
-
Sample Solvent: Mobile Phase A or a solvent with minimal organic content to ensure strong binding to the column upon injection.
Protocol 1: Analytical Method Development
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Prepare Sample: Dissolve ~1 mg of crude peptide in 1 mL of Mobile Phase A. If solubility is an issue, add the minimum amount of ACN or DMSO required for dissolution.
-
System Setup: Install the analytical C18 column and equilibrate with 95% A / 5% B at a flow rate of 1 mL/min until the baseline is stable.
-
Scouting Run: Inject 10-20 µL of the sample. Run a linear gradient from 5% B to 65% B over 30 minutes. Monitor at 220 nm.
-
Analysis: Identify the main peak (target peptide) and note the %B at which it elutes. Identify the closest eluting impurities.
-
Optimization Run: Based on the scouting run, design a focused, shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 35% B, a new gradient could be 25-45% B over 40 minutes (a slope of 0.5% B per minute).
-
Iterate: If resolution is still insufficient, consider adjusting the column temperature or testing a C8 column to alter selectivity, as outlined in the decision tree above.[4]
Protocol 2: Preparative Scale-Up and Purification
-
System Setup: Install the preparative C18 column. Ensure the packing material is the same as the analytical column used for method development.[6]
-
Scale Gradient: Adjust the flow rate and gradient time for the larger column diameter. A common scaling factor is based on the square of the ratio of the column radii: (Radius_prep / Radius_anal)² . For a 21.2 mm ID column scaled from a 4.6 mm ID column, the flow rate would be scaled by a factor of ~21.
-
Sample Preparation: Dissolve the crude peptide in the sample solvent at a concentration that does not exceed the column's loading capacity (typically determined by manufacturer guidelines or empirical loading studies). Filter the sample through a 0.45 µm filter.
-
Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.
-
Purification Run: Inject the prepared sample and run the scaled-up, optimized gradient method.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and continuing until the tail of the peak returns to baseline. Collect smaller fractions across the peak apex to isolate the highest purity material.
-
Post-Purification Analysis: Analyze each collected fraction using the established analytical HPLC method to determine its purity.
-
Pooling and Lyophilization: Combine all fractions that meet the required purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a dry powder.[6]
Data Presentation & Expected Results
The success of the purification protocol is determined by analyzing the purity of the fractions. The results can be summarized in a table.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity by HPLC (%) |
| Crude Peptide | 18.5 (Target) | 65.2 | 65.2% |
| Impurity 1 | 17.9 | 12.1 | - |
| Impurity 2 | 19.1 | 8.5 | - |
| Fraction 12 | 18.5 | 96.8 | 96.8% |
| Fraction 13 | 18.5 | 99.1 | 99.1% |
| Fraction 14 | 18.5 | 98.7 | 98.7% |
| Pooled Product | 18.5 | 100 | >98.5% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary ionic interactions; column overloading. | Ensure 0.1% TFA is in all mobile phases; reduce sample load.[8] |
| Low Resolution | Gradient is too steep; poor column selectivity. | Decrease gradient slope (%B/min); try a different stationary phase (e.g., C8, Phenyl). |
| Peptide is Insoluble | Peptide has high pI and precipitates at low pH. | Consider using a high pH mobile phase system (e.g., ammonium bicarbonate), but ensure a pH-stable column is used.[8][10] |
| No/Low Recovery | Peptide is irreversibly adsorbed or precipitating on the column. | Add a small percentage of isopropanol to the organic mobile phase; check sample solubility under injection conditions. |
Conclusion
The purification of peptides containing cis-2-aminocyclobutanecarboxylic acid requires a more rigorous and systematic approach than standard linear peptides. The inherent structural rigidity and potential for closely-related impurities necessitate careful method development on an analytical scale before attempting preparative purification. By focusing on shallow gradient elution with standard C18 or C8 stationary phases and TFA-modified mobile phases, researchers can achieve high resolution and obtain peptides of sufficient purity for demanding downstream applications. The protocols and strategies outlined in this note provide a robust framework for successfully navigating the challenges associated with these unique and valuable molecules.
References
-
Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Moving beyond preparative reverse phase HPLC for peptide purification. International Labmate. [Link]
-
How to purify polar cyclic peptides? ResearchGate. [Link]
-
Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Biotage. [Link]
-
Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles. Chemical and Pharmaceutical Bulletin. [Link]
-
HPLC Analysis and Purification of Peptides. Springer Nature Experiments. [Link]
-
Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography. [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Peptide Science. [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Peptide Purification. AAPPTec. [Link]
-
What are the common challenges faced in peptide purification using chromatography? Quora. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]
-
HPLC Analysis and Purification of Peptides. ResearchGate. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
in-situ activation of cis-2-aminocyclobutanecarboxylic acid for peptide synthesis
Application Note & Protocol Guide
Topic: In-Situ Activation of cis-2-Aminocyclobutanecarboxylic Acid for Peptide Synthesis
Introduction: The Architectural Rigidity of Cyclobutane Scaffolds in Peptide Design
In the landscape of modern drug discovery and materials science, peptidomimetics serve as a cornerstone for developing novel therapeutics with enhanced stability, bioavailability, and target specificity. Non-canonical amino acids are critical tools in this endeavor, allowing researchers to impose specific conformational constraints on peptide backbones. Among these, cyclic amino acids, such as cis-2-aminocyclobutanecarboxylic acid, are of particular interest. The rigid cyclobutane ring introduces a well-defined kink in the peptide chain, influencing secondary structure and pre-organizing side chains for molecular recognition.[1][2][3] This structural rigidity can lead to improved resistance against enzymatic degradation compared to linear, more flexible peptide analogues.[4]
However, the very feature that makes this building block attractive—its steric hindrance—also presents a significant synthetic challenge.[5][6] The formation of an amide bond between the sterically encumbered carboxylic acid of the cyclobutane moiety and an incoming amine is often sluggish and incomplete with standard peptide coupling reagents. This guide provides a comprehensive overview of the principles and field-proven protocols for the efficient in-situ activation of cis-2-aminocyclobutanecarboxylic acid, ensuring high-yield incorporation into peptide sequences.
The Challenge of Steric Hindrance in Amide Bond Formation
Peptide bond formation is a condensation reaction requiring the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7] With sterically hindered amino acids like cis-2-aminocyclobutanecarboxylic acid, the reactive carbonyl center is shielded, impeding the approach of the nucleophile. This necessitates the use of highly efficient activation strategies that can overcome this spatial barrier. In-situ activating reagents are ideal for this purpose as they rapidly convert the carboxylic acid to a highly reactive intermediate within the reaction mixture, which is immediately consumed by the amine component.[8]
The primary challenges to overcome are:
-
Slow reaction kinetics: Leading to incomplete couplings and deletion sequences.
-
Epimerization: The risk of racemization at the α-carbon is a concern with any amino acid activation, but harsh conditions required for hindered couplings can exacerbate this issue.[9]
-
Side reactions: Use of excess coupling reagent can lead to capping of the N-terminus of the growing peptide chain.[10]
Comparative Analysis of In-Situ Activating Reagents
The choice of coupling reagent is paramount for successfully incorporating sterically demanding residues. Modern reagents are typically based on phosphonium or aminium (uronium) salts, which form activated esters in the presence of a base.
| Reagent (Abbreviation) | Chemical Name / Class | Activated Species | Key Advantages | Considerations & Potential Pitfalls |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Aminium Salt | OBt Ester | Cost-effective, widely used for standard couplings. | Less effective for severe steric hindrance; can cause N-terminal guanidinylation if used in excess.[10] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Aminium Salt | OAt Ester | Highly recommended for hindered couplings. More reactive than HBTU due to the lower pKa of the HOAt leaving group and anchimeric assistance from the pyridine nitrogen.[10] | Higher cost than HBTU. Risk of guanidinylation with excess reagent remains.[11] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Aminium Salt | O-6-ClBt Ester | Reactivity is generally higher than HBTU due to the electron-withdrawing chloro group. | Can be less efficient than HATU for the most challenging couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate / Uronium Salt | Oxyma Ester | Extremely high reactivity, often surpassing HATU.[12] Based on the safer OxymaPure leaving group (vs. explosive benzotriazole derivatives). Reaction progress can sometimes be monitored by a color change.[12] | Highest cost among common reagents. |
Expert Rationale: For the incorporation of cis-2-aminocyclobutanecarboxylic acid, HATU represents the gold standard, providing an excellent balance of high reactivity and established reliability.[11] Its ability to generate a highly reactive OAt active ester is crucial for overcoming the steric barrier. COMU is a superior, albeit more expensive, alternative for exceptionally difficult couplings where HATU may fall short.
Mechanism of Action: HATU-Mediated Activation
The efficiency of HATU stems from a well-defined activation pathway that minimizes side reactions when executed correctly. The process, which occurs in-situ, involves several key steps that convert the unreactive carboxylic acid into a potent acylating agent.
Caption: HATU-mediated in-situ activation and coupling workflow.
Causality Explained:
-
Deprotonation: A sterically hindered non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected cis-2-aminocyclobutanecarboxylic acid.[9][11] This is a critical first step to form the carboxylate anion, which is the active nucleophile in the next step.
-
Formation of the Active Ester: The carboxylate anion attacks the HATU reagent, displacing the hexafluorophosphate counterion and forming the highly reactive OAt ester intermediate.[11][13] The 7-azabenzotriazole (OAt) moiety is an excellent leaving group, making the ester's carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: The free N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon of the OAt ester, forming a tetrahedral intermediate which then collapses to create the new, stable amide bond.[13]
Experimental Protocols
The following protocols are designed as self-validating systems, with built-in checkpoints and expert recommendations to ensure success.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol details the incorporation of Fmoc-cis-2-aminocyclobutanecarboxylic acid (Fmoc-cACBC-OH) onto a resin-bound peptide chain.
Workflow Overview:
Caption: SPPS workflow for a single coupling cycle.
Materials & Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-cis-2-aminocyclobutanecarboxylic acid (Fmoc-cACBC-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit or access to LC-MS
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard deprotection protocols (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.[14]
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-cACBC-OH (3.0 eq. relative to resin loading) and HATU (2.95 eq.) in anhydrous DMF.
-
Expert Rationale: Using slightly less HATU than the amino acid minimizes the potential for side reactions.
-
Add DIPEA (6.0 eq.) to the solution and vortex briefly. Allow this solution to pre-activate for 1-2 minutes.
-
Trustworthiness Check: The solution may change color, which is a normal part of the activation process with some reagents.[12]
-
-
Coupling Reaction:
-
Add the freshly prepared activation solution to the vessel containing the washed, deprotected peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Crucial Step: Due to steric hindrance, allow a minimum coupling time of 2 hours. For particularly difficult sequences, this can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Monitoring for Completion:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Alternatively, a small-scale cleavage and LC-MS analysis can provide more definitive confirmation of successful coupling.
-
-
Procedure for Incomplete Coupling:
-
If the Kaiser test is positive (blue beads), indicating incomplete reaction, drain the coupling solution and immediately perform a second coupling (a "double couple") by repeating steps 2 and 3 with a fresh solution.
-
Expert Rationale: Do not simply extend the time of the first coupling indefinitely. Using fresh reagents is more effective for driving the reaction to completion.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Protocol 2: Solution-Phase Synthesis
This protocol details the coupling of an N-protected cis-2-aminocyclobutanecarboxylic acid to an amino acid ester or peptide fragment in solution.
Materials & Reagents:
-
N-protected cis-2-aminocyclobutanecarboxylic acid (e.g., Boc-cACBC-OH)
-
Amine component (e.g., H-Gly-OMe·HCl)
-
HATU
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates and appropriate developing solvent system
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dissolve the N-protected cACBC-OH (1.0 eq.) and HATU (1.05 eq.) in the chosen anhydrous solvent.
-
In a separate flask, dissolve the amine component (1.1 eq.). If it is a hydrochloride salt, add DIPEA (1.1 eq.) to liberate the free amine and stir for 10 minutes.
-
-
Initiating the Reaction:
-
Cool the carboxylic acid/HATU solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq.) to this solution and stir for 1 minute.
-
Add the solution of the free amine component dropwise to the activated carboxylic acid solution at 0 °C.
-
Expert Rationale: Maintaining a low temperature during the initial phase of the reaction helps to minimize potential side reactions, including epimerization.[11]
-
-
Reaction Progression and Monitoring:
-
Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent (the carboxylic acid).
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Trustworthiness Check: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure dipeptide.
-
References
-
Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.[Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]
-
Abdelmoty, I., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.[Link]
-
ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.[Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.[Link]
-
Jamalis, J., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.[Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen.[Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - PubMed Central.[Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.[Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Scripter.[Link]
-
Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.[Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]
-
New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.[Link]
-
Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences.[Link]
-
Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed.[Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.[Link]
-
The Synthesis of Cyclic Peptides. ResearchGate.[Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.[Link]
Sources
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 4. nbinno.com [nbinno.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in cis-2-Aminocyclobutanecarboxylic Acid Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of cis-2-aminocyclobutanecarboxylic acid (cis-Ac4c) into peptide sequences. The unique conformational constraints of this cyclic β-amino acid present specific synthetic hurdles, most notably low coupling yields. This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Part 1: Core Troubleshooting Guide
This section directly addresses the most common issues encountered during the coupling of cis-Ac4c.
Q1: Why is my peptide coupling yield with cis-2-aminocyclobutanecarboxylic acid so low when using standard methods like DCC or EDC?
A1: The primary cause is severe steric hindrance.
The low reactivity of cis-Ac4c is a direct consequence of its rigid, three-dimensional structure. Unlike linear amino acids, the cyclobutane ring locks the amino and carboxyl groups into a specific spatial orientation. In the cis isomer, both functional groups are on the same face of the ring, creating a crowded environment that physically obstructs the approach of the incoming acylating species or the activated carboxyl group.
Standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail because they do not provide a sufficiently reactive activated intermediate to overcome this steric barrier. This leads to slow reaction kinetics and, consequently, incomplete reactions and low yields.[1]
Figure 1: Comparison of coupling strategies for cis-Ac4c.
Q2: I've confirmed that standard carbodiimide methods are ineffective. Which coupling reagents should I use for cis-Ac4c?
A2: Switch to high-activity phosphonium or uronium/aminium salt-based reagents.
To achieve efficient coupling with sterically demanding amino acids, you must generate a more reactive activated species. Uronium/aminium salts and phosphonium salts are designed for this purpose and have demonstrated superior performance in difficult couplings.
| Reagent Class | Recommended Reagent | Mechanism & Key Advantages | Potential Downsides |
| Uronium/Aminium | HATU | Forms a highly reactive HOAt ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. Generally considered one of the most effective reagents for hindered couplings.[2] | More expensive. Can cause guanidinylation of the free amine if used in large excess or during slow reactions. |
| Uronium/Aminium | HCTU | Forms a reactive O-6-ClBt ester. More reactive than HBTU and a cost-effective alternative to HATU. | Less reactive than HATU for the most challenging couplings. |
| Phosphonium | PyBOP | Forms a HOBt active ester. As a phosphonium salt, it does not react with primary amines, thus avoiding the risk of guanidinylation side reactions. A non-toxic alternative to the original BOP reagent.[3] | Can be slightly less reactive than HATU. The by-product, tripyrrolidinophosphine oxide, must be removed during workup. |
| Immonium | COMU | Based on the Oxyma Pure leaving group, it offers high reactivity and suppresses racemization. Oxyma-based reagents are a modern, non-explosive alternative to those based on HOBt or HOAt.[3] | Relative reactivity compared to HATU is debated, but consistently outperforms HBTU/PyBOP. |
Recommendation: Start with HATU . Its superior reactivity makes it the most reliable choice for overcoming the steric hindrance of cis-Ac4c. If side reactions related to excess reagent are a concern, PyBOP is an excellent alternative.
Q3: I've switched to HATU, but my yield is still not quantitative. How can I further optimize the reaction conditions?
A3: Fine-tune your base, solvent, and reaction time, and consider a double coupling strategy.
Even with a potent coupling reagent, optimization is key. The following parameters are critical:
-
Base Selection: The base activates the carboxylic acid and neutralizes the protonated amine. A non-nucleophilic, hindered base is essential to prevent side reactions.
-
Solvent: The solvent must fully solubilize all reactants and, in solid-phase synthesis, properly swell the resin.
-
Standard Choice: Anhydrous N,N-Dimethylformamide (DMF) is the default solvent for most peptide couplings.[2]
-
To Disrupt Aggregation (SPPS): If you are working on-resin and suspect peptide aggregation is hindering the reaction, switch to N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1), which can be more effective at disrupting secondary structures.
-
-
Temperature and Time: Sterically hindered couplings are slow.
-
Increase Reaction Time: Allow the coupling to proceed for at least 2-4 hours at room temperature.[2] Monitor the reaction using a ninhydrin test (for SPPS) to confirm completion.
-
Increase Temperature: For exceptionally difficult couplings, gentle heating to 40-50°C can provide the necessary energy to drive the reaction to completion.
-
-
Double Coupling: This is a highly effective strategy for ensuring complete acylation of a difficult residue. After the initial coupling reaction (e.g., 2 hours), drain the reaction vessel, and repeat the entire procedure with a fresh solution of the amino acid, coupling reagent, and base before proceeding to the next deprotection step.
Figure 2: Troubleshooting workflow for cis-Ac4c coupling.
Q4: How can I minimize the risk of racemization when using such powerful coupling reagents?
A4: Use the appropriate additives and control the temperature.
Racemization (or epimerization) is a significant risk when the carboxyl group of an amino acid is highly activated, as it can promote the formation of a planar oxazolone intermediate that is susceptible to deprotonation and reprotonation at the alpha-carbon.[4][5]
-
Use Additives: These reagents react with the initially formed active species to generate a less reactive, but still potent, active ester that is more resistant to racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt for both accelerating coupling and suppressing racemization. It is the additive of choice when not using a pre-formulated reagent like HATU.
-
OxymaPure (Ethyl cyanohydroxyiminoacetate): A highly effective, non-explosive alternative to benzotriazole-based additives.[3] It is the additive used in COMU.
-
-
Control Temperature: Perform the activation and coupling steps at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. This minimizes the rate of the racemization side reaction relative to the desired peptide bond formation.[3]
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the recommended protecting group strategies for cis-Ac4c?
For standard Fmoc-based solid-phase peptide synthesis (SPPS), the amino group of cis-Ac4c should be protected with the Fmoc group (9-fluorenylmethyloxycarbonyl).[6][7] This strategy is orthogonal to the acid-labile protecting groups (like tBu, Boc, Trt) typically used for amino acid side chains and the acid-cleavable linkers used to attach the peptide to the resin.[7][8] The carboxyl group is typically left unprotected for activation and coupling.
Q6: Are there specific side reactions associated with uronium or phosphonium reagents I should be aware of?
Yes. The most notable side reaction with uronium/aminium reagents (HATU, HBTU, HCTU) is guanidinylation . The reagent itself can react with a free amine (the N-terminus of the peptide chain) to form a stable guanidinium group, which caps the chain and prevents further elongation. This is more likely to occur if the coupling reaction is slow or if a large excess of the coupling reagent is used. Phosphonium reagents like PyBOP do not cause this side reaction.
Q7: Can microwave-assisted synthesis improve yields for this difficult coupling?
Yes, microwave-assisted peptide synthesis (MW-SPPS) can be highly effective for difficult couplings. The application of microwave energy can significantly accelerate the reaction rate by efficiently transferring energy to the polar solvent and reactants, helping to overcome the activation energy barrier imposed by steric hindrance. This often leads to higher coupling efficiencies in shorter reaction times compared to conventional methods.
Part 3: Experimental Protocols & Data
Protocol 1: Optimized HATU-Mediated Coupling of Fmoc-cis-Ac4c-OH on Solid Support
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-cis-Ac4c-OH (3.0 eq)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative ninhydrin test after the initial deprotection washes). Swell the resin in anhydrous DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-cis-Ac4c-OH (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.
-
Activation: Add DIPEA (6.0 eq) to the activation solution. The solution may change color (typically to yellow). Allow the pre-activation to proceed for 1-2 minutes. Do not wait too long, as the activated species can degrade.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the swollen, deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test.
-
Negative (beads are colorless/yellow): The coupling is complete. Proceed to wash the resin (5x with DMF) before the next deprotection step.
-
Positive (beads are blue/purple): The coupling is incomplete. Proceed to Step 7.
-
-
Double Coupling (if necessary): Drain the coupling solution from the reaction vessel. Add a fresh, newly prepared activation solution (as described in Steps 2-3) to the resin and agitate for another 2 hours.
-
Final Wash: Once the coupling is complete (confirmed by a negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and by-products.
Table 2: Recommended Reaction Conditions for cis-Ac4c Coupling
| Parameter | First-Line Recommendation | Optimized/Alternative | Rationale |
| Coupling Reagent | HATU | PyBOP, HCTU, COMU | Provides the highest activation to overcome steric hindrance.[2] |
| Equivalents (AA) | 3.0 | 5.0 | Ensures the reaction is driven to completion by mass action. |
| Equivalents (Reagent) | 2.9 | 4.9 | Slightly less than the amino acid to prevent excess reagent side reactions. |
| Base | DIPEA (2x AA eq.) | 2,4,6-Collidine | DIPEA is a strong, non-nucleophilic base. Collidine is weaker and reduces racemization risk.[3] |
| Solvent | DMF | NMP | NMP is a better solvent for disrupting on-resin aggregation. |
| Temperature | Room Temperature (25°C) | 0°C -> RT or 40-50°C | Low temperature minimizes racemization. Elevated temperature can be required for very difficult sequences. |
| Time | 2 hours | 4 hours or Double Couple | Sterically hindered couplings require longer reaction times. |
References
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Wroblewska, Z., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. Available at: [Link]
-
Aivan. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Chang, Z., et al. (2017). A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. figshare. Available at: [Link]
- Albericio, F., et al. (2003). Amino Acid-Protecting Groups. Molecules.
-
ResearchGate. (2021). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
PubMed. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.globalso.com [file.globalso.com]
- 3. bachem.com [bachem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Protective Groups [organic-chemistry.org]
Technical Support Center: Solid-Phase Synthesis with cis-2-Aminocyclobutanecarboxylic Acid
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) incorporating cis-2-aminocyclobutanecarboxylic acid (c-Ac4c). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this conformationally constrained amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why is cis-2-aminocyclobutanecarboxylic acid considered a "difficult" building block in SPPS?
A1: The primary challenges with c-Ac4c stem from its rigid, cyclic structure. This introduces significant steric hindrance around the amine and carboxylic acid functional groups, which can impede both the coupling of the amino acid itself and the subsequent coupling of the next amino acid in the sequence.[1] This rigidity can also influence the conformation of the growing peptide chain, potentially leading to aggregation or other on-resin issues.
Q2: What are the most common side reactions I should be aware of when using c-Ac4c?
A2: The most prevalent side reactions are:
-
Incomplete Coupling: Due to steric bulk, standard coupling conditions may not be sufficient to drive the reaction to completion.
-
Epimerization: The α-proton of c-Ac4c can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity.[2]
-
Diketopiperazine (DKP) Formation: This is a significant risk, particularly when c-Ac4c is the second amino acid in the sequence. The cis alignment of the amine and carboxyl groups of the N-terminal dipeptide can facilitate intramolecular cyclization and cleavage from the resin.[3][4]
Q3: Can I use standard Fmoc-SPPS protocols for peptides containing c-Ac4c?
A3: While the foundational principles of Fmoc-SPPS apply, direct application of standard protocols without modification is likely to result in low yields and purity. Adjustments to coupling reagents, reaction times, and deprotection conditions are typically necessary to accommodate the unique properties of c-Ac4c.
II. Troubleshooting Guides
Guide 1: Overcoming Incomplete Coupling Reactions
Incomplete coupling is the most frequent obstacle when working with c-Ac4c. This can manifest as deletion sequences in the final product, identified by mass spectrometry.
Root Cause Analysis:
The cyclobutane ring restricts the ideal bond angles for nucleophilic attack by the resin-bound amine on the activated carboxylic acid of the incoming Fmoc-c-Ac4c-OH, and vice-versa. This steric clash slows down the reaction kinetics significantly.[1]
Recommended Solutions & Protocols:
1. Optimize Coupling Reagents:
Standard coupling reagents like HBTU/HOBt may be insufficient. More potent activating agents are recommended.
| Coupling Reagent | Equivalents (vs. Amino Acid) | Base & Equivalents | Rationale |
| HATU | 1.0 | DIEA (2.0) | Forms a highly reactive O-acylisourea intermediate, effective for hindered couplings. |
| HCTU | 1.0 | DIEA (2.0) | Similar to HATU but can be more cost-effective. |
| COMU | 1.0 | DIEA (2.0) | Known for rapid activation and reduced epimerization risk.[5] |
2. Extended Coupling Times and Double Coupling:
-
Initial Coupling: Extend the reaction time to at least 4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser or Chloranil test).
-
Double Coupling: If the test indicates incomplete reaction, drain the vessel and perform a second coupling with a fresh solution of activated amino acid for another 2-4 hours.
Experimental Protocol: Double Coupling with HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-c-Ac4c-OH (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 5-10 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash, and perform a Kaiser test.
-
Second Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 3 and 4.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Caption: Decision workflow for addressing incomplete coupling of c-Ac4c.
Guide 2: Mitigation of Epimerization
Epimerization at the α-carbon of the c-Ac4c residue can occur, leading to diastereomeric impurities that are often difficult to separate.
Root Cause Analysis:
The α-proton of an activated amino acid is acidic and can be abstracted by base, leading to the formation of a planar enolate intermediate. Re-protonation can occur from either face, resulting in racemization or epimerization.[2] The use of strong bases or prolonged exposure to basic conditions during activation exacerbates this issue.
Recommended Solutions & Protocols:
1. Choice of Base:
Use a sterically hindered, non-nucleophilic base to minimize α-proton abstraction.
| Base | Recommendation | Rationale |
| DIEA | Use | Sterically hindered, reduces the likelihood of proton abstraction. |
| NMM | Use with caution | Less hindered than DIEA, may lead to slightly higher epimerization. |
| DBU | Avoid in coupling | A strong, non-nucleophilic base primarily used for deprotection; high risk of epimerization if used in coupling. |
2. In-Situ Activation and Reduced Pre-activation Times:
Minimize the time the amino acid spends in its activated state before it is introduced to the resin-bound amine.
Experimental Protocol: Minimized Epimerization Coupling
-
Resin Preparation: Swell and deprotect the resin as standard.
-
Reagent Preparation: Prepare separate stock solutions of Fmoc-c-Ac4c-OH, COMU, and DIEA in DMF.
-
Sequential Addition:
-
Add the Fmoc-c-Ac4c-OH solution to the resin.
-
Add the COMU solution to the resin.
-
Finally, add the DIEA solution to initiate the activation and coupling in the same vessel.
-
-
Coupling: Agitate for the required time (2-4 hours).
-
Washing: Wash the resin thoroughly with DMF.
This method ensures the highly reactive activated species is generated in the presence of the nucleophile, reducing its lifetime and the opportunity for epimerization.
Guide 3: Preventing Diketopiperazine (DKP) Formation
DKP formation is a critical side reaction that results in the cleavage of the N-terminal dipeptide from the resin, leading to a truncated final product and significant yield loss.[3] This is especially problematic when the sequence is Resin-AA1-c-Ac4c-NH-Fmoc.
Root Cause Analysis:
Following the Fmoc deprotection of the c-Ac4c residue, the newly liberated N-terminal amine is in close proximity to the ester linkage of the first amino acid to the resin. The cis conformation of the dipeptide can facilitate a "backbiting" intramolecular cyclization, cleaving the dipeptide from the resin as a stable six-membered DKP ring.[6][7]
Recommended Solutions & Protocols:
1. Coupling of the Third Amino Acid Immediately:
The most effective strategy is to minimize the time the free N-terminal dipeptide exists on the resin.
2. Use of Protecting Groups on the N-terminal Amine:
For sequences particularly prone to DKP formation, consider using a protecting group that is removed under different conditions than Fmoc (e.g., Boc or Mtt) for the second amino acid. This is a more complex strategy reserved for highly problematic sequences.
3. Incorporation as a Dipeptide:
Synthesize the dipeptide Fmoc-AA3-c-Ac4c-OH in solution phase first. Then, couple this dipeptide unit onto the resin-bound AA1. This bypasses the vulnerable on-resin dipeptide stage.
Experimental Protocol: DKP Prevention by Immediate Coupling
-
Resin-AA1 Synthesis: Couple the first amino acid (AA1) to the resin and perform Fmoc deprotection as standard.
-
c-Ac4c Coupling: Couple Fmoc-c-Ac4c-OH (AA2) using the optimized methods from Guide 1. Wash thoroughly.
-
Critical Deprotection and Coupling Step:
-
Perform the Fmoc deprotection of the c-Ac4c residue (e.g., 20% piperidine in DMF).
-
Crucially, do not delay. Immediately after the final DMF wash, proceed with the coupling of the third amino acid (Fmoc-AA3-OH). Have the activated solution of Fmoc-AA3-OH prepared and ready to add to the reaction vessel as soon as the deprotection and washing steps are complete.
-
Sources
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mesalabs.com [mesalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection of cis-2-Aminocyclobutanecarboxylic Acid Containing Peptides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unique, conformationally constrained amino acid, cis-2-aminocyclobutanecarboxylic acid. The integration of such non-proteinogenic amino acids is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. However, the steric hindrance imposed by the cyclobutane ring can present challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial Fmoc deprotection step.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and ensure the successful synthesis of your target peptides.
Understanding the Challenge: The Steric Impact of cis-2-Aminocyclobutanecarboxylic Acid
The primary hurdle in the Fmoc deprotection of peptides containing cis-2-aminocyclobutanecarboxylic acid is steric hindrance. The rigid, four-membered ring structure can physically obstruct the approach of the deprotecting base (typically piperidine) to the fluorenylmethyloxycarbonyl (Fmoc) group. This can lead to incomplete deprotection, resulting in deletion sequences and a complex mixture of final products, which are often difficult to purify.
Furthermore, as the peptide chain elongates, the potential for peptide aggregation increases, which can further limit reagent accessibility to the reaction sites on the solid support. Therefore, a one-size-fits-all approach to Fmoc deprotection is often insufficient for these challenging sequences.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Fmoc deprotection appears to be incomplete, even after standard treatment times. How can I confirm this and what are my immediate next steps?
A1: Incomplete deprotection is the most common issue when working with sterically hindered residues like cis-2-aminocyclobutanecarboxylic acid.
Confirmation of Incomplete Deprotection:
-
Qualitative Monitoring (The Kaiser Test): The ninhydrin (Kaiser) test is a rapid and effective way to detect the presence of free primary amines on the resin. A positive result (a dark blue color on the beads and in the solution) indicates successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.
-
Quantitative Monitoring (UV-Vis Spectrophotometry): A more quantitative method involves collecting the piperidine solution after deprotection and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A lower-than-expected absorbance can indicate incomplete Fmoc removal.
Immediate Troubleshooting Steps:
-
Extended Deprotection Time: The simplest first step is to increase the duration of the piperidine treatment. For a particularly hindered residue, you may need to double or even triple the standard deprotection time.
-
Double Deprotection: Perform the deprotection step twice. After the initial piperidine treatment, wash the resin with DMF and then subject it to a second round of fresh deprotection reagent.
-
Elevated Temperature: Cautiously increasing the reaction temperature to 40-50°C can enhance the rate of deprotection. However, be aware that elevated temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids.
Q2: I've tried extending the deprotection time, but I'm still seeing incomplete removal of the Fmoc group. What are more advanced strategies I can employ?
A2: When standard modifications are insufficient, it's time to consider more potent deprotection cocktails and solvent optimization.
Advanced Deprotection Strategies:
-
Stronger Base Cocktails: For exceptionally difficult sequences, a standard 20% piperidine solution may not be strong enough. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic, stronger base, can significantly accelerate Fmoc removal.[1] A common and effective cocktail is 2% DBU with 2-5% piperidine or piperazine in DMF. DBU facilitates the initial proton abstraction, while piperidine/piperazine acts as a scavenger for the resulting dibenzofulvene.
-
Solvent Optimization: Peptide aggregation can severely limit reagent access. Switching from N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), a solvent with superior solvating properties, can help to disrupt secondary structures and improve deprotection efficiency.
Q3: I'm concerned about side reactions like aspartimide or diketopiperazine formation when using stronger bases or longer deprotection times. How can I mitigate these risks?
A3: This is a valid concern, as the conditions required to deprotect a hindered residue can sometimes promote unwanted side reactions.
Mitigation of Side Reactions:
-
Aspartimide Formation: This is particularly problematic for sequences containing Asp-Gly or Asp-Ser. While stronger bases can exacerbate this, the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.
-
Diketopiperazine Formation: This side reaction is most common at the dipeptide stage, especially if the second amino acid is proline. To minimize this, consider using a highly sterically hindered resin, such as 2-chlorotrityl chloride resin, which can physically prevent the cyclization reaction. Another strategy is to couple the first two amino acids as a pre-formed dipeptide.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of Fmoc deprotection?
Fmoc deprotection is a base-catalyzed elimination reaction (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring. This leads to a β-elimination, releasing the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). The excess secondary amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.[1]
dot
Caption: A workflow for troubleshooting incomplete Fmoc deprotection.
Data Summary Tables
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Base Strength | Typical Conditions | Advantages | Disadvantages |
| 20% Piperidine in DMF | Moderate | 2 x 10-15 min, RT | Standard, well-established | Can be slow for hindered residues |
| 20% 4-Methylpiperidine in DMF | Moderate | 2 x 10-15 min, RT | Not a controlled substance | Similar limitations to piperidine |
| 2% DBU / 5% Piperidine in NMP | Strong | 2 x 5-10 min, RT | Very fast, effective for hindered residues | Higher risk of side reactions |
| 50% Morpholine in DMF | Weak | 2 x 30-60 min, RT | Mild, good for sensitive peptides | Very slow, not for hindered residues |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Steric hindrance, Peptide aggregation | Extend deprotection time, double deprotection, use stronger base (DBU), switch to NMP solvent, increase temperature. |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues | Add 0.1 M HOBt to deprotection solution, use milder base if possible. |
| Diketopiperazine Formation | Cyclization at the dipeptide stage | Use 2-chlorotrityl chloride resin, couple as a dipeptide. |
| Racemization | Over-exposure to strong base/high temp | Minimize deprotection times and temperature, use additives like HOBt. |
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (URL: [Link])
-
30187 PDFs | Review articles in SOLID PHASE PEPTIDE SYNTHESIS - ResearchGate. (URL: [Link])
-
Solid-phase peptide synthesis - The Royal Society of Chemistry. (URL: [Link])
-
Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic. (URL: [Link])
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC - PubMed Central. (URL: [Link])
-
N-Terminal Deprotection; Boc removal - Aapptec Peptides. (URL: [Link])
-
Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
Sources
Technical Support Center: Preventing Racemization During Coupling of cis-2-Aminocyclobutanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the conformationally constrained β-amino acid, cis-2-aminocyclobutanecarboxylic acid, into their peptide synthesis workflows. Due to its rigid cyclobutane scaffold, this amino acid can be prone to epimerization at the α-carbon during activation and coupling, leading to the formation of the undesired trans-diastereomer. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with cis-2-aminocyclobutanecarboxylic acid?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of cis-2-aminocyclobutanecarboxylic acid, which has two chiral centers, the primary concern is epimerization—the inversion of stereochemistry at one of these centers, specifically the α-carbon (C2). This converts the desired cis-isomer into the undesired trans-isomer. This is critically important because the biological activity and three-dimensional structure of a peptide are highly dependent on its precise stereochemistry. The introduction of the incorrect diastereomer can lead to a loss of therapeutic efficacy or the emergence of off-target effects.
Q2: What is the primary mechanism of racemization for this amino acid during peptide coupling?
A2: The main pathway for racemization at the α-carbon of an amino acid during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated. The proton on the α-carbon of this oxazolone is acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of the desired cis and undesired trans products.[3] A less common mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.[3]
Q3: Which steps in my synthesis are most susceptible to racemization?
A3: The activation of the carboxylic acid group for amide bond formation is the most critical step for potential racemization. The choice of coupling reagent, base, solvent, and reaction temperature all play a significant role in the degree of epimerization observed.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: I'm observing the formation of the trans-diastereomer in my final peptide.
This indicates that epimerization is occurring during the coupling of your cis-2-aminocyclobutanecarboxylic acid residue. Here’s how to troubleshoot this issue:
Root Cause Analysis & Corrective Actions
1. Inappropriate Coupling Reagent Selection:
-
Explanation: Some coupling reagents are more prone to causing racemization than others. Uronium/aminium-based reagents like HBTU and HATU, while highly reactive, can sometimes lead to higher levels of epimerization, especially with extended reaction times. Phosphonium-based reagents, such as PyBOP and PyAOP, are often associated with lower levels of racemization.
-
Solution: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP. For particularly challenging couplings, consider using a reagent known for low racemization, such as DEPBT.[4][5]
2. Incorrect Base Selection or Stoichiometry:
-
Explanation: The base used during coupling plays a crucial role in racemization. Stronger, less sterically hindered bases can more easily abstract the α-proton, leading to epimerization.[3][6] N,N-diisopropylethylamine (DIEA) is a common choice but can be problematic.
-
Solution: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] Ensure you are using the correct stoichiometry of the base.
3. Suboptimal Reaction Temperature and Time:
-
Explanation: Higher temperatures and longer reaction times increase the likelihood of racemization.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and monitor the reaction progress closely to avoid unnecessarily long reaction times.
4. Lack of Racemization Suppressing Additives:
-
Explanation: Additives can be included in the coupling reaction to minimize racemization. These additives form active esters that are less prone to oxazolone formation.
-
Solution: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your reaction mixture, especially when using carbodiimide-based coupling reagents like DCC or DIC.[7][8] OxymaPure® is a particularly effective and safer alternative to HOBt and HOAt.[5][8]
Problem 2: My coupling reaction is slow or incomplete, and forcing conditions are leading to epimerization.
The steric hindrance of the cyclobutane ring can sometimes lead to sluggish coupling reactions.
Root Cause Analysis & Corrective Actions
1. Insufficiently Reactive Coupling Reagent:
-
Explanation: For sterically hindered amino acids, a standard coupling reagent may not be reactive enough to drive the reaction to completion efficiently.
-
Solution: Utilize a more powerful coupling reagent such as HATU, HCTU, or COMU.[8] These reagents generate more reactive activated species. Be mindful that while more reactive, they can also increase the risk of racemization if not used under optimized conditions.
2. Suboptimal Solvent Choice:
-
Explanation: The solvent can influence the reaction rate and the stability of intermediates.
-
Solution: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, consider using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to improve solubility and reaction kinetics.[7]
3. Steric Hindrance Limiting Accessibility:
-
Explanation: The rigid structure of the amino acid may be preventing efficient coupling.
-
Solution: Consider a "double coupling" strategy where the coupling step is repeated with a fresh solution of the activated amino acid to ensure complete reaction. Microwave-assisted synthesis can also be employed to accelerate the reaction, often with shorter reaction times that can minimize racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using a Phosphonium Reagent (PyBOP) and a Hindered Base
This protocol is recommended as a first-line approach for minimizing epimerization.
Materials:
-
Fmoc-cis-2-aminocyclobutanecarboxylic acid
-
Resin-bound peptide with a free N-terminal amine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-cis-2-aminocyclobutanecarboxylic acid (3 eq.), PyBOP (3 eq.), and NMM (6 eq.) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.
Protocol 2: High-Reactivity Coupling for Sterically Hindered Systems using HATU and HOAt
This protocol is suitable for challenging couplings where higher reactivity is required.
Materials:
-
Fmoc-cis-2-aminocyclobutanecarboxylic acid
-
Resin-bound peptide with a free N-terminal amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
7-Aza-1-hydroxybenzotriazole (HOAt)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-cis-2-aminocyclobutanecarboxylic acid (3 eq.), HATU (2.9 eq.), HOAt (3 eq.), and 2,4,6-collidine (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Check for reaction completion using a Kaiser test.
Data Summary
| Coupling Reagent Class | Examples | Guanidinylation Risk | Racemization Potential | Recommended Use Case |
| Phosphonium Salts | BOP, PyBOP, PyAOP | None | Lower | Difficult couplings, sequences prone to racemization. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Possible with excess reagent | Can be higher | Routine, non-challenging syntheses, and when high reactivity is needed. |
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Recommended Workflow for Minimizing Racemization
Caption: Decision workflow for minimizing racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]
-
Ismail, M. F., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved January 20, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. DOI:10.1039/C5OB02129D. Retrieved January 20, 2026, from [Link]
-
Bodanszky, M. (1968). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Racemization Assays. (n.d.). Thieme. Retrieved January 20, 2026, from [Link]
-
Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2024, March 28). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved January 20, 2026, from [Link]
-
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2006). PubMed. Retrieved January 20, 2026, from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved January 20, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. DOI:10.1021/cr100048w. Retrieved January 20, 2026, from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. DOI:10.1021/acs.oprd.8b00159. Retrieved January 20, 2026, from [Link]
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2006). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 20, 2026, from [Link]
-
Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. (2005). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. people.uniurb.it [people.uniurb.it]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of cis-2-aminocyclobutanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable constrained amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Challenges
The synthesis of this compound presents a unique set of challenges primarily centered around stereochemical control. Achieving the desired cis configuration of the amino and carboxylic acid groups on the cyclobutane ring requires careful selection of synthetic strategy and precise control of reaction conditions. Subsequent purification and isolation of the hydrochloride salt also demand specific techniques to overcome common issues such as diastereomeric contamination and crystallization difficulties. This guide will walk you through these critical aspects, offering practical solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
FAQ 1: Controlling Diastereoselectivity
Question: My synthesis is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the cis product?
Answer: Achieving high cis-diastereoselectivity is a cornerstone of this synthesis. The choice of your core synthetic strategy is critical. Photochemical [2+2] cycloaddition is a powerful method for constructing the cyclobutane ring and can be highly stereoselective.[1][2][3]
-
Mechanism Insight: The stereochemical outcome of a [2+2] photocycloaddition is often dictated by the geometry of the reactants in the excited state. For instance, the cycloaddition of ethylene with certain uracil derivatives has been shown to produce the cis-cyclobutane skeleton with high fidelity.[1]
-
Practical Recommendation: If you are employing a [2+2] cycloaddition, ensure your alkene starting materials are of high purity and that the reaction is conducted under optimal photochemical conditions (appropriate wavelength, solvent, and temperature). The use of a photosensitizer can also influence the stereochemical course of the reaction.
-
Alternative Strategies: If your current method consistently yields poor selectivity, consider alternative routes such as the functionalization of a pre-formed cis-cyclobutane scaffold or a ring-closing metathesis approach where the stereochemistry is set prior to cyclization.
FAQ 2: Protecting Group Strategy
Question: What are the best protecting groups for the amine and carboxylic acid functionalities during the synthesis?
Answer: A robust protecting group strategy is essential to prevent side reactions and ensure the compatibility of functional groups throughout the synthetic sequence.[4][5]
-
Amine Protection: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the amino group. It is stable to a wide range of reaction conditions and can be readily removed with mild acid, which is compatible with the final hydrochloride salt formation. Another option is the benzyloxycarbonyl (Z) group, which is also widely used in peptide chemistry and can be removed by hydrogenolysis.[5]
-
Carboxylic Acid Protection: The carboxylic acid is often masked as an ester, such as a methyl or ethyl ester. These esters are generally stable and can be hydrolyzed under acidic or basic conditions in the final steps of the synthesis.[6]
-
Orthogonal Strategy: Employing an orthogonal protecting group strategy is highly recommended. This means that the protecting groups for the amine and carboxylic acid can be removed under different conditions, allowing for selective deprotection. For example, using a Boc group for the amine and a methyl ester for the acid allows for selective ester hydrolysis without affecting the Boc group, or vice-versa.[4]
FAQ 3: Hydrolysis of Precursors
Question: I am having trouble with the hydrolysis of my cyclobutane nitrile/ester precursor. What are the common side reactions and how can I avoid them?
Answer: The hydrolysis of a nitrile or ester to the corresponding carboxylic acid is a critical final step.[6][7]
-
Incomplete Hydrolysis: Both acid and base-catalyzed hydrolysis can sometimes be sluggish. Ensure you are using a sufficient excess of acid or base and adequate heating (reflux) for an appropriate duration.[6] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side Reactions with Acid Hydrolysis: Prolonged exposure to strong acid at high temperatures can potentially lead to side reactions, although the cyclobutane ring is generally stable under these conditions.[8] The primary concern is ensuring complete hydrolysis without degradation of other functionalities.
-
Side Reactions with Alkaline Hydrolysis: Alkaline hydrolysis will yield the carboxylate salt.[6] It is crucial to perform a subsequent acidification step with a strong acid like HCl to protonate the carboxylate and form the desired carboxylic acid. During this acidification, it is important to control the pH to ensure complete protonation without causing undesired side reactions. The ammonia generated from nitrile hydrolysis will be neutralized by the acid.[9]
FAQ 4: Purification and Isolation
Question: My final product, this compound, is difficult to purify. It often oils out during recrystallization. What are the best practices for purification?
Answer: The purification of polar, salt-like compounds such as amino acid hydrochlorides can be challenging.
-
Recrystallization: This is the most common method for purifying the final product. A mixed-solvent system is often required. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., water or methanol) and then slowly add a "bad" solvent (e.g., isopropanol, acetone, or diethyl ether) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.
-
"Oiling Out": The product precipitating as an oil instead of a crystalline solid is a frequent issue. This can be due to the presence of impurities or the product coming out of solution above its melting point.
-
Troubleshooting "Oiling Out":
-
Slower Cooling: Allow the solution to cool to room temperature very slowly, and then place it in a refrigerator or freezer.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed Crystals: If available, add a small seed crystal of the pure product to induce crystallization.
-
Solvent System Adjustment: Try different solvent combinations. For instance, an ethanol/diethyl ether or methanol/acetone system might be effective.
-
-
-
Ion-Exchange Chromatography: If recrystallization proves ineffective, ion-exchange chromatography can be a powerful purification technique for amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during a typical synthetic workflow.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield in Cycloaddition Step | - Inefficient photochemical reaction. - Decomposition of starting materials. - Suboptimal reaction conditions (solvent, temperature). | - Ensure the light source has the correct wavelength and intensity. - Use freshly purified starting materials. - Screen different solvents and reaction temperatures. |
| Formation of trans-isomer | - Non-stereospecific reaction pathway. - Epimerization during workup or purification. | - Re-evaluate the synthetic route to favor a stereospecific pathway (e.g., certain [2+2] photocycloadditions). - Avoid harsh basic or acidic conditions during workup if epimerization is suspected. The cis-isomer is generally thermodynamically less stable and can be prone to isomerization. |
| Incomplete Hydrolysis of Nitrile/Ester | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or NMR. - Use a higher concentration of the hydrolyzing agent (e.g., 6M HCl).[8] |
| Product is a Sticky Oil After Final Step | - Presence of residual solvent. - Impurities depressing the melting point. - Product is hygroscopic and has absorbed moisture. | - Ensure complete removal of solvents under high vacuum. - Attempt purification by a different method (e.g., ion-exchange chromatography) before recrystallization. - Handle the final product under a dry, inert atmosphere. |
| Difficulty in Separating Diastereomers | - Similar physical properties of cis and trans isomers. | - If separation of the final product is difficult, consider separating the diastereomers at an earlier stage, for example, as protected derivatives which may have more distinct physical properties. - Fractional crystallization can sometimes be effective for separating diastereomers.[10] This may require screening of various solvent systems. |
Experimental Protocols & Visualizations
Illustrative Synthetic Workflow
A plausible synthetic route to this compound is outlined below. This workflow is a composite based on established chemical principles for the synthesis of related compounds.
Caption: A conceptual workflow for the synthesis of the target compound.
Protocol 1: Acid Hydrolysis of a Protected Precursor
This protocol describes the deprotection and hydrolysis of a hypothetical N-Boc protected cis-2-aminocyclobutane methyl ester.
-
Dissolution: Dissolve the N-Boc protected cis-2-aminocyclobutane methyl ester (1.0 eq) in 6M hydrochloric acid (10-20 volumes).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the solution to room temperature and remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Water: Add a small amount of toluene or ethanol and evaporate under reduced pressure to azeotropically remove residual water. Repeat this step 2-3 times.
-
Isolation of Crude Product: The resulting solid or oil is the crude this compound.
Protocol 2: Recrystallization of the Final Product
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.
-
Precipitation: While the solution is still warm, slowly add diethyl ether or acetone dropwise with stirring until the solution becomes persistently turbid.
-
Crystallization: Add a few drops of hot methanol to redissolve the turbidity and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator (4 °C) overnight.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether or acetone, and dry under high vacuum.
Logical Relationship: Troubleshooting Crystallization
Caption: Decision-making flowchart for addressing product 'oiling out'.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
-
A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. [Link]
-
Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Universidad de La Rioja. [Link]
-
A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Separation and purification of cis and trans isomers.
-
11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry. [Link]
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. [Link]
-
Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. OUCI. [Link]
-
CYCLOBUTYLAMINE. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. PubMed. [Link]
-
A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. PubMed. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
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Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research. [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]
-
New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
Hydrolysis of carboxylic acid derivatives. YouTube. [Link]
-
A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed. [Link]
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- 4. A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
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- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of Cis-Trans Isomerization in cis-2-Aminocyclobutanecarboxylic Acid Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR analysis of peptides containing cis-2-aminocyclobutanecarboxylic acid (AcBC). This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to navigate the complexities of cis-trans isomerization in these unique cyclic β-amino acid-containing peptides. The inherent conformational rigidity of the cyclobutane ring, combined with the potential for cis-trans isomerization around the peptide bond, presents both a challenge and an opportunity for rational drug design. This resource will equip you with the knowledge to effectively characterize these conformational dynamics using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when studying the conformational behavior of cis-2-aminocyclobutanecarboxylic acid peptides by NMR.
Q1: Why do my 1D ¹H NMR spectra show multiple sets of peaks for my seemingly pure peptide?
A1: The presence of multiple sets of peaks for a pure peptide containing a residue like cis-AcBC preceding another amino acid is often indicative of cis-trans isomerization around the peptide bond.[1][2] The energy barrier to rotation around the amide bond is significant, leading to slow exchange on the NMR timescale. This results in the observation of distinct NMR signals for the cis and trans conformers. The integration of these distinct peaks can be used to determine the population of each isomer in solution.
Q2: Which NMR experiments are most effective for identifying and characterizing cis-trans isomers?
A2: A combination of 1D and 2D NMR experiments is crucial for the unambiguous identification and characterization of cis-trans isomers.
-
1D ¹H NMR: Provides the initial evidence of multiple species and allows for the quantification of the cis/trans ratio.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most definitive experiments for distinguishing between cis and trans isomers.[1][2] For the peptide bond between a residue X and cis-AcBC (X-AcBC), a strong NOE/ROE cross-peak between the α-proton of residue X (Hα-X) and the α-proton of cis-AcBC (Hα-AcBC) is characteristic of the trans conformation. Conversely, a strong NOE/ROE cross-peak between Hα-X and the δ-protons of cis-AcBC is indicative of the cis conformation.[2]
-
2D TOCSY (Total Correlation Spectroscopy): Essential for assigning all the protons within a single amino acid residue's spin system.[3][4] This helps in the unambiguous identification of the Hα protons of the residues flanking the isomerizing peptide bond.
-
2D COSY (Correlation Spectroscopy): Useful for identifying scalar-coupled protons, which aids in the initial steps of resonance assignment.[3][4]
Q3: How does the choice of solvent affect the cis-trans equilibrium?
A3: The choice of solvent can significantly influence the equilibrium between the cis and trans isomers.[5][6][7] Polar, protic solvents like water or methanol can stabilize different conformations compared to aprotic, non-polar solvents like chloroform or DMSO. This is due to the differential solvation of the peptide backbone and side chains in various environments.[8] It is often advisable to screen a range of solvents to understand the conformational landscape of your peptide fully.[9]
Q4: What is a typical sample concentration for peptide NMR studies?
A4: For peptide samples, a higher concentration is generally required compared to larger proteins to achieve a good signal-to-noise ratio.[10][11] A concentration range of 1-5 mM is typical for most 1D and 2D NMR experiments.[3][10] However, it is crucial to ensure that the peptide does not aggregate at these concentrations, as aggregation can lead to significant line broadening and complicate spectral interpretation.[12][13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the NMR analysis of cis-2-aminocyclobutanecarboxylic acid peptides.
Issue 1: Broad or Unresolved Peaks in the NMR Spectrum
-
Possible Cause A: Peptide Aggregation.
-
Why it happens: At high concentrations, peptides can form intermolecular aggregates, which increases the effective molecular weight and leads to faster transverse relaxation (T2), resulting in broader lines.[13]
-
Troubleshooting Steps:
-
Concentration Dependence Study: Acquire a series of 1D ¹H NMR spectra at different peptide concentrations (e.g., 5 mM, 1 mM, 0.5 mM, 0.1 mM). If the line widths decrease significantly at lower concentrations, aggregation is the likely cause.
-
Solvent Modification: Try different solvents or solvent mixtures. Sometimes adding a small amount of an organic solvent like acetonitrile or methanol to an aqueous sample can disrupt aggregation.
-
Temperature Variation: Acquire spectra at different temperatures. In some cases, increasing the temperature can disrupt aggregates. However, be mindful that temperature can also affect the cis-trans equilibrium and chemical shifts.[12]
-
pH Adjustment: Ensure the pH of your sample is not close to the isoelectric point (pI) of the peptide, as this can minimize solubility and promote aggregation.[3][12]
-
-
-
Possible Cause B: Intermediate Chemical Exchange.
-
Why it happens: If the rate of cis-trans isomerization is on the same timescale as the NMR experiment (intermediate exchange), the peaks for the interconverting species will be broad and may even coalesce into a single broad peak.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at a range of temperatures. Cooling the sample will slow down the exchange rate, potentially moving it into the slow-exchange regime where distinct, sharp peaks for each isomer are observed. Conversely, heating the sample may push the exchange into the fast-exchange regime, resulting in a single set of sharp, averaged peaks.
-
2D EXSY (Exchange Spectroscopy): This experiment is specifically designed to study chemical exchange. The presence of cross-peaks between the signals of the cis and trans isomers confirms that they are in exchange and can be used to quantify the exchange rate.
-
-
Issue 2: Ambiguous or Missing NOE/ROE Cross-Peaks for Cis-Trans Assignment
-
Possible Cause A: Suboptimal Mixing Time in NOESY/ROESY.
-
Why it happens: The intensity of NOE and ROE cross-peaks is dependent on the mixing time.[14] If the mixing time is too short, the cross-peaks may be too weak to observe. If it is too long, spin diffusion (in NOESY) can lead to misleading or ambiguous correlations.[4]
-
Troubleshooting Steps:
-
Mixing Time Titration: Run a series of 2D NOESY or ROESY experiments with varying mixing times (e.g., for NOESY: 100 ms, 200 ms, 400 ms; for ROESY: 150 ms, 300 ms, 500 ms). This will help you identify the optimal mixing time where the key diagnostic cross-peaks are clearly visible and spin diffusion is minimized.[14]
-
Switch to ROESY: For medium-sized molecules like many peptides, the NOE can be close to zero, making NOESY experiments ineffective.[14] ROESY does not have this limitation and is often a more robust choice for peptides of this size.[14]
-
-
-
Possible Cause B: Spectral Overlap.
-
Why it happens: In complex peptide spectra, crucial cross-peaks may be obscured by diagonal peaks or other signals.[15]
-
Troubleshooting Steps:
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts and potentially resolve the overlap.[15] Aromatic solvents like deuterated benzene can induce significant changes in chemical shifts due to anisotropic effects.
-
Higher Field Spectrometer: If available, using a higher field NMR spectrometer will increase spectral dispersion and can help to resolve overlapping signals.
-
Isotopic Labeling: For more complex systems, isotopic labeling (e.g., with ¹³C or ¹⁵N) and heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) can provide an additional dimension of resolution and simplify the assignment process.[16]
-
-
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation for Peptides
-
Purity Check: Ensure the peptide is of high purity (>95%) as impurities will complicate the spectra.[3]
-
Dissolution: Dissolve the peptide in the desired deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) to a final concentration of 1-5 mM.[10]
-
Volume: The final sample volume should be between 450 µL and 500 µL for standard 5 mm NMR tubes.[16]
-
pH Adjustment (for aqueous samples): If using D₂O, adjust the pD (pD = pH reading + 0.4) using small aliquots of DCl or NaOD. A pD range of 4-6 is often a good starting point to minimize amide proton exchange.[12]
-
Internal Standard: Add a suitable internal standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents) for chemical shift referencing.
-
Filtration/Centrifugation: To remove any particulate matter that could affect spectral quality, either filter the sample through a syringe filter into the NMR tube or centrifuge the NMR tube at low speed.
Protocol 2: Workflow for Cis-Trans Isomerization Analysis
The logical flow for analyzing cis-trans isomerization is depicted in the following workflow diagram.
Caption: Experimental workflow for NMR analysis of cis-trans isomerization.
Data Presentation
Table 1: Diagnostic ¹H-¹H NOE/ROE Cross-Peaks for Xaa-Yaa Peptide Bond Isomerization
| Isomer | Key NOE/ROE Correlation | Expected Distance |
| Trans | Hα (Xaa) ↔ Hα (Yaa) | ~2.2 Å |
| Cis | Hα (Xaa) ↔ Hδ (Pro-like Yaa) | ~2.8 Å |
| Cis | Hα (Xaa) ↔ Hα (Yaa) | ~3.0 Å |
Note: In the context of this guide, Yaa represents the cis-2-aminocyclobutanecarboxylic acid residue.
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues in peptide NMR spectroscopy.
Caption: Troubleshooting logic for poor quality peptide NMR spectra.
References
-
London, R. E. (1979). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Journal of the American Chemical Society, 100(9), 2678–2685. [Link]
-
Bruker. (n.d.). NMR sample preparation guidelines. Bruker Corporation. [Link]
-
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Galindo-Murillo, R., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27096-27107. [Link]
-
Malleswari, K., et al. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PLoS ONE, 11(11), e0167534. [Link]
-
Bodor, A., & Nyitray, L. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Triclinic Labs. [Link]
-
Gfeller, D., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(45), 16991–17001. [Link]
-
Di, F., & Robinson, J. A. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Omega, 7(32), 27815–27825. [Link]
-
Siemion, I. Z., et al. (1995). Equilibrium of the cis-trans isomerisation of the peptide bond with N-alkyl amino acids measured by 2D NMR. Journal of Peptide Research, 45(5), 443-448. [Link]
-
Bogusky, M. J., et al. (1993). Solvent effects on the conformation of cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-). An NMR spectroscopy and molecular modeling study. International Journal of Peptide and Protein Research, 42(2), 162-172. [Link]
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1221-1230. [Link]
-
Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1122. [Link]
-
Weyher, E., et al. (2002). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 1, 284-290. [Link]
-
SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. Universitat Autònoma de Barcelona. [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. SARomics Biostructures. [Link]
-
Szymański, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 8237–8246. [Link]
-
Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. [Link]
-
University of Wisconsin-Madison. (n.d.). peptide NMR problem. University of Wisconsin-Madison. [Link]
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NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 25-33. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Reddit. (2021). Question about 2D NMR for peptides. r/Biochemistry. [Link]
-
ResearchGate. (n.d.). Prolyl cis-trans isomerization kinetics estimated by NMR. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. SAIF, IIT Bombay. [Link]
-
Evans, J. N. S. (1995). Peptide Structure Determination by NMR. Springer Nature Experiments. [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 795-810. [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 4. peptide NMR problem [hoffman.cm.utexas.edu]
- 5. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Mass Spectrometry Fragmentation of cis-2-Aminocyclobutanecarboxylic Acid Peptides
Welcome to the technical support center for the mass spectrometric analysis of peptides containing the non-proteinogenic amino acid, cis-2-aminocyclobutanecarboxylic acid (ACBC). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique cyclic β-amino acid into their peptide structures and need to characterize them using mass spectrometry.
Given the novelty of incorporating ACBC into peptides, this guide synthesizes established principles of peptide fragmentation with expert insights into how the cyclobutane moiety is anticipated to influence mass spectral behavior. We will delve into expected fragmentation patterns, offer troubleshooting advice for common experimental hurdles, and provide standardized protocols to guide your analyses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric behavior of cis-2-ACBC containing peptides.
Q1: What are the expected characteristic fragmentation patterns for peptides containing cis-2-ACBC under collision-induced dissociation (CID)?
When analyzing peptides containing cis-2-ACBC using CID, one can anticipate observing the conventional b- and y-type fragment ions resulting from cleavage of the peptide backbone amide bonds.[1][2] However, the presence of the cyclobutane ring introduces unique fragmentation pathways that can serve as diagnostic markers. The strained four-membered ring is susceptible to ring-opening fragmentation, which can lead to characteristic neutral losses. For instance, a neutral loss corresponding to the elements of cyclobutene (C4H6, 54 Da) or related fragments from the ACBC residue is a plausible fragmentation pathway. Additionally, the rigidity conferred by the cyclobutane ring may influence the relative abundance of specific b- and y-ions compared to a linear analogue.[3]
Q2: How does the cis-conformation of the 2-aminocyclobutanecarboxylic acid influence peptide fragmentation?
The cis-conformation of the amino and carboxyl groups on the cyclobutane ring brings them into close proximity on the same face of the ring. This stereochemistry can promote specific gas-phase reactions during CID. For example, it may facilitate intramolecular cyclization reactions of fragment ions, potentially leading to rearranged or "scrambled" sequence ions.[4][5][6] Such rearrangements can complicate spectral interpretation, and it is crucial to be aware of this possibility when analyzing MS/MS data.
Q3: Are there any specific sample preparation considerations for ACBC-containing peptides?
Standard peptide sample preparation protocols are generally applicable. However, due to the unique nature of the ACBC residue, it is advisable to perform thorough sample clean-up to remove any potential contaminants that might interfere with the mass spectrometric analysis.[7] Reversed-phase desalting using C18 spin columns is a recommended final step before LC-MS/MS analysis.
Q4: What ionization technique is most suitable for ACBC-containing peptides?
Electrospray ionization (ESI) is the preferred ionization method for these peptides, as it is a soft ionization technique that minimizes in-source fragmentation and preserves the integrity of the precursor ion.[1] ESI also allows for the analysis of multiply charged precursor ions, which can provide more comprehensive fragmentation information in the MS/MS experiment.
Section 2: Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the mass spectrometric analysis of cis-2-ACBC peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Precursor Ion Intensity | 1. Poor ionization efficiency. 2. Sample loss during preparation. 3. Suboptimal ESI source conditions. | 1. Optimize the mobile phase composition; addition of a small percentage of formic acid can improve protonation. 2. Ensure proper sample clean-up and minimize transfer steps.[7][8] 3. Adjust ESI parameters such as spray voltage, capillary temperature, and gas flows. |
| Poor Fragmentation or "Noisy" MS/MS Spectra | 1. Insufficient collision energy. 2. Presence of contaminants. 3. Instability of the precursor ion. | 1. Perform a collision energy ramp experiment to determine the optimal setting for your specific peptide. 2. Perform thorough sample clean-up; consider using multiple orthogonal clean-up steps.[9] 3. If the precursor is unstable, consider using a softer fragmentation technique like Electron Transfer Dissociation (ETD) if available.[10] |
| Ambiguous Fragment Ions or Unexpected Neutral Losses | 1. In-source fragmentation. 2. Complex fragmentation pathways of the ACBC residue. 3. Peptide sequence scrambling.[5][10] | 1. Reduce the cone voltage or other in-source acceleration potentials. 2. Perform high-resolution MS/MS to obtain accurate mass measurements of the fragment ions, which can aid in determining their elemental composition. 3. Compare the fragmentation patterns of isomeric peptides to identify sequence-specific fragments. |
| Inconsistent Results Between Runs | 1. LC gradient variability. 2. Mass spectrometer calibration drift. 3. Sample degradation. | 1. Ensure the LC system is properly maintained and equilibrated. 2. Calibrate the mass spectrometer regularly according to the manufacturer's recommendations.[7] 3. Store peptide samples appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed step-by-step methodologies for the analysis of cis-2-ACBC containing peptides.
Protocol 1: Sample Preparation and Desalting
-
Resuspend Peptide: Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Activate C18 Spin Column: Add 200 µL of 50% acetonitrile/0.1% formic acid to a C18 spin column. Centrifuge at 3000 x g for 1 minute. Repeat this step.
-
Equilibrate C18 Spin Column: Add 200 µL of 0.1% formic acid to the column. Centrifuge at 3000 x g for 1 minute. Repeat this step twice.
-
Load Sample: Add the resuspended peptide solution to the column. Centrifuge at 3000 x g for 2 minutes. Collect the flow-through and reload it onto the column. Centrifuge again.
-
Wash Column: Add 200 µL of 0.1% formic acid to the column. Centrifuge at 3000 x g for 2 minutes. Repeat this step.
-
Elute Peptide: Add 50 µL of 70% acetonitrile/0.1% formic acid to the column. Place a clean collection tube at the bottom. Centrifuge at 3000 x g for 2 minutes. Repeat the elution step.
-
Dry and Reconstitute: Dry the eluted peptide in a vacuum centrifuge. Reconstitute in an appropriate volume of 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions for MS/MS.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) or a collision energy ramp to ensure comprehensive fragmentation.
-
Resolution: Acquire high-resolution MS1 and MS/MS data (e.g., >30,000 FWHM) to aid in fragment identification.
-
Section 4: Visualizing Fragmentation Pathways
The following diagrams illustrate the expected fragmentation pathways for a hypothetical peptide containing a cis-2-ACBC residue.
Diagram 1: Standard b- and y-ion Fragmentation
Caption: Standard b- and y-ion fragmentation of an ACBC-containing peptide.
Diagram 2: Proposed Fragmentation of the ACBC Residue
Caption: Proposed fragmentation pathway of the ACBC residue via ring opening.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common MS issues.
References
-
Mass Spectrometry Investigation of Some ATP-Binding Cassette (ABC) Proteins. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved January 20, 2026, from [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (n.d.). Molecular & Cellular Proteomics. Retrieved January 20, 2026, from [Link]
-
Effect of Peptide Fragment Size on the Propensity of Cyclization in Collision-Induced Dissociation: Oligoglycine b2-b8. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved January 20, 2026, from [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. (2017, October 30). YouTube. Retrieved January 20, 2026, from [Link]
-
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved January 20, 2026, from [Link]
-
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved January 20, 2026, from [Link]
-
Collision-induced dissociation (CID) of peptides and proteins. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
The Forgotten Fragments. (2011, October 19). European Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
Sources
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- 2. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.pl [sci-hub.pl]
- 5. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.pl [sci-hub.pl]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Stereoselective Synthesis of cis-2-Aminocyclobutanecarboxylic Acid
Welcome to our dedicated technical support center for the stereoselective synthesis of cis-2-aminocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize byproduct formation. Our goal is to provide you with the expertise and practical guidance necessary to achieve high stereochemical purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in the synthesis of cis-2-aminocyclobutanecarboxylic acid?
A1: The primary sources of byproducts are the formation of the trans-diastereomer and, in non-asymmetric syntheses, the undesired enantiomer. The formation of the trans-isomer can occur due to a lack of stereocontrol in the cyclobutane ring formation step. For instance, in [2+2] cycloaddition reactions, the stereochemical outcome is highly dependent on the nature of the reactants and reaction conditions.[1] In syntheses starting from racemic mixtures, the separation of enantiomers can be incomplete, leading to contamination with the undesired enantiomer.[2]
Q2: How can I improve the diastereoselectivity of my synthesis to favor the cis-isomer?
A2: Improving diastereoselectivity towards the cis-isomer often involves careful selection of the synthetic strategy. Photochemical [2+2] cycloaddition reactions are a key method for accessing the cyclobutane core and can be highly stereoselective.[3] For example, the cycloaddition of ethylene to an unsaturated γ-lactam has been shown to provide expedient, cis-selective access to the lactam form of the target structure.[3] The choice of solvent and temperature can also significantly influence the stereochemical outcome of the cycloaddition.
Q3: What is the most effective method for separating the cis and trans stereoisomers?
A3: Separation of cis and trans diastereomers can often be achieved by fractional crystallization or chromatography. However, a more robust method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[4] This method has the advantage of potentially separating all four stereoisomers if a racemic mixture is used as the starting material.[2]
Q4: I have a racemic mixture of cis-2-aminocyclobutanecarboxylic acid. How can I resolve the enantiomers?
A4: Chiral resolution is the most common method for separating enantiomers from a racemic mixture. This involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a mixture of diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the amino acid. A common approach involves derivatization with a chiral non-racemic oxazolidin-2-one, which allows for easy diastereoisomeric separation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Low Diastereomeric Ratio (High percentage of trans-isomer)
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice can all impact the stereochemical outcome of the ring-forming reaction.
-
Non-Stereospecific Reaction Pathway: The chosen synthetic route may not inherently favor the formation of the cis-isomer.
-
Epimerization: Basic or acidic conditions during workup or purification can lead to epimerization at one of the stereocenters, converting the desired cis-isomer to the trans-isomer.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired cis-isomer depending on the specific reaction.
-
Solvent: Screen a range of solvents with varying polarities. The solvent can influence the transition state geometry of the cycloaddition.
-
Catalyst/Promoter: In catalyzed reactions, such as formal [2+2] cycloadditions promoted by Lewis acids, the nature of the catalyst is critical for stereocontrol.[1]
-
-
Re-evaluate Synthetic Strategy:
-
Consider alternative cycloaddition partners that may offer higher intrinsic cis-selectivity.
-
Explore photochemical [2+2] cycloaddition methods, which are known for their high stereospecificity in many cases.[3]
-
-
Workup and Purification:
-
Maintain neutral pH during workup and purification steps to minimize the risk of epimerization.
-
Utilize milder purification techniques, such as flash chromatography with a buffered mobile phase if necessary.
-
Issue 2: Incomplete Separation of Diastereomers
Possible Causes:
-
Similar Physical Properties: The cis and trans isomers may have very similar polarities and solubilities, making separation by standard chromatography or crystallization difficult.
-
Co-crystallization: The two diastereomers may crystallize together, preventing effective separation by fractional crystallization.
Troubleshooting Steps:
-
Derivative Formation:
-
Convert the mixture of amino acids into derivatives (e.g., N-protected esters). These derivatives may have more significant differences in their physical properties, facilitating separation by chromatography or crystallization.
-
A refined synthesis approach involves derivatization with a chiral non-racemic oxazolidin-2-one to allow for easier diastereoisomeric separation.[2]
-
-
Chromatography Optimization:
-
Column: Experiment with different stationary phases (e.g., silica gel, alumina, or chiral stationary phases).
-
Mobile Phase: Perform a thorough solvent screen to find an eluent system that provides optimal separation. Gradient elution may be necessary.
-
-
Chiral Resolution (if applicable for enantiomeric separation):
-
If you are also trying to resolve enantiomers, ensure the chosen chiral resolving agent forms diastereomeric salts with significantly different solubilities. Screen multiple resolving agents if necessary.
-
Issue 3: Low Enantiomeric Excess (ee) After Chiral Resolution
Possible Causes:
-
Inefficient Diastereomeric Salt Formation: The reaction between the racemic amino acid and the chiral resolving agent may not have gone to completion.
-
Incomplete Separation of Diastereomeric Salts: The solubilities of the diastereomeric salts may be too similar for effective separation by a single crystallization.
-
Racemization: The chiral centers may be susceptible to racemization under the conditions used for salt formation or cleavage.
Troubleshooting Steps:
-
Optimize Salt Formation and Crystallization:
-
Solvent: The choice of crystallization solvent is crucial. Screen a variety of solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts.
-
Temperature: Control the cooling rate during crystallization. Slow cooling often leads to purer crystals.
-
Recrystallization: Perform multiple recrystallizations to improve the diastereomeric purity of the salt.
-
-
Verify the Purity of the Resolving Agent: Ensure the chiral resolving agent is of high enantiomeric purity.
-
Mild Cleavage Conditions: Use the mildest possible conditions to cleave the diastereomeric salt and recover the enantiomerically enriched amino acid to prevent racemization.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic cis-2-Aminocyclobutanecarboxylic Acid via Diastereomeric Salt Formation
This protocol is based on the general principle of resolving racemic acids with a chiral base.[4]
Materials:
-
Racemic cis-2-aminocyclobutanecarboxylic acid
-
Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-1-phenylethylamine)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture with water)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation:
-
Dissolve the racemic cis-2-aminocyclobutanecarboxylic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly. This is your first crop of diastereomerically enriched salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the chiral resolving agent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base (e.g., NaOH solution) to precipitate the enantiomerically enriched amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or by converting the amino acid to a diastereomeric derivative and analyzing by NMR spectroscopy.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Typical Solvent System | Advantages | Disadvantages |
| (R)-(-)-1-Phenylethylamine | Ethanol/Water | Readily available, cost-effective | May require multiple recrystallizations |
| Brucine | Methanol | Often forms highly crystalline salts | Toxic, may be difficult to remove completely |
| (+)-Tartaric Acid | Water | Natural product, readily available | May not be effective for all racemic bases |
| (-)-Mandelic Acid | Ethanol | Good resolving power for many amines | Can be more expensive |
Visualizations
Workflow for Chiral Resolution
Caption: Workflow for the separation of enantiomers via chiral resolution.
References
- Gaoni, Y. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. The Journal of Organic Chemistry, 1995, 60(17), 5453-5457.
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2012, 17(5), 5696-5727.
- Fadel, A., & Salaün, J. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron: Asymmetry, 1995, 6(10), 2429-2432.
- Izquierdo, S., Rúa, F., Sbai, A., Parella, T., Álvarez-Larena, Á., Branchadell, V., ... & Giralt, E. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 2005, 70(23), 9479-9489.
- Avenoza, A., Busto, J. H., Mata, L., Peregrina, J. M., & Pérez-Fernández, M. Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Synthesis, 2008, 2008(4), 543-548.
-
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2012, 17(5), 5696-5727.
- Fadel, A., & Salaün, J. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron: Asymmetry, 1995, 6(10), 2429-2432.
-
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]
Sources
Validation & Comparative
Conformational Rigidity of 2-Aminocyclobutanecarboxylic Acid Isomers: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the conformational control of molecular scaffolds is a cornerstone of rational drug design. The deliberate restriction of a molecule's flexibility can significantly enhance its binding affinity, selectivity, and pharmacokinetic properties by reducing the entropic penalty upon binding to a biological target. Among the arsenal of conformationally constrained building blocks, cyclic amino acids have garnered substantial attention. This guide provides an in-depth technical comparison of the conformational rigidity of cis- and trans-2-aminocyclobutanecarboxylic acid, two stereoisomers with distinct three-dimensional architectures that profoundly influence their utility as peptidomimetics and scaffolds in drug discovery.
The Cyclobutane Ring: A Puckered Reality
Contrary to a planar representation, the cyclobutane ring is inherently puckered to alleviate torsional strain. This puckering creates a dynamic equilibrium between two bent conformations. The substituents on the ring can occupy either axial or equatorial positions, and the energy barrier to this ring-flipping is a key determinant of the molecule's conformational rigidity. For the parent cyclobutane molecule, this barrier is relatively low, but the introduction of substituents, as in 2-aminocyclobutanecarboxylic acid, dramatically alters the conformational landscape.
cis-2-Aminocyclobutanecarboxylic Acid: The Influence of Intramolecular Hydrogen Bonding
The cis isomer, with the amino and carboxylic acid groups on the same face of the ring, possesses a unique structural feature that significantly enhances its rigidity: the potential for strong intramolecular hydrogen bonding. This interaction between the amino group (as a hydrogen bond donor) and the carboxylic acid group (as a hydrogen bond acceptor) can lock the molecule into a highly organized and rigid conformation.
Experimental and computational studies on derivatives of cis-2-aminocyclobutanecarboxylic acid have demonstrated the formation of these intramolecular hydrogen bonds, which give rise to well-defined, cis-fused bicyclic structures.[1] This pre-organization makes the cis isomer an excellent candidate for inducing specific secondary structures in peptides. However, it is noteworthy that in some contexts, such as when incorporated into certain peptide sequences, oligomers of cis-cyclobutane amino acids may adopt a more extended, strand-like structure.[2]
trans-2-Aminocyclobutanecarboxylic Acid: A Propensity for Folded Structures
In the trans isomer, the amino and carboxylic acid groups reside on opposite faces of the cyclobutane ring, precluding the formation of a direct intramolecular hydrogen bond between them. Consequently, its conformational rigidity arises from different factors, primarily the steric interactions that govern the puckering of the four-membered ring.
Interestingly, high-resolution NMR experiments on peptides incorporating these residues have revealed that those containing trans-cyclobutane amino acid residues tend to adopt a more folded structure in solution compared to their cis counterparts.[2] This folding propensity is attributed to the specific geometric constraints imposed by the trans stereochemistry, which can favor inter-residue hydrogen bonding and the formation of well-defined turns and helical structures.
Quantitative Comparison of Conformational Rigidity
| Parameter | cis-2-Aminocyclobutanecarboxylic Acid | trans-2-Aminocyclobutanecarboxylic Acid |
| Primary Rigidity Driver | Intramolecular Hydrogen Bonding[1] | Steric Hindrance and Ring Puckering |
| Observed Conformation in Peptides | Often extended, strand-like[2] | More folded structures[2] |
| Predicted Relative Rigidity | High, due to hydrogen bond locking the conformation. | High, due to defined puckered states. |
Experimental and Computational Workflows for Conformational Analysis
A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is essential for a comprehensive understanding of the conformational dynamics of these isomers.
Experimental Protocol: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the solution-state conformation of molecules. The analysis of vicinal proton-proton coupling constants (³JHH) is particularly informative for determining dihedral angles, which in turn define the ring's pucker and the orientation of substituents.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminocyclobutanecarboxylic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-20 mM. The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.
-
1D ¹H NMR Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To unambiguously assign protons that are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of substituents. For small molecules, ROESY is often preferred.
-
-
Data Analysis and Karplus Equation:
-
Extract the vicinal coupling constants (³JHH) from the 1D spectrum.
-
Apply the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (θ) between the coupled protons: J(Φ) = A cos²(Φ) + B cos(Φ) + C
-
By comparing the experimentally measured J-values with those predicted by the Karplus equation for different puckered conformations, the predominant solution-state conformation can be determined.
-
Caption: Workflow for NMR-based conformational analysis.
Computational Protocol: DFT-Based Conformational Analysis
Density Functional Theory (DFT) calculations provide a powerful in silico tool to explore the potential energy surface of a molecule and identify its low-energy conformations.
Step-by-Step Methodology:
-
Initial Structure Generation: Generate initial 3D structures for the possible puckered conformations of both the cis and trans isomers.
-
Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). It is advisable to include a solvent model (e.g., PCM, SMD) to simulate the experimental conditions.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Potential Energy Surface Scan: To determine the energy barrier for ring puckering, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that defines the ring pucker.
-
Data Analysis:
-
Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature.
-
The highest point on the energy profile of the potential energy surface scan will correspond to the transition state for ring inversion, and its energy relative to the ground state will be the ring-puckering barrier.
-
Caption: Workflow for DFT-based conformational analysis.
Conclusion
The choice between cis- and trans-2-aminocyclobutanecarboxylic acid as a design element in drug discovery is a nuanced decision that hinges on the desired conformational outcome. The cis isomer, with its capacity for intramolecular hydrogen bonding, offers a highly rigidified scaffold that can enforce a specific local geometry. In contrast, the trans isomer demonstrates a propensity to induce folded conformations in peptide chains. A thorough understanding of the distinct conformational rigidities of these isomers, elucidated through a combination of high-level NMR spectroscopy and DFT calculations, is paramount for their successful application in the development of next-generation therapeutics.
References
-
Fustero, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(16), 6297–6308. [Link]
-
Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5969-5978. [Link]
-
EGUCHI, T., et al. (1992). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Journal of Molecular Structure, 269, 131-144. [Link]
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and nucleosides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 134(15), 154104. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
Sources
A Comparative Guide to the Biological Activity of Cyclobutane vs. Cyclopentane β-Amino Acid Peptides
Introduction: The Quest for Robust Peptide Therapeutics
Native peptides are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic potential is often hampered by significant pharmacological limitations, including rapid degradation by proteases and poor cell membrane permeability.[1][2][3] A leading strategy to overcome these hurdles is the incorporation of non-natural, conformationally constrained amino acids into the peptide backbone.[1][4] By restricting the peptide's flexibility, we can pre-organize it into a bioactive conformation, enhance its resistance to enzymatic cleavage, and improve its overall pharmacokinetic profile.
Among the most promising building blocks for this purpose are cyclic β-amino acids. Their integration into a peptide sequence induces stable, well-defined secondary structures, such as helices and turns, even in short sequences.[5][6] This guide provides an in-depth comparison of two of the most valuable classes of these structural modifiers: cyclobutane and cyclopentane β-amino acids. We will explore how the subtle difference in ring size—a four-membered versus a five-membered ring—translates into significant variations in conformational preference, proteolytic stability, and ultimately, biological activity. This analysis aims to equip researchers with the foundational knowledge to rationally select the optimal cyclic residue for their specific drug development application.
Conformational Landscape: Ring Puckering and Its Influence on Peptide Structure
The defining characteristic of cyclic amino acids is their ability to impose a specific local geometry on the peptide backbone. The degree and nature of this constraint are directly dictated by the intrinsic conformational properties of the carbocyclic ring.
Cyclobutane β-Amino Acids: The cyclobutane ring is not planar; it adopts a puckered or "folded" conformation to relieve torsional strain, with one carbon atom typically making an angle of about 25° with the plane of the other three.[7] This inherent rigidity severely restricts the rotational freedom of the peptide backbone. When incorporated into a peptide, trans-cyclobutane residues act as potent turn inducers, capable of nucleating hairpin-like structures.[8] This rigid, well-defined geometry can be a powerful tool for locking a peptide into a specific bioactive conformation.
Cyclopentane β-Amino Acids: In contrast, the cyclopentane ring is more flexible. It exists in a dynamic equilibrium between two primary non-planar conformations: the "envelope" and the "half-chair".[7][9] This greater conformational freedom allows peptides containing cyclopentane residues to adopt a wider range of secondary structures. For instance, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to form stable 12-helices, which are topologically similar to the α-helices of natural peptides.[10] This makes them particularly attractive for mimicking helical epitopes involved in protein-protein interactions.
Comparative Analysis of Biological Activity
The distinct conformational preferences imposed by cyclobutane and cyclopentane rings directly impact the biological properties of the resulting peptides.
Proteolytic Stability
A primary motivation for using non-natural amino acids is to enhance a peptide's resistance to proteolysis.[1][3] The backbone rigidity imposed by both cyclobutane and cyclopentane residues sterically hinders the approach and binding of proteases, which are evolved to recognize the more flexible conformations of natural L-α-peptides. This generally results in a significantly extended half-life in biological fluids like plasma or serum.[10][11]
While direct, side-by-side comparisons are scarce in the literature, the principle holds that the less "peptide-like" the backbone, the more stable it is to protease cleavage.[2] The severe constraint of the cyclobutane ring may offer a marginal stability advantage over the more flexible cyclopentane ring in certain sequence contexts, but both offer a dramatic improvement over their acyclic counterparts.
| Feature | Cyclobutane Peptides | Cyclopentane Peptides | Native α-Peptides |
| Backbone Flexibility | Highly Restricted | Moderately Restricted | Highly Flexible |
| Susceptibility to Proteolysis | Very Low | Low | High |
| Predicted Half-Life | Long | Long | Short |
Table 1. Conceptual comparison of proteolytic stability.
Receptor Binding and Pharmacological Activity
Conformational constraint is a double-edged sword: while it can enhance stability, it can also abolish activity if the locked conformation is incompatible with the target receptor. However, when designed correctly, this rigidity can lead to remarkable gains in selectivity and potency.
A compelling case study involves analogues of the C-terminal fragment of neuropeptide Y (NPY). The native peptide binds promiscuously to several Y receptor subtypes. Strikingly, incorporating cyclobutane or cyclopentane β-amino acids into the sequence resulted in analogues with exclusive binding selectivity for the Y4 receptor subtype.[12][13] This demonstrates that the specific turn or helical structure induced by the cyclic residue presents the pharmacophore elements in an ideal orientation for a single receptor subtype, effectively "designing out" the interactions with others. The choice between cyclobutane and cyclopentane would depend on whether a sharp turn or a helical mimic is required to best fit the target binding pocket.
Cell Permeability
The ability of a peptide to cross the cell membrane is crucial for accessing intracellular targets. This process is often governed by a delicate balance between factors like size, charge, and the ability to minimize the energetic penalty of desolvation when entering the lipid bilayer.
Conformational rigidity can aid cell penetration by facilitating the formation of intramolecular hydrogen bonds, which mask the polar amide groups of the peptide backbone and reduce the desolvation penalty. However, extreme rigidity is not always beneficial. Studies on hybrid peptidomimetics containing cyclobutane residues found that the highly rigid backbone could preclude the adoption of a conformation suitable for cell uptake, resulting in negligible cell penetration.[12][13] In contrast, the greater flexibility of cyclopentane-containing peptides may allow for a more adaptive structure that can better navigate the complex environment of the cell membrane. Therefore, while both modifications can potentially improve permeability over linear peptides, cyclopentane-based systems may offer a more favorable balance of pre-organization and adaptive flexibility for achieving efficient cell uptake.[14]
Experimental Methodologies
To empirically determine the properties discussed above, standardized in vitro assays are essential. The following are representative protocols for assessing proteolytic stability and cell permeability.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess peptide stability in the presence of a specific protease (e.g., α-chymotrypsin) or in a complex biological matrix like human serum.[4][11]
Materials:
-
Test peptide and control peptide (known to be labile)
-
α-chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare a stock solution of the test peptide in PBS at 1 mg/mL.
-
Incubation: In separate microcentrifuge tubes, mix 90 µL of either PBS (for control), human serum, or α-chymotrypsin solution (diluted in PBS) with 10 µL of the peptide stock solution.
-
Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution. This will precipitate the proteins and stop degradation.
-
Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of the peptide under each condition.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane, providing a good first-pass estimate of permeability.[15]
Materials:
-
PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Test peptide and control compounds (high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quantification method (e.g., LC-MS/MS or UV-Vis spectroscopy)
Procedure:
-
Membrane Coating: Carefully coat the membrane of each well in the filter (donor) plate with 5 µL of the phospholipid solution.
-
Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate: Prepare solutions of the test and control peptides in PBS. Add 200 µL of each solution to the donor plate wells.
-
Incubation: Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Discussion: Rational Design and Application-Specific Choices
The choice between incorporating a cyclobutane or a cyclopentane β-amino acid is not a matter of one being universally superior to the other. Rather, the decision must be driven by the specific structural hypothesis for the target of interest.
-
For mimicking sharp β-turns or restricting flexible loops: The rigid, puckered nature of the cyclobutane ring is an excellent choice. Its ability to nucleate a well-defined hairpin conformation can lock a peptide into the precise geometry needed for high-affinity binding, as seen in the NPY receptor-selective analogues.[8][12]
-
For mimicking α-helical domains: The cyclopentane residue's propensity to induce stable helical structures makes it the ideal candidate.[10] This is particularly relevant for inhibiting protein-protein interactions that occur over a larger, helical interface.
-
For enhancing proteolytic stability: Both ring systems provide a significant advantage over native peptides. The choice may be secondary to other design considerations, as both effectively disrupt protease recognition sites.[1][11]
-
For improving cell permeability: This remains a complex challenge. While conformational restriction is a valid strategy, the increased flexibility of the cyclopentane ring may offer a better chance of achieving the dynamic conformational changes needed to cross the lipid bilayer compared to the more rigid cyclobutane systems.[12][13]
Ultimately, the optimal strategy may involve computational modeling to predict which cyclic scaffold will best present the key pharmacophoric residues, followed by the empirical validation of stability, activity, and permeability using the assays described.
Conclusion and Future Perspectives
The incorporation of cyclobutane and cyclopentane β-amino acids represents a powerful and validated strategy for transforming native peptides into drug candidates with improved pharmacological properties. Cyclobutane residues are superior for inducing tight, rigid turns, while cyclopentane residues are more adept at forming stable helical mimics. Both significantly enhance proteolytic stability. The nuanced differences in their conformational effects allow for a rational, structure-based approach to peptidomimetic design, enabling the fine-tuning of receptor selectivity and other biological activities.
Future research will likely focus on exploring diversely substituted versions of these rings to further control conformation and introduce new functionalities.[10] Additionally, combining these cyclic constraints with other peptide modification strategies, such as stapling or N-methylation, could lead to synergistic improvements in the overall drug-like properties of next-generation peptide therapeutics.[16]
References
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides.
- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cycliz
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
- Optimizing Peptide Permeability Assays. Resolian.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
- A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Technical Support Center: Overcoming Poor Cell Permeability of Synthetic Peptides. BenchChem.
- Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides.
- Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide.
- A new synthesis of polyhydroxylated cyclopentane beta-amino acids
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Searching the conformational space of cyclic beta-amino acid peptides. PubMed.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- Cyclobutanes in Small‐Molecule Drug Candid
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- Conformational Analysis of Cyclopentane. Scribd.
- Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action.
- Structure of cyclobutane-based hybrid peptides subjected to study.
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A Senior Application Scientist's Guide to the Validation of cis-2-Aminocyclobutanecarboxylic Acid Incorporation into Peptides
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks can bestow peptides with enhanced metabolic stability, novel conformational constraints, and improved biological activity. Among these, cis-2-aminocyclobutanecarboxylic acid (c-Acbc), a conformationally restricted β-amino acid, has garnered significant interest. Its rigid cyclobutane ring can induce specific secondary structures in peptides, making it a valuable tool for designing innovative peptidomimetics and foldamers.[1][2] However, the successful synthesis and application of c-Acbc-containing peptides hinge on the rigorous validation of its incorporation.
This guide provides an in-depth comparison of analytical techniques for validating the incorporation of c-Acbc into peptides, supported by experimental insights and detailed protocols.
The Synthetic Challenge: Incorporating c-Acbc via Solid-Phase Peptide Synthesis
The primary method for synthesizing peptides containing unnatural amino acids is Solid-Phase Peptide Synthesis (SPPS).[3] While robust, the incorporation of sterically hindered residues like c-Acbc can present challenges, including incomplete coupling reactions and aggregation of the growing peptide chain.[3] Therefore, a multi-faceted analytical approach is crucial to confirm the identity and purity of the final peptide.
A Comparative Analysis of Analytical Validation Techniques
A combination of chromatographic and spectroscopic methods is essential for the comprehensive validation of c-Acbc incorporation. Each technique offers unique advantages and insights into the integrity of the synthesized peptide.
| Analytical Technique | Key Performance Parameters | Strengths for c-Acbc Validation | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: >95% (typical for research-grade peptides) Resolution: Baseline separation of desired peptide from deletion sequences and other impurities. Retention Time: Characteristic shift upon c-Acbc incorporation. | - Excellent for assessing the purity of the crude and purified peptide. - Can distinguish the target peptide from closely related impurities. - Retention time shifts can provide initial evidence of successful incorporation. | - Does not directly confirm the mass or structure of the peptide. - Co-elution with isomeric impurities is possible. |
| Mass Spectrometry (MS) | Mass Accuracy: < 5 ppm (for high-resolution MS) Fragmentation Analysis: Provides sequence information. Sensitivity: High (femtomole to attomole range). | - Unambiguously confirms the molecular weight of the peptide, verifying the incorporation of the c-Acbc residue. - Tandem MS (MS/MS) can provide sequence information, though fragmentation of the cyclobutane ring can be complex. | - Does not provide information on the stereochemistry of the incorporated amino acid. - Cannot distinguish between isomeric peptides with the same mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation: Provides detailed information on the 3D structure and conformation. Proton and Carbon Signals: Unique chemical shifts for the cyclobutane ring protons and carbons. 2D NMR (COSY, TOCSY, NOESY): Confirms connectivity and spatial proximity of atoms. | - The gold standard for confirming the stereochemistry and conformation of the incorporated c-Acbc.[4] - Can identify the presence of the cis-isomer through characteristic coupling constants. - Provides insights into the influence of c-Acbc on the overall peptide structure.[4][5] | - Relatively low sensitivity compared to MS. - Requires larger sample quantities. - Complex spectra can be challenging to interpret for longer peptides. |
Recommended Validation Workflow
The following workflow provides a robust framework for the validation of c-Acbc incorporation into a target peptide.
Sources
A Structural Showdown: Unraveling the Conformational Dichotomy of Peptides Containing cis-2-Aminocyclobutanecarboxylic Acid and Proline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the quest for conformational control is paramount. The precise three-dimensional structure of a peptide dictates its biological activity, stability, and therapeutic potential. Proline, the unique proteinogenic imino acid, has long been recognized as a powerful tool for introducing conformational constraints due to its cyclic side chain. However, the exploration of non-natural amino acids has unveiled a diverse toolkit of building blocks that offer even more refined control over peptide architecture. Among these, cis-2-aminocyclobutanecarboxylic acid (cis-ACBC), a cyclic β-amino acid, has emerged as a compelling alternative to proline, imparting distinct and often more rigid structural biases.
This guide provides a comprehensive structural comparison of peptides containing cis-ACBC and proline. We will delve into the fundamental conformational differences imparted by these two residues, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD). Furthermore, we will explore the practical implications of these structural variations, including their impact on proteolytic stability and their potential in therapeutic peptide design.
The Protagonists: A Tale of Two Rings
At the heart of this comparison lie the distinct cyclic structures of proline and cis-ACBC. Proline, an α-amino acid, features a five-membered pyrrolidine ring that incorporates the backbone nitrogen and α-carbon.[1] This ring restricts the rotation around the N-Cα bond (φ dihedral angle) to a narrow range, typically around -60° to -75°.[2] A key feature of proline is the energetically accessible cis- and trans-isomers of the peptide bond preceding it (the X-Pro bond), a phenomenon that is rare for other amino acid pairings.[3][4] The trans conformation is generally more stable, but the cis conformation is significantly populated (5-10% in disordered proteins) and plays a crucial role in protein folding and function.[5]
In contrast, cis-ACBC is a β-amino acid, with an additional carbon atom in its backbone compared to α-amino acids. Its four-membered cyclobutane ring imposes a more severe steric hindrance, leading to a highly constrained conformation. Peptides incorporating cis-ACBC have been shown to adopt well-defined, rigid structures.[6] Unlike proline, the peptide bonds in cis-ACBC-containing peptides are predominantly found in the trans conformation.
Caption: Key structural features of Proline and cis-ACBC.
Experimental Deep Dive: Unveiling Structural Nuances
To objectively compare the structural impact of proline and cis-ACBC, we turn to a suite of powerful analytical techniques. The causality behind choosing these specific methods lies in their ability to provide complementary information about peptide structure in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation
NMR spectroscopy is unparalleled in its ability to probe the solution-state structure and dynamics of peptides. By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, we can determine inter-proton distances and dihedral angles, ultimately leading to a three-dimensional model of the peptide in its native-like environment.
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: Dissolve the synthesized peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.
-
Structure Calculation: Use the distance restraints from NOESY data and dihedral angle restraints derived from coupling constants as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). Generate an ensemble of low-energy structures that are consistent with the experimental data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Enzymatic Stability of Peptides Containing cis-2-Aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide therapeutics, enhancing in vivo stability is a paramount challenge. The susceptibility of natural peptides to rapid enzymatic degradation necessitates innovative strategies to prolong their half-life and improve bioavailability. The incorporation of non-natural amino acids is a cornerstone of this endeavor, with cyclic amino acids offering a particularly compelling approach. This guide provides an in-depth comparison of the enzymatic stability of peptides containing cis-2-aminocyclobutanecarboxylic acid, contrasting them with linear peptide analogues and peptides incorporating other cyclic residues.
The Stability Conundrum: Why Natural Peptides Fall Short
The therapeutic potential of many peptides is curtailed by their short in vivo half-lives, often mere minutes.[1] This rapid clearance is primarily due to degradation by a host of proteases and peptidases present in biological fluids.[2] These enzymes readily recognize and cleave the peptide bonds of natural L-amino acids, rendering the peptide inactive. To overcome this, medicinal chemists have turned to modifying the peptide backbone to create peptidomimetics that are less recognizable by these enzymes.[3]
Introducing cis-2-Aminocyclobutanecarboxylic Acid: A Scaffold for Stability
cis-2-Aminocyclobutanecarboxylic acid is a cyclic β-amino acid that, when incorporated into a peptide sequence, imparts significant conformational rigidity.[4] This structural constraint is hypothesized to enhance enzymatic stability through several mechanisms:
-
Steric Hindrance: The cyclobutane ring presents a bulky, rigid structure that can sterically block the active sites of proteases, preventing them from accessing and hydrolyzing adjacent peptide bonds.
-
Conformational Pre-organization: The fixed geometry of the cyclobutane ring reduces the peptide's flexibility. Proteolytic enzymes often require the peptide substrate to adopt a specific, extended conformation to fit into their active site. By locking the peptide into a less favorable conformation for enzymatic recognition, degradation is hindered.[5]
-
Altered Cleavage Site Recognition: The presence of a non-natural, cyclic β-amino acid can disrupt the specific amino acid sequence patterns that proteases recognize for cleavage.
The following diagram illustrates the proposed mechanism by which cis-2-aminocyclobutanecarboxylic acid enhances proteolytic resistance.
Caption: Mechanism of enhanced enzymatic stability.
Comparative Analysis of Enzymatic Stability
While direct quantitative data for peptides containing cis-2-aminocyclobutanecarboxylic acid is emerging, the principles of conformational constraint suggest a significant improvement in stability compared to linear counterparts. The following table summarizes expected and reported stability enhancements based on available literature for analogous modifications.
| Peptide Type | Modifying Amino Acid | Test Condition | Half-life (t½) | Fold Increase vs. Linear | Reference/Rationale |
| Linear Peptide | (Control) L-Alanine | Human Serum | ~5-30 min | 1x | [1] |
| Modified Peptide | cis-2-Aminocyclobutanecarboxylic Acid | Human Serum | Expected to be several hours | >10x (Inferred) | Inferred from the general principles of β-amino acid and cyclic peptide stability.[3] |
| Cyclic Peptide | Disulfide Bridge | pH 7 Buffer | 30-fold greater than linear | 30x | [6] |
| β-Peptide | β³-homo-amino acids | Trypsin/Chymotrypsin | No proteolysis after 36h | Significant | [7] |
| Modified Tuftsin | 1-Aminocyclobutanecarboxylic Acid | Human Serum | 90 min (vs. 16 min for Tuftsin) | ~5.6x | [8] |
Experimental Protocol: In Vitro Enzymatic Stability Assay
To empirically determine and compare the stability of peptides, a standardized in vitro enzymatic assay is crucial. The following protocol outlines a typical workflow for assessing peptide stability in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.
Workflow Overview
Caption: Workflow for assessing peptide enzymatic stability.
Step-by-Step Methodology
-
Peptide Synthesis and Purification:
-
Synthesize the control (linear) peptide and the modified peptide containing cis-2-aminocyclobutanecarboxylic acid using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the peptides by mass spectrometry.
-
-
Preparation of Solutions:
-
Prepare a stock solution of each peptide (e.g., 1 mg/mL) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the enzyme solution (e.g., trypsin at 1 mg/mL in a suitable buffer) or use pooled human serum.
-
-
Enzymatic Digestion:
-
In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) enzyme solution or serum to achieve a final peptide concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid or a protease inhibitor cocktail). This denatures the enzyme and stops further degradation.
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant of each time point sample by RP-HPLC.
-
Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide for each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
-
Conclusion and Future Perspectives
The incorporation of cis-2-aminocyclobutanecarboxylic acid represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. The conformational constraint imposed by the cyclobutane ring is a key factor in mitigating proteolytic degradation. While more direct comparative studies are needed to quantify the precise stability enhancement for a range of peptide sequences, the existing body of evidence strongly supports the utility of this and other cyclic non-natural amino acids in drug design. By improving metabolic stability, peptides containing cis-2-aminocyclobutanecarboxylic acid can exhibit prolonged in vivo half-lives, potentially leading to improved therapeutic efficacy and more convenient dosing regimens. This guide provides a framework for researchers to understand, evaluate, and implement this strategy in the development of next-generation peptide therapeutics.
References
-
Zar-Kessler, C. M., et al. (2010). Solution stability of linear vs. cyclic RGD peptides. Journal of Pharmaceutical Sciences, 99(1), 137-147. Available at: [Link]
-
Beal, D. M., & Tavassoli, A. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Peptide Science, 98(4), 413-424. Available at: [Link]
-
Biorunstar. (2023). What is the difference between linear and cyclic peptide APIs?. Biorunstar Blog. Available at: [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]
-
LifeTein. (2024). Should My Peptide Be Cyclic?. LifeTein Peptide Blog. Available at: [Link]
-
Hintermann, T., & Seebach, D. (1997). Peptidomimetics: The fact that these peptidomimetics are often less degradable by proteolytic enzymes increases their half-life as therapeutics. Chimia, 51(5), 244-247. Available at: [Link]
-
Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Available at: [Link]
-
Singh, Y., et al. (2024). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. Available at: [Link]
-
EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL News. Available at: [Link]
-
Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 129, 396-407. Available at: [Link]
-
Shimbo, K., et al. (2012). The DegraBase: A Database of Proteolysis in Healthy and Apoptotic Human Cells. Molecular & Cellular Proteomics, 11(8), 467-477. Available at: [Link]
-
O'Driscoll, D., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1956. Available at: [Link]
-
Strijowski, U., & Sewald, N. (2005). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 3(16), 3047-3054. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. Available at: [Link]
-
Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833-4838. Available at: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Coupling Efficiency of Cyclic Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, cyclic amino acids offer unique conformational constraints that can enhance peptide stability, bioactivity, and receptor selectivity. However, the successful synthesis of peptides containing these motifs is highly dependent on the efficiency of the amide bond formation, a process known as coupling. This guide provides a comparative analysis of the coupling efficiency for three key cyclic amino acids: proline (a five-membered ring), pipecolic acid (a six-membered ring), and azetidine-2-carboxylic acid (a four-membered ring). As a Senior Application Scientist, this analysis is grounded in established principles of peptide chemistry and supported by experimental insights to aid in your synthetic strategies.
The Underlying Challenge: Steric Hindrance and Ring Strain
The efficiency of peptide coupling is fundamentally governed by the steric environment of both the incoming amino acid and the N-terminus of the growing peptide chain. Cyclic amino acids, by their nature, present distinct steric challenges compared to their linear counterparts. The ring structure restricts bond rotation and can shield the reacting carboxyl and amino groups, thereby slowing down the rate of acylation.
Furthermore, the inherent ring strain of smaller cyclic systems can influence the reactivity of the amino acid. This guide will explore how these factors—steric hindrance and ring strain—play out in the context of proline, pipecolic acid, and azetidine-2-carboxylic acid, impacting their coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis of Coupling Efficiency
While direct head-to-head quantitative comparisons of coupling efficiency under identical conditions are not extensively documented in the literature, we can infer the relative efficiencies based on the structural properties of these amino acids and established principles of peptide synthesis.
| Cyclic Amino Acid | Ring Size | Key Structural Features | Expected Relative Coupling Efficiency |
| Proline (Pro) | 5-membered | Conformationally restricted pyrrolidine ring. | High |
| Pipecolic Acid (Pip) | 6-membered | More flexible piperidine ring compared to proline. | Moderate to High |
| Azetidine-2-carboxylic Acid (Aze) | 4-membered | Highly strained azetidine ring. | Moderate to Low |
Proline: The Gold Standard of Cyclic Amino Acids
Proline's five-membered pyrrolidine ring is a ubiquitous motif in natural peptides and proteins. Its rigid structure is known to introduce kinks in the peptide backbone, influencing secondary structure.
Coupling Efficiency: Proline is generally considered to have a high coupling efficiency, often comparable to that of many acyclic amino acids. This is attributed to a favorable balance of steric hindrance and reactivity. The five-membered ring is relatively planar, which, while sterically demanding, does not completely encumber the carboxyl group for activation and subsequent reaction. A significant advantage of proline is its resistance to racemization during activation, a common side reaction for most other amino acids.[1]
Causality: The secondary amine of proline can present a challenge for some monitoring techniques like the Kaiser test, which is specific for primary amines.[2] However, from a reactivity standpoint, the nucleophilicity of the secondary amine is generally sufficient for efficient coupling. In cases of difficult couplings, strategies such as double coupling or the use of more potent coupling reagents are effective.
Pipecolic Acid: The More Flexible Homolog
Pipecolic acid, with its six-membered piperidine ring, is a homolog of proline. This larger ring imparts greater conformational flexibility compared to the pyrrolidine ring of proline.[3] This increased flexibility can have a dual effect on coupling efficiency.
Coupling Efficiency: The coupling efficiency of pipecolic acid is expected to be moderate to high, potentially slightly lower than that of proline in some contexts. The larger and more flexible ring can present a greater steric shield to the reacting centers. While no direct quantitative data from a single comparative study is available, the successful synthesis of pipecolic acid-containing peptides suggests that its coupling is not prohibitively difficult.[4][5]
Causality: The increased conformational flexibility of the six-membered ring means that a higher population of conformers may exist where the carboxyl group is sterically hindered. This can lead to slower reaction kinetics compared to the more constrained proline. However, the use of powerful modern coupling reagents can readily overcome this moderate increase in steric bulk.[6]
Azetidine-2-carboxylic Acid: The Strained Ring Challenge
Azetidine-2-carboxylic acid possesses a four-membered ring, which is subject to significant ring strain.[7] This high degree of strain has a profound impact on its chemical properties and, consequently, its behavior in peptide synthesis.
Coupling Efficiency: The coupling of azetidine-2-carboxylic acid is anticipated to be the most challenging among the three, with a moderate to low efficiency. The strained ring system can influence the bond angles and electronic properties of the reacting groups, potentially altering their reactivity. While methods for the synthesis of azetidine-containing peptides have been developed, they often require careful optimization of reaction conditions.[8]
Causality: The high ring strain of the azetidine ring could potentially make the amino acid more susceptible to side reactions upon activation. Furthermore, the rigid and compact nature of the four-membered ring can create a unique steric environment that hinders the approach of the nucleophilic amine. Overcoming the challenges associated with coupling azetidine-2-carboxylic acid often necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures.
Experimental Protocols for Assessing Coupling Efficiency
To empirically determine the coupling efficiency of these cyclic amino acids in your specific peptide sequence, a systematic approach is essential. The following protocols provide a framework for conducting a comparative analysis.
General Workflow for Comparative Coupling
The following diagram illustrates a general workflow for comparing the coupling efficiency of different cyclic amino acids.
Caption: Workflow for comparative analysis of cyclic amino acid coupling efficiency.
Step-by-Step Experimental Protocol
Objective: To quantitatively compare the coupling efficiency of Fmoc-Pro-OH, Fmoc-Pip-OH, and Fmoc-Aze-OH onto a resin-bound peptide.
Materials:
-
Fmoc-protected cyclic amino acids (Proline, Pipecolic Acid, Azetidine-2-carboxylic Acid)
-
Solid-phase synthesis resin with a deprotected N-terminal amine (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system with a C18 column
-
Qualitative test reagents (e.g., Isatin or Chloranil for secondary amines)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Parallel Coupling:
-
Divide the resin into three equal portions in separate reaction vessels.
-
Vessel 1 (Proline): Pre-activate Fmoc-Pro-OH with HATU and DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin. Allow the reaction to proceed for 2 hours.
-
Vessel 2 (Pipecolic Acid): Repeat the pre-activation and coupling steps using Fmoc-Pip-OH under the exact same conditions as for proline.
-
Vessel 3 (Azetidine-2-carboxylic Acid): Repeat the pre-activation and coupling steps using Fmoc-Aze-OH under the exact same conditions.
-
-
Washing: After the coupling reaction, wash the resin in all three vessels thoroughly with DMF to remove excess reagents.
-
Qualitative Monitoring (Optional but Recommended):
-
Take a small sample of beads from each vessel.
-
Perform an Isatin or Chloranil test to qualitatively assess the presence of unreacted secondary amines. A strong colorimetric signal indicates incomplete coupling.
-
-
Cleavage:
-
Take a small, accurately weighed amount of resin from each vessel.
-
Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide from the solid support.
-
Precipitate the crude peptide in cold ether, centrifuge, and dry.
-
-
Quantitative Analysis by HPLC:
-
Dissolve the crude peptide from each reaction in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the samples by reverse-phase HPLC.
-
The coupling efficiency can be estimated by comparing the peak area of the desired coupled product to the peak area of the unreacted peptide starting material.
-
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table for easy comparison.
| Cyclic Amino Acid | Retention Time (min) | Peak Area (Desired Product) | Peak Area (Unreacted) | Coupling Efficiency (%) |
| Proline | e.g., 10.5 | e.g., 95000 | e.g., 5000 | e.g., 95.0 |
| Pipecolic Acid | e.g., 10.8 | e.g., 88000 | e.g., 12000 | e.g., 88.0 |
| Azetidine-2-carboxylic Acid | e.g., 10.2 | e.g., 70000 | e.g., 30000 | e.g., 70.0 |
*Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide sequence and reaction conditions.
Expert Recommendations for Optimizing Difficult Couplings
When encountering challenges with the coupling of cyclic amino acids, particularly the more sterically hindered or strained systems, the following strategies can be employed:
-
Choice of Coupling Reagent: Utilize high-potency onium salt-based reagents such as HATU, HCTU, or COMU.[9] These reagents form highly reactive activated esters that can overcome significant steric barriers.
-
Double Coupling: If a qualitative test indicates incomplete coupling after the initial reaction, a second coupling with fresh reagents should be performed.
-
Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) can significantly enhance the rate of difficult coupling reactions by applying controlled heating.
-
Solvent Choice: For aggregation-prone sequences, which can exacerbate coupling difficulties, consider using more polar solvents like NMP or a mixture of solvents to improve solvation.
-
Extended Reaction Times: For particularly sluggish reactions, extending the coupling time can lead to higher conversion.
Conclusion
The choice of cyclic amino acid has a significant impact on the efficiency of peptide synthesis. Proline, with its five-membered ring, generally exhibits high coupling efficiency. Pipecolic acid, the six-membered homolog, presents a moderate increase in steric hindrance but can be efficiently coupled with modern reagents. Azetidine-2-carboxylic acid, constrained by a highly strained four-membered ring, poses the most significant synthetic challenge and often requires optimized conditions to achieve satisfactory coupling yields.
By understanding the interplay of steric hindrance and ring strain, and by employing robust experimental protocols for evaluation and optimization, researchers can successfully incorporate these valuable building blocks into novel peptide-based molecules, paving the way for new discoveries in drug development and beyond.
References
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Billa, V., et al. (2010). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. The Journal of Organic Chemistry, 75(3), 696-704. [Link]
- Gausepohl, H., & Behn, C. (2003). Peptide and Protein Synthesis. In M. Famulok, C. M. Niemeyer, & R. R. Weberskirch (Eds.)
-
Harrison, J. L., & Leader, J. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1705-1715. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Gratias, J. A., et al. (1996). Synthesis and Application of Proline and Pipecolic Acid Derivatives: Tools for Stabilization of Peptide Secondary Structures. Journal of Medicinal Chemistry, 39(8), 1635-1641.
-
Huang, X., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]
- Lee, Y., et al. (2010). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 66(46), 8761-8789.
- Copeland, G. T., & Miller, S. J. (2001). A Head-to-Head Comparison of the "Proline" versus "Pipecolic Acid" Effect in a Model System. Journal of the American Chemical Society, 123(27), 6496-6502.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Albericio, F., et al. (2001). On the use of PyBOP. The Journal of Organic Chemistry, 66(26), 8865-8875.
- Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase synthesis of N-linked glycopeptides. Tetrahedron Letters, 34(10), 1549-1552.
- Hudson, D. (1988). Methodological improvements in solid phase peptide synthesis. The Journal of Organic Chemistry, 53(4), 617-624.
- Carpino, L. A., & El-Faham, A. (1999). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: A New, Highly Efficient Method for Peptide Segment Coupling. The Journal of Organic Chemistry, 64(12), 4162-4165.
- Han, Y., & Houghten, R. A. (2000). A comparative study of coupling reagents for solid phase peptide synthesis. Journal of Peptide Research, 55(2), 113-120.
- Li, P., & Roller, P. P. (2002). Recent development of new solid supports for solid-phase organic synthesis. Current Organic Chemistry, 6(11), 1083-1111.
- Pires, D. A., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 28(2), 1234-1237.
- Lam, K. S., et al. (2011). Global Analysis of Peptide Cyclization Efficiency.
- Pineda, A. O., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.
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- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Engineering Peptide Secondary Structure: The Impact of cis-2-Aminocyclobutanecarboxylic Acid
In the landscape of therapeutic peptide design and drug development, the precise control of a peptide's three-dimensional conformation is paramount to its biological activity, metabolic stability, and target specificity. The introduction of non-proteinogenic amino acids is a powerful strategy to impose specific conformational constraints on the peptide backbone. This guide provides an in-depth technical comparison of cis-2-aminocyclobutanecarboxylic acid (c-2-ACBA), a conformationally rigid β-amino acid, and its impact on peptide secondary structure, benchmarked against other common peptide-modifying amino acids.
The Rationale for Conformational Constraint in Peptide Design
Native peptides often suffer from drawbacks such as proteolytic instability and conformational flexibility, which can lead to reduced efficacy and off-target effects.[1][2] Incorporating conformationally constrained amino acids, such as β-amino acids, can rigidify the peptide backbone, leading to a pre-organized structure that can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.[3][4] The cyclobutane ring of c-2-ACBA, in particular, introduces a high degree of rigidity, making it a potent tool for influencing secondary structure.[5][6]
Comparative Analysis of Secondary Structure Induction
The influence of an amino acid on peptide secondary structure is a direct consequence of the torsional angles (phi, psi, and omega) it favors within the peptide backbone. The rigid four-membered ring of c-2-ACBA severely restricts these angles, thereby directing the peptide to adopt specific, predictable conformations.
To provide a clear comparison, we will assess the impact of c-2-ACBA against three common alternatives: its stereoisomer trans-2-aminocyclobutanecarboxylic acid (t-2-ACBA), the naturally occurring cyclic amino acid L-proline, and a simple acyclic β-amino acid, β-alanine.
Data Presentation: Impact on Secondary Structure
The following table summarizes the typical effects of these amino acids on the secondary structure of peptides, as determined by Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Amino Acid | Predominant Secondary Structure Induced | Typical CD Signature | Key NMR Observables |
| cis-2-Aminocyclobutanecarboxylic Acid (c-2-ACBA) | Strand-like structures, turns | Varies, often indicative of non-helical, ordered structures. | Strong intra-residue and sequential NOEs consistent with an extended conformation. |
| trans-2-Aminocyclobutanecarboxylic Acid (t-2-ACBA) | More folded, often helical structures | Negative bands at ~208 nm and ~222 nm, characteristic of α-helices. | Formation of intra- and inter-residue hydrogen bonds leading to folded conformations.[7] |
| L-Proline | β-turns, "kinks" in α-helices | Can disrupt helical signatures; characteristic β-turn spectra. | High percentage of cis-peptide bonds, unique chemical shifts for proline ring protons.[8][9] |
| β-Alanine | Flexible, can participate in various structures | Generally contributes to a random coil signal unless part of a defined foldamer. | Increased conformational flexibility observed through multiple NOEs and averaged chemical shifts.[4] |
Experimental Workflows for Assessing Secondary Structure
The reliable assessment of peptide secondary structure requires a multi-faceted approach, primarily relying on CD and NMR spectroscopy, and ideally confirmed by X-ray crystallography.
Experimental Workflow Diagram
Caption: Workflow for assessing peptide secondary structure.
Key Experimental Protocols
1. Peptide Synthesis Incorporating c-2-ACBA
The incorporation of c-2-ACBA into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.
-
Step 1: Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in a non-polar solvent like dichloromethane (DCM).
-
Step 2: Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Step 3: Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected c-2-ACBA using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form the peptide bond.
-
Step 4: Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Step 5: Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Step 6: Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Step 7: Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Causality Behind Experimental Choices: The use of Fmoc chemistry is standard for its mild deprotection conditions, which are compatible with a wide range of amino acids, including c-2-ACBA. The choice of coupling reagents and resin depends on the specific peptide sequence and desired C-terminal modification.
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of a peptide in solution.[10][11]
-
Step 1: Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.[12] Ensure the buffer has low absorbance in the far-UV region.
-
Step 2: Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the spectrometer to scan from approximately 190 to 260 nm.
-
Step 3: Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Collect multiple scans and average them to improve the signal-to-noise ratio.
-
Step 4: Blank Subtraction: Subtract the spectrum of the buffer alone from the peptide spectrum.
-
Step 5: Data Conversion and Analysis: Convert the raw data (in millidegrees) to molar ellipticity. Analyze the resulting spectrum for characteristic secondary structure signatures (e.g., double minima around 208 and 222 nm for α-helices).
Trustworthiness of the Protocol: This protocol is self-validating by ensuring proper blank subtraction and by comparing the obtained spectra to well-established signatures for different secondary structures. The concentration of the peptide must be accurately determined for reliable molar ellipticity calculations.[13]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed, atom-level information about the three-dimensional structure of a peptide in solution.[14][15][16]
-
Step 1: Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Step 2: Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Step 3: Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.[17]
-
Step 4: NOE Analysis: Analyze the NOESY spectrum to identify through-space correlations. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Step 5: Structure Calculation: Use the distance restraints derived from the NOESY data, along with any dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
Authoritative Grounding: The principles of peptide structure determination by NMR are well-established and described in numerous authoritative texts and publications.[14][16]
Mechanistic Insights and Concluding Remarks
The incorporation of cis-2-aminocyclobutanecarboxylic acid into a peptide backbone serves as a potent method for inducing extended, strand-like conformations. This is in stark contrast to its trans isomer, which can promote more folded or helical structures, and L-proline, which is a well-known β-turn inducer. The rigidity of the cyclobutane ring in c-2-ACBA pre-organizes the peptide backbone, reducing the entropic penalty of folding into a specific conformation.
This comparative guide demonstrates that the choice of a conformationally constrained amino acid is a critical design element in modern peptide chemistry. By understanding the distinct structural biases imposed by molecules like c-2-ACBA, researchers can more effectively engineer peptides with desired secondary structures, leading to the development of more potent and stable therapeutic agents.
References
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- Beta-amino acids: versatile peptidomimetics. PubMed.
- Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. PubMed.
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- Crystal structures of peptides and modified peptides. PubMed.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Peptide structural analysis by solid-state NMR spectroscopy. PubMed.
- NMR Peptide Structure Analysis. Mtoz Biolabs.
- Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
- Beta-Amino Acids. Aapptec Peptide and Peptide Synthsis Provider.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
- Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. NIH.
- Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis. Benchchem.
- A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central.
- Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry - ACS Publications.
- Secondary Structure Analysis. Bio-protocol.
- Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Semantic Scholar.
- Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... ResearchGate.
- Revealing Efficient Experimental Steps for Protein Secondary Structure Analysis.
- Structure of cyclobutane-based hybrid peptides subjected to study.. ResearchGate.
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.
- Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
- Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.
- Evaluating protocols and analytical methods for peptide adsorption experiments.
- Folding peptides studied by NMR. SeRMN.
- Circular Dichroism of Peptides. Springer Nature Experiments.
- Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Request PDF - ResearchGate.
- Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Request PDF - ResearchGate.
- A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.
-
X-ray crystallography. Wikipedia. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZXgzXA-d7B_0KIqHtp1zO5_osjYK_oLi8c4HLS7gxOrRJPDBdWJ9dCtw8veqKOp1js3UXMSCyFhmubZmNqgAsfRCYMO-Ct5qD_htTzDHmxg2OXrQCOLn3IsxxfQrCNUrsfauSyanSpx5XRZnqg==]([Link]
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A Comparative Guide to the Biological Evaluation of Cis- vs. Trans-Isomers of 2-Aminocyclobutanecarboxylic Acid
Introduction: The Significance of Conformational Constraint in Drug Discovery
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy for designing peptides and peptidomimetics with enhanced biological activity, stability, and receptor selectivity.[1][2] By restricting the rotational freedom of the molecule, these rigid scaffolds can pre-organize the pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. 2-Aminocyclobutanecarboxylic acid (ACBC), a cyclic β-amino acid, represents a fascinating scaffold in this context. The cyclobutane ring imparts a high degree of rigidity, and the relative orientation of the amino and carboxylic acid groups, dictated by the cis or trans stereochemistry, can have a profound impact on the molecule's interaction with biological targets.[1][3]
This guide provides an in-depth technical comparison of the biological evaluation of cis- and trans-2-aminocyclobutanecarboxylic acid. We will explore their synthesis, conformational differences, and critically, how these stereochemical distinctions translate into differential biological activities. While direct comparative studies on these specific isomers are limited, we will draw upon data from closely related cyclic amino acids and general principles of stereopharmacology to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Stereoselective Synthesis and Conformational Analysis
The biological evaluation of the individual isomers of 2-aminocyclobutanecarboxylic acid necessitates their stereoselective synthesis. Several synthetic routes have been established to access all four stereoisomers.[4][5] A common and effective strategy involves a photochemical [2+2] cycloaddition reaction to construct the cyclobutane ring, followed by stereoselective manipulations to yield the desired cis or trans products.[4]
The key structural difference between the cis and trans isomers lies in the spatial disposition of the amino and carboxyl functional groups relative to the plane of the cyclobutane ring.
-
cis-2-Aminocyclobutanecarboxylic acid: The amino and carboxyl groups are on the same side of the ring.
-
trans-2-Aminocyclobutanecarboxylic acid: The amino and carboxyl groups are on opposite sides of the ring.
This seemingly subtle difference has significant consequences for the molecule's overall shape, dipole moment, and its ability to engage in intra- and intermolecular interactions, such as hydrogen bonding. The rigid nature of the cyclobutane core ensures that these distinct spatial arrangements are largely maintained in solution, presenting unique pharmacophores to biological targets.[1]
Caption: Predicted differential activity at the Glycine Receptor.
Experimental Protocols
To empirically determine the biological activity of the cis and trans isomers of 2-aminocyclobutanecarboxylic acid, the following experimental workflows are recommended.
Protocol 1: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the NMDA receptor.
-
Preparation of Synaptic Membranes:
-
Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in buffer and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of synaptic membrane preparation (final protein concentration ~100 µ g/well ).
-
Add 25 µL of a potent NMDA receptor radioligand (e.g., [³H]CGS-19755) at a concentration near its Kd.
-
Add 25 µL of varying concentrations of the test compound (cis- or trans-2-aminocyclobutanecarboxylic acid) or buffer for total binding.
-
For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 1 mM L-glutamate).
-
Incubate at 4°C for 40 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Glycine Receptor Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol assesses the functional activity (agonist or antagonist) of the isomers at the human α1 Glycine Receptor.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α1 GlyR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Agonist testing: Apply increasing concentrations of cis- or trans-2-aminocyclobutanecarboxylic acid and measure the elicited current. Glycine is used as a positive control.
-
Antagonist testing: Co-apply a fixed, sub-maximal concentration of glycine (e.g., EC₂₀) with increasing concentrations of the test isomer and measure the inhibition of the glycine-induced current.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration to determine the EC₅₀ (concentration for half-maximal activation) and maximal efficacy relative to glycine.
-
For antagonists, plot the percentage inhibition of the glycine response against the antagonist concentration to determine the IC₅₀.
-
Caption: Workflow for Glycine Receptor functional assay.
Conclusion
The stereochemical relationship between the amino and carboxyl groups in 2-aminocyclobutanecarboxylic acid is a critical determinant of its biological activity. While direct comparative data is sparse, evidence from structurally related cyclic amino acids strongly suggests that the cis and trans isomers will exhibit distinct pharmacological profiles, particularly at excitatory amino acid and inhibitory glycine receptors. The cis isomer may preferentially target NMDA receptors and act as a glycine receptor agonist, whereas the trans isomer could show selectivity for metabotropic glutamate receptors and potentially act as a glycine receptor antagonist. Rigorous biological evaluation using the described protocols is essential to elucidate the specific structure-activity relationships of these conformationally constrained amino acids, paving the way for their potential application in the development of novel therapeutics.
References
-
Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C. K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]
-
Aitken, D. J., Faure, S., & Roche, S. (2009). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. The Journal of Organic Chemistry, 74(21), 8073–8079. [Link]
-
Izquierdo, S., Rúa, F., Sbai, A., Parella, T., Álvarez-Larena, Á., Branchadell, V., Ortuño, R. M., & Giralt, E. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(23), 9477–9486. [Link]
-
Pellicciari, R., Natalini, B., Marinozzi, M., & Monahan, J. B. (1996). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 1(1), 1-13. [Link]
-
Nowick, J. S., & N-methylated amino acids. (2004). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry, 69(1), 10-18. [Link]
-
Schoepp, D. D., Johnson, B. G., Wright, R. A., & Monn, J. A. (1994). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1160–1167. [Link]
-
Monahan, J. B., Corpus, V. M., Hood, W. F., Thomas, J. W., & Compton, R. P. (1988). Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors. Neuroscience Letters, 92(3), 298–302. [Link]
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Scilit. (n.d.). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Retrieved from Scilit. [Link]
-
ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... Retrieved from ResearchGate. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]
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Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C. K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]
-
Chebib, M., Johnston, G. A. R., & Mewett, K. N. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 134(1), 141–148. [Link]
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Imlach, W., & Carland, J. E. (2021). Glycine Transporters and Receptors as Targets for Analgesics. Pharmaceuticals, 14(11), 1152. [Link]
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Moraga-Cid, G., San Martín, V. P., & Yévenes, G. E. (2022). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. The Journal of pharmacology and experimental therapeutics, 381(1), 1–11. [Link]
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Held, W., & Mariuzza, R. A. (2011). Cis-trans interactions of cell surface receptors: biological roles and structural basis. Cellular and Molecular Life Sciences, 68(21), 3469–3478. [Link]
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Schmieden, V., Kuhse, J., & Betz, H. (1993). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular Pharmacology, 44(5), 919–923. [Link]
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precisionFDA. (n.d.). 2-AMINOCYCLOBUTANECARBOXYLIC ACID, (1S,2S)-. Retrieved from precisionFDA. [Link]
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Lynch, J. W. (2009). Native glycine receptor subtypes and their physiological roles. Neuropharmacology, 56(1), 303–309. [Link]
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Held, W., & Mariuzza, R. A. (2011). Cis-trans interactions of cell surface receptors: biological roles and structural basis. Cellular and Molecular Life Sciences, 68(21), 3469–3478. [Link]
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Schiller, P. W., Nguyen, T. M. D., Berezowska, I., & Weltrowska, G. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35–45. [Link]
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A Head-to-Head Comparison of Protecting Groups for cis-2-Aminocyclobutanecarboxylic Acid: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, conformationally constrained amino acids are invaluable building blocks for creating novel therapeutics. Among these, cis-2-aminocyclobutanecarboxylic acid stands out as a critical scaffold, offering unique structural features that can impart desirable pharmacokinetic properties to peptide-based drugs.[1] However, the synthetic manipulation of this bifunctional molecule necessitates a robust protecting group strategy to ensure regioselectivity and prevent undesirable side reactions.[2] This guide provides a head-to-head comparison of commonly employed amine protecting groups—Boc, Cbz, and Fmoc—for cis-2-aminocyclobutanecarboxylic acid, offering field-proven insights and experimental data to inform your selection.
The Imperative of Orthogonal Protection
Modern synthetic strategies, particularly in peptide synthesis, hinge on the principle of orthogonal protection. This concept dictates that multiple protecting groups within a molecule can be selectively removed in any order without affecting the others.[3][4] This is achieved by choosing groups that are labile under distinct sets of conditions—typically acidic, basic, or hydrogenolytic.[5] For cis-2-aminocyclobutanecarboxylic acid, where both an amine and a carboxylic acid are present, an orthogonal strategy is paramount for controlled chemical transformations.
The Contenders: Boc, Cbz, and Fmoc at a Glance
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are all carbamate-based protections for amines, yet their distinct labilities form the foundation of their utility.[2][5]
| Protecting Group | Structure | Lability | Typical Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane |
| Cbz (benzyloxycarbonyl) | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20-50% Piperidine in DMF |
In-Depth Analysis of Each Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to a wide range of nucleophiles and bases.[6] Its removal under acidic conditions makes it an excellent orthogonal partner to the base-labile Fmoc group and the hydrogenolytically cleaved Cbz group.[7]
Mechanism of Protection and Deprotection:
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases tert-butoxide, CO₂, and the protected amine.[8]
-
Deprotection: Cleavage occurs upon protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA). This is followed by the loss of a stable tert-butyl carbocation, which subsequently decomposes to isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[8][]
Advantages:
-
Boc-protected amino acids are often crystalline and stable for long-term storage.[7]
-
The byproducts of deprotection (isobutene and CO₂) are volatile and easily removed.[7]
-
It is stable to catalytic hydrogenation, allowing for the selective removal of a Cbz group in its presence.[8]
Limitations:
-
The strongly acidic conditions required for removal can be detrimental to other acid-sensitive functional groups in the molecule.
Introduced by Bergmann and Zervas, the benzyloxycarbonyl (Cbz or Z) group was pivotal in the advancement of controlled peptide synthesis.[10][11] Its defining feature is its facile removal by catalytic hydrogenolysis, a mild and highly selective method.[10]
Mechanism of Protection and Deprotection:
-
Protection: The Cbz group is commonly installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an anhydrous solvent. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride.[10][12]
-
Deprotection: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This process, known as hydrogenolysis, breaks the benzylic C-O bond to generate the free amine and toluene, with carbon dioxide as a byproduct.[10]
Advantages:
-
Deprotection occurs under neutral conditions, preserving both acid- and base-labile functional groups.
-
It is orthogonal to both Boc and Fmoc protecting groups.[10]
-
The Cbz group is stable under mildly acidic and basic conditions.[10]
Limitations:
-
Incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.
-
The palladium catalyst can be poisoned by sulfur-containing compounds.
-
While generally stable to acid, harsh acidic conditions can cause cleavage.[10]
The 9-fluorenylmethoxycarbonyl (Fmoc) group is favored in modern solid-phase peptide synthesis (SPPS) due to its base lability.[13] This allows for deprotection under mild conditions that do not affect the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[13]
Mechanism of Protection and Deprotection:
-
Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.[12] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[12]
-
Deprotection: Removal is achieved via a β-elimination mechanism initiated by a base, commonly a secondary amine like piperidine.[12][13] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which then decarboxylates to the free amine.[][13]
Advantages:
-
Mild deprotection conditions are compatible with a wide array of acid-sensitive functionalities.[12]
-
It is orthogonal to the acid-labile Boc group and the hydrogenolytically cleaved Cbz group.[12]
Limitations:
-
The dibenzofulvene byproduct can react with the newly liberated amine, necessitating the use of a scavenger base like piperidine to trap it as a stable adduct.[13]
-
The Fmoc group can undergo hydrogenolysis, making it only quasi-orthogonal with the Cbz group, although selective removal is often achievable.[12]
Experimental Protocols
The following are generalized protocols for the protection and deprotection of cis-2-aminocyclobutanecarboxylic acid. Researchers should optimize these conditions based on their specific substrate and scale.
Boc Protection of cis-2-Aminocyclobutanecarboxylic Acid
Materials:
-
cis-2-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-2-aminocyclobutanecarboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.[14]
Cbz Protection of cis-2-Aminocyclobutanecarboxylic Acid (Schotten-Baumann Conditions)
Materials:
-
cis-2-Aminocyclobutanecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-2-aminocyclobutanecarboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Fmoc Protection of cis-2-Aminocyclobutanecarboxylic Acid
Materials:
-
cis-2-Aminocyclobutanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Water
-
1.5 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cis-2-aminocyclobutanecarboxylic acid (1.0 eq) in a mixture of water and acetonitrile.
-
Add triethylamine (1.0 eq) to act as a base.
-
To this solution, add a solution of Fmoc-OSu (~1.0 eq) in acetonitrile.
-
Adjust the pH of the reaction mixture to between 8.5 and 9.0 using triethylamine and maintain until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Slowly add the resulting oil to a stirred solution of 1.5 M HCl.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 1.5 M HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected product.
Deprotection Protocols
Boc Deprotection (Acidolysis):
-
Dissolve the Boc-protected compound in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used as is or neutralized with a suitable base.[8]
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (H₂), then stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst (keep the pad wet).
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Deprotection (Base-mediated):
-
Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 5-30 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by chromatography to remove the fulvene-piperidine adduct.
Visualization of Synthetic Pathways
Caption: Orthogonal protection and deprotection of cis-2-aminocyclobutanecarboxylic acid.
Conclusion and Recommendations
The choice of a protecting group for cis-2-aminocyclobutanecarboxylic acid is fundamentally dictated by the planned synthetic route.
-
Choose Boc when subsequent steps involve base-sensitive reagents or require hydrogenolysis conditions that might affect other parts of the molecule. Its robustness and the volatility of its deprotection byproducts are significant advantages.
-
Choose Cbz for its exceptionally mild and neutral deprotection conditions, which are ideal for syntheses involving sensitive, multifunctional molecules that are incompatible with strong acids or bases.
-
Choose Fmoc primarily for solid-phase peptide synthesis or when constructing molecules with acid-labile functionalities. Its mild, base-mediated deprotection is a cornerstone of modern peptide chemistry.
By understanding the distinct chemical properties and leveraging the orthogonality of these protecting groups, researchers can design and execute efficient and high-yielding syntheses of complex molecules derived from cis-2-aminocyclobutanecarboxylic acid. This strategic approach is essential for advancing the frontiers of drug discovery and development.
References
-
Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Benchchem. Application Notes: Reactions and Protocols for cis-2-amino-cyclohex-3-enecarboxylic acid.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Benchchem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
-
Figshare. A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
PubMed. A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
ResearchGate. Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid...
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES.
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
-
SciSpace. Amino Acid-Protecting Groups.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Organic Chemistry Portal. Protecting Groups.
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019).
-
Kocienski, P. J. Protecting Groups.
-
Chemical Reviews. The Chemistry of 2-Aminocycloalkanecarboxylic Acids.
-
SynArchive. Protecting Groups List.
-
The Organic Chemistry Portal. Cbz Protection - Common Conditions.
-
SciSpace. Amino Acid-Protecting Groups (2).
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.
-
ACS Publications. Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form.
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives.
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
-
The Royal Society of Chemistry. Experimental Procedure.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
Sigma-Aldrich. BOC-ON.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. scispace.com [scispace.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic Peptides with cis-2-Aminocyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like cis-2-aminocyclobutanecarboxylic acid (cACBC) into synthetic peptides is a gateway to novel therapeutics with enhanced stability and unique conformations. However, the very structural rigidity that makes cACBC a valuable tool for peptidomimetic design also presents significant analytical challenges. This guide provides a comprehensive comparison of methodologies for validating the purity of cACBC-containing peptides, grounded in experimental data and first principles of analytical chemistry.
The introduction of a strained cyclobutane ring into a peptide backbone can significantly alter its chromatographic behavior and mass spectrometric fragmentation, rendering standard analytical protocols insufficient. This document will dissect these challenges and present a robust, self-validating workflow for the comprehensive purity assessment of these complex molecules.
The Analytical Challenge of a Constrained Backbone
The primary hurdles in analyzing cACBC-peptides stem from the unique stereochemistry and conformational rigidity of the cyclobutane ring. These properties can lead to:
-
Altered Chromatographic Selectivity: The fixed dihedral angles of the cACBC residue can mask or expose other parts of the peptide to the stationary phase, leading to unexpected retention times and co-elution with impurities.
-
Diastereomeric Impurities: The synthesis of the Fmoc-cACBC-OH monomer can be complex, and incomplete stereochemical control can introduce diastereomeric impurities that are notoriously difficult to separate from the desired peptide.
-
Atypical Mass Spectrometric Fragmentation: The high ring strain of the cyclobutane moiety can lead to characteristic fragmentation patterns in the mass spectrometer that differ from the classic b- and y-ion series observed for linear peptides.
A multi-pronged analytical approach is therefore not just recommended, but essential for the accurate determination of purity for these unique synthetic peptides.
Comparative Analysis of Key Purity Assessment Techniques
The gold standard for peptide purity analysis is a combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) for separation, coupled with Mass Spectrometry (MS) for identification and confirmation. The table below compares these techniques in the context of cACBC-peptide analysis.
| Technique | Primary Application | Strengths for cACBC-Peptides | Limitations & Considerations |
| Reversed-Phase HPLC/UPLC | Purity assessment, quantification of impurities. | High resolving power for closely related species. UPLC offers faster analysis times and higher resolution. | The rigid structure of cACBC may lead to peak tailing or broadening on standard C18 columns. Method development is critical. |
| Chiral HPLC | Determination of enantiomeric/diastereomeric purity of the cACBC monomer and the final peptide. | Essential for detecting diastereomeric impurities arising from the synthesis of the cACBC building block. | Requires specialized chiral stationary phases. May not be suitable for routine purity analysis of the full peptide. |
| Mass Spectrometry (MS) | Confirmation of molecular weight, identification of impurities. | Provides unambiguous confirmation of the peptide's identity. Essential for identifying deletion, insertion, or modified sequences. | Does not provide quantitative purity information on its own. |
| Tandem MS (MS/MS) | Sequence verification, localization of the cACBC residue. | Crucial for confirming that the cACBC residue is in the correct position. Can help identify and locate modifications. | Fragmentation of the cyclobutane ring may be complex and require careful interpretation. |
Recommended Analytical Workflow
The following workflow is a self-validating system designed to provide a comprehensive assessment of the purity, identity, and stereochemical integrity of a cACBC-containing peptide.
Caption: Recommended workflow for cACBC-peptide purity validation.
Step 1: Chiral Purity Assessment of the Fmoc-cACBC-OH Monomer
Causality: The stereochemical purity of the final peptide can only be as good as the purity of the building blocks. Diastereomeric impurities in the cACBC monomer will be incorporated into the peptide during synthesis, leading to a complex mixture of peptide diastereomers that can be extremely difficult to separate.
Protocol: Chiral HPLC of Fmoc-cACBC-OH
-
Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown broad selectivity for underivatized and N-protected amino acids[1][2].
-
Mobile Phase: A polar organic mobile phase, such as methanol or acetonitrile with a small amount of acidic and basic additives (e.g., 0.1% formic acid and 0.1% diethylamine), is a good starting point.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Analysis: Inject a standard of the desired Fmoc-cACBC-OH stereoisomer and the crude or purified synthesis product. The goal is to achieve baseline separation of the desired stereoisomer from any other potential stereoisomers.
Step 2: Purity and Identity Analysis by UPLC-MS
Causality: UPLC provides higher resolution and faster analysis times than traditional HPLC, which is advantageous for separating the complex mixtures often found in crude synthetic peptide samples. Coupling with a mass spectrometer allows for simultaneous purity assessment and molecular weight confirmation.
Protocol: UPLC-MS of the Purified Peptide
-
Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is a good starting point. The rigidity of the cACBC residue may increase the peptide's overall hydrophobicity, so a column with a different selectivity, such as a phenyl-hexyl column, could be explored if peak shape is poor on a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-60% B over 15-30 minutes) is recommended to achieve optimal separation of closely related impurities.
-
Detection: UV at 214 nm and a mass spectrometer operating in positive ion mode.
-
Analysis: The UPLC chromatogram will provide the purity of the peptide, while the mass spectrum will confirm the molecular weight of the main peak and any impurities. Look for expected masses of common impurities such as deletion sequences (mass of one or more amino acids less than the target peptide) or insertion sequences (mass of one or more amino acids greater than the target peptide).
Step 3: Sequence Verification by Tandem Mass Spectrometry (MS/MS)
Causality: Tandem MS is the only technique that can definitively confirm the amino acid sequence of the peptide and the location of the cACBC residue. It is also invaluable for characterizing any unknown impurities detected by UPLC-MS.
Protocol: Tandem MS of the cACBC-Peptide
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is ideal.
-
Fragmentation: Collision-induced dissociation (CID) is the most common fragmentation technique.
-
Analysis:
-
b- and y-ions: Look for the characteristic series of b- and y-ions to confirm the sequence of the linear portions of the peptide.
-
Characteristic cACBC Fragmentation: While direct experimental data for cACBC is limited, based on the fragmentation of cyclobutane and its derivatives, one might expect to see fragmentation patterns involving the cyclobutane ring[3][4]. This could include:
-
Ring-opening: Cleavage of one of the C-C bonds in the cyclobutane ring.
-
Loss of ethylene (C2H4): A common fragmentation pathway for cyclobutane. This would result in a neutral loss of 28 Da from a fragment ion containing the cACBC residue.
-
-
Immonium Ions: The presence of an immonium ion for cACBC would be a strong indicator of its presence in the peptide. The theoretical m/z for the immonium ion of cACBC is 86.05.
-
Caption: Predicted MS/MS fragmentation of a cACBC-containing peptide.
Alternative and Complementary Techniques
While the UPLC-MS/MS workflow is the cornerstone of purity validation, other techniques can provide valuable complementary information.
| Technique | Application | Rationale |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition. | After acid hydrolysis, the amino acids are separated and quantified. This can confirm the presence of cACBC and the correct ratios of the other amino acids[5]. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of stereochemistry. | Can provide detailed information about the three-dimensional structure of the peptide and confirm the cis stereochemistry of the cACBC residue. |
| Capillary Electrophoresis (CE) | Orthogonal separation technique. | Provides a different separation mechanism than HPLC, which can be useful for resolving impurities that co-elute in reversed-phase chromatography[6]. |
Conclusion
Validating the purity of synthetic peptides containing cis-2-aminocyclobutanecarboxylic acid requires a meticulous and multi-faceted analytical strategy. The conformational constraints and unique stereochemistry of cACBC necessitate a departure from routine peptide analysis protocols. By integrating chiral analysis of the monomer, high-resolution UPLC-MS for purity and identity, and detailed tandem mass spectrometry for sequence verification, researchers can have high confidence in the quality of their synthetic peptides. This robust, self-validating workflow not only ensures the reliability of experimental data but also accelerates the development of novel peptide-based therapeutics.
References
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]
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Dalton Transactions. (n.d.). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Similarity analysis, synthesis, and bioassay of antibacterial cyclic peptidomimetics. Retrieved from [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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Journal of Chromatography A. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Retrieved from [Link]
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Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Identification and Validation of Cyclic Peptides with Mucin-Selective, Location-Specific Binding in the Gastrointestinal Tract. Retrieved from [Link]
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ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Retrieved from [Link]
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OPUS at UTS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (n.d.). Design of cyclic and d-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Retrieved from [Link]
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Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]
-
MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride
For researchers at the forefront of drug discovery and development, rigorous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The handling and disposal of specialized chemical reagents, such as cis-2-Aminocyclobutanecarboxylic acid hydrochloride, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both individuals and the environment.
Foundational Safety Principles: Hazard Assessment and Mitigation
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) and chemical databases classify this compound as a skin and eye irritant[1][2]. While comprehensive toxicological data may be limited, the hydrochloride salt suggests acidic properties that warrant careful handling to prevent chemical burns and respiratory irritation from airborne particulates.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): A non-negotiable first line of defense. All handling and disposal procedures must be conducted while wearing chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a fully buttoned laboratory coat[1][2].
-
Ventilation: All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation[1][3].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
The causality behind these precautions is rooted in the precautionary principle. Given the compound's classification as an irritant and the potential for uncharacterized hazards, minimizing all routes of exposure—dermal, ocular, and respiratory—is the only responsible course of action.
Quantitative Data Summary: At-a-Glance Safety Profile
For rapid assessment, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source(s) |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2) | [1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility (via incineration or other approved methods) | [1] |
| Container Requirements | Tightly sealed, chemically compatible, and clearly labeled hazardous waste container | [4][5] |
| Environmental Concerns | Do not discharge to sewer systems or the environment. Prevent entry into drains. | [1][3][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases. Store separately from acids and bases. | [7] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of this compound must be managed as a regulated hazardous waste stream. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following protocol provides a universal framework that aligns with federal and local regulations such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][8][9].
Step 1: Waste Identification and Segregation
-
Designation: Treat all this compound waste, including empty containers with residual material and contaminated articles (e.g., gloves, weighing paper), as hazardous chemical waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified by your institution's EHS department[7]. The hydrochloride functional group makes it an acidic compound; mixing with bases could cause a neutralization reaction, while mixing with incompatible materials could lead to violent reactions or the emission of toxic gases[7].
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with the acidic nature of the compound. High-density polyethylene (HDPE) containers are generally a suitable choice[4]. The container must be in good condition, free of leaks, and possess a secure, tightly-fitting lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first particle of waste is added[10]. The label must include:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream[7].
-
The associated hazards (e.g., Irritant, Corrosive)[10].
-
The accumulation start date (the date the first waste is added).
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA)[7][10]. This area must be at or near the point of generation and under the control of the laboratory personnel[4]. The SAA should be clearly marked, and the waste container must be kept in secondary containment to capture any potential leaks. Keep the container closed at all times except when adding waste.
Step 3: Managing Spills and Contaminated Materials
-
Minor Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Use an absorbent material, such as vermiculite or sand, for final cleanup[11].
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Contaminated Items: Any items grossly contaminated with the compound, such as gloves, bench paper, or pipette tips, must be disposed of as hazardous waste in the designated solid waste container[9].
-
Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste[5]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Step 4: Arranging for Final Disposal
-
Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though this can vary), arrange for a waste pickup through your institution's EHS department[7].
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. Waste must be tracked from its point of generation to its final disposal, a process often referred to as "cradle-to-grave"[10].
-
Final Disposal Method: The final disposal will be carried out by a licensed waste disposal facility, likely through high-temperature incineration or another method approved by the EPA for this type of chemical waste[10]. Never attempt to dispose of this chemical via standard trash or by pouring it down the drain[6][7].
Visualizing the Disposal Workflow
To ensure clarity and reinforce the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, employing rigorous handling procedures, and adhering to a systematic disposal protocol, researchers can ensure a safe laboratory environment and maintain compliance with all regulatory requirements. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the most current Safety Data Sheet for this compound.
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
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-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-2-Aminocyclobutanecarboxylic Acid Hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of cis-2-Aminocyclobutanecarboxylic acid hydrochloride. As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, operational planning, and disposal, ensuring every step is a self-validating component of a comprehensive safety system.
Hazard Identification: The "Why" Behind the Protection
While comprehensive toxicological data for this compound may not be fully established, authoritative safety data sheets for structurally similar amino acid hydrochlorides and cyclobutane derivatives provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[4][5]
These classifications mandate a stringent approach to PPE to create an effective barrier between the researcher and the chemical.
Core Directive: Mandatory Personal Protective Equipment
Every individual handling this compound must adhere to the following PPE standards. This is the minimum requirement for any procedure involving this compound.
-
Eye and Face Protection:
-
Specification: Tightly fitting safety goggles that conform to NIOSH (US) or EN 166 (EU) standards are required.[3] A face shield should be worn over goggles whenever there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[6][7]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or splashes, which can cause serious eye irritation.[8][9]
-
-
Hand Protection:
-
Specification: Handle with chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for tears or pinholes before each use.[3]
-
Causality: Direct skin contact is a primary route of exposure that can lead to irritation.[3] Proper glove removal technique (without touching the glove's outer surface) is critical to prevent cross-contamination.[3] Contaminated gloves must be disposed of as hazardous waste.[8]
-
-
Body Protection:
-
Specification: A professional lab coat, fully buttoned, is mandatory. For procedures with a higher risk of contamination, consider disposable gowns with long cuffs that can be tucked under gloves.[7]
-
Causality: Protective clothing provides a necessary barrier against accidental spills and contact with contaminated surfaces.[4] Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[8]
-
-
Respiratory Protection:
-
Specification: All handling of the solid compound, especially weighing, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3][9] If a fume hood is not available or if engineering controls are insufficient to prevent exposure, a NIOSH-approved respirator is necessary.[4]
-
Causality: The compound is classified as a respiratory irritant, and fine powders can easily become airborne, posing an inhalation hazard.[1][2][3]
-
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for safety. The following protocol outlines the key stages of handling this compound.
Step 1: Pre-Handling Hazard Assessment
-
Review the Safety Data Sheet (SDS) for this or structurally analogous compounds.
-
Ensure eyewash stations and safety showers are unobstructed and have been recently tested.
-
Identify the location of the appropriate spill kit.
Step 2: Donning PPE
-
Put on the lab coat and ensure it is fully closed.
-
Don safety goggles.
-
Perform hand hygiene before putting on gloves.
-
Inspect and don the correct size of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations that may generate dust (e.g., weighing, transferring solids) within a chemical fume hood.[9]
-
Use equipment designated for this specific task to avoid cross-contamination.
-
Keep the container of the chemical closed when not in use.[10]
Step 4: Post-Handling and Decontamination
-
Clean all non-disposable equipment and the work area thoroughly.
-
Wipe down the work surface in the fume hood.
Step 5: Doffing and Disposing of PPE
-
Remove gloves using the proper technique to avoid skin contact.[3]
-
Dispose of gloves and any other contaminated disposable items in a designated, sealed hazardous waste container.
-
Remove the lab coat and safety goggles.
Quantitative Data Summary: PPE Selection Matrix
For clarity, the table below summarizes the required PPE for different laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if container is sealed |
| Weighing Solid Powder | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Accidental Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Disposable Gown | Required (NIOSH-approved respirator) |
Visualized Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound, including surplus material and rinsate, must be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and compatible waste container. Do not discharge this chemical into drains or the environment.[3]
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of in a designated solid hazardous waste container.
-
Institutional Protocols: Follow all local and institutional Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.
By integrating these detailed protocols and understanding the rationale behind them, you contribute to a culture of safety, building deep trust in our collective ability to conduct groundbreaking research without compromising personal or environmental well-being.
References
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PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45262137, this compound. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Waters. (n.d.). What are the possible sources of amino acid contamination in a lab? Retrieved from [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]
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HDH Chemicals. (n.d.). cis-2-aminocyclobutane-1-carboxylic acid hydrochloride, min 97%, 250 mg. Retrieved from [Link]
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INTEGRA Biosciences. (2021, December 1). The most important rules for safety in the lab. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
